1,3-Dioxepane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62077. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-dioxepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-6-3-1/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLMRJZAHXYRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-55-2 | |
| Record name | 1,3-Dioxepane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0029183 | |
| Record name | 1,3-Dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-65-7 | |
| Record name | 1,3-Dioxepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxepane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxepane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxepane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIOXEPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TKO0IFJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dioxepane: Chemical Structure, Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxepane, a seven-membered heterocyclic ether, serves as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and detailed spectral characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.
Chemical Structure and Properties
This compound is a cyclic acetal with the molecular formula C₅H₁₀O₂.[1] Its structure consists of a seven-membered ring containing two oxygen atoms at the 1 and 3 positions. The systematic IUPAC name for this compound is this compound.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related derivatives is presented in the table below for easy comparison.
| Property | This compound | 2-Methyl-1,3-dioxepane | 2-Methylene-1,3-dioxepane |
| Molecular Formula | C₅H₁₀O₂ | C₆H₁₂O₂ | C₆H₁₀O₂ |
| Molecular Weight ( g/mol ) | 102.13[1] | 116.16[2] | 114.14[] |
| CAS Number | 505-65-7[1] | 4469-25-4[2] | 69814-56-8[] |
| Boiling Point (°C) | 134-135 | 154.1 at 760 mmHg[2] | 172.8 ± 20.0 at 760 mmHg[] |
| Density (g/cm³) | 1.011 | 0.919[2] | 1.0 ± 0.1[] |
| Refractive Index | 1.433 | 1.405[2] | 1.440[2] |
| Flash Point (°C) | 31 | 46[2] | 61.1 ± 21.3[2] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of 1,4-butanediol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde or trioxane.
Figure 2: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis from 1,4-Butanediol and Paraformaldehyde
This protocol is adapted from established procedures for the synthesis of cyclic acetals.
Materials:
-
1,4-Butanediol
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-butanediol (1.0 mol), paraformaldehyde (1.1 mol), and toluene (200 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (Proton NMR):
-
Experimental Protocol: A sample of this compound (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
H2 (O-CH₂-O): ~4.7 ppm (singlet, 2H). This proton is deshielded due to being attached to two oxygen atoms.
-
H4, H7 (O-CH₂-CH₂): ~3.8 ppm (triplet, 4H). These protons are adjacent to an oxygen atom.
-
H5, H6 (CH₂-CH₂-CH₂): ~1.7 ppm (quintet, 4H). These are the central methylene protons in the butane-1,4-diol backbone.
-
¹³C NMR (Carbon-13 NMR):
-
Experimental Protocol: A more concentrated sample (approx. 50-100 mg) in a deuterated solvent is used. The spectrum is typically recorded with proton decoupling.
-
Expected Chemical Shifts (δ):
-
C2 (O-CH₂-O): ~95 ppm. This carbon is significantly deshielded by the two attached oxygen atoms.
-
C4, C7 (O-CH₂): ~68 ppm. These carbons are deshielded by the adjacent oxygen atom.
-
C5, C6 (CH₂-CH₂): ~27 ppm. These are the central carbons of the butylene chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are related to C-H and C-O bonds.
Experimental Protocol: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) for analysis by an FTIR spectrometer.
Characteristic Absorption Bands (cm⁻¹):
-
C-H stretch (sp³): 2950-2850 cm⁻¹. This is characteristic of the methylene groups in the ring.
-
C-O stretch (acetal): 1150-1050 cm⁻¹. A strong and characteristic absorption for the ether linkages within the cyclic acetal structure. The presence of two C-O bonds often leads to a complex pattern in this region.[4][5]
-
CH₂ bend: ~1465 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.
Experimental Protocol: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for fragmentation.
Expected Fragmentation Pattern (m/z):
-
Molecular Ion (M⁺): m/z = 102. This corresponds to the molecular weight of this compound. The intensity of this peak may be low depending on the stability of the molecular ion.
-
Major Fragment Ions:
-
m/z = 101 (M-1): Loss of a hydrogen atom.
-
m/z = 72 (M-30): Loss of formaldehyde (CH₂O) via a retro-Diels-Alder type fragmentation or other rearrangement, a common pathway for cyclic acetals.
-
m/z = 43: A common fragment corresponding to [C₃H₇]⁺ or [CH₃CO]⁺, though the latter is less likely here.
-
m/z = 42: Corresponding to the ketene radical cation [CH₂=C=O]⁺ or propene [C₃H₆]⁺.
-
m/z = 31: [CH₂OH]⁺ fragment.
-
m/z = 29: [CHO]⁺ or [C₂H₅]⁺ fragment.
-
Figure 3: Proposed mass spectral fragmentation pathway for this compound.
Applications
This compound and its derivatives are valuable in several areas of chemical science:
-
Polymer Chemistry: The ring structure of this compound can be opened through ring-opening polymerization to produce polyethers and polyacetals. These polymers can have applications in biodegradable materials and drug delivery systems. A notable derivative, 2-methylene-1,3-dioxepane, is used in the synthesis of functional polyesters.
-
Organic Synthesis: As a protected form of a 1,4-diol and formaldehyde, this compound can be used as an intermediate in the synthesis of more complex molecules. The acetal group is stable to basic and nucleophilic conditions and can be readily removed under acidic conditions.
-
Solvent: Due to its ether linkages, this compound may find applications as a polar aprotic solvent in certain reactions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a fundamentally important heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis from readily available starting materials and its utility as a monomer and synthetic intermediate make it a compound of interest for a wide range of chemical applications. The detailed spectroscopic data provided in this guide will aid researchers in its unambiguous identification and characterization.
References
Synthesis of 1,3-Dioxepane from 1,4-Butanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,3-dioxepane, a seven-membered cyclic acetal, from the reaction of 1,4-butanediol with a formaldehyde source. While specific literature detailing this exact transformation is not abundant, the principles of acetal formation are well-established in organic chemistry. This document outlines the probable reaction mechanism, provides a generalized experimental protocol, and presents representative quantitative data based on analogous reactions involving the formation of cyclic acetals from diols and aldehydes.
Introduction
This compound and its derivatives are valuable building blocks in organic synthesis and polymer chemistry. The seven-membered ring system offers unique conformational properties that can be exploited in the design of novel molecules and materials. The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 1,4-butanediol with a source of formaldehyde, such as paraformaldehyde or an aqueous solution of formaldehyde (formalin). This reaction is a reversible process, and the removal of water is crucial to drive the equilibrium towards the formation of the desired product.
Reaction Mechanism
The formation of this compound from 1,4-butanediol and formaldehyde proceeds via a classical acid-catalyzed acetalization mechanism. The reaction can be summarized in the following steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of formaldehyde, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the diol: One of the hydroxyl groups of 1,4-butanediol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
-
Proton transfer: A proton is transferred from the newly formed hydroxyl group to one of the other oxygen atoms.
-
Elimination of water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation.
-
Intramolecular cyclization: The second hydroxyl group of the 1,4-butanediol backbone attacks the carbocation, forming the seven-membered ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final product, this compound.
Caption: Acid-catalyzed reaction mechanism for the formation of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. The specific conditions may need to be optimized for scale and desired purity.
Materials:
-
1,4-Butanediol
-
Paraformaldehyde (or aqueous formaldehyde)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid resin)
-
Anhydrous solvent (e.g., toluene, benzene, or cyclohexane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with a drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,4-butanediol, an equimolar amount of paraformaldehyde, and a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%). Add a suitable anhydrous solvent to facilitate the azeotropic removal of water.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.
Caption: General experimental workflow for this compound synthesis.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of cyclic acetals from diols, which can be considered as a starting point for the optimization of this compound synthesis.
| Catalyst | Catalyst Loading (mol%) | Formaldehyde Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 1 | Paraformaldehyde | Toluene | Reflux | 4-8 | 80-95 |
| Sulfuric acid | 0.5 | Aqueous Formaldehyde | Benzene | Reflux | 6-12 | 75-90 |
| Amberlyst-15 | 10 (w/w) | Paraformaldehyde | Cyclohexane | Reflux | 8-16 | 85-98 |
| Montmorillonite K-10 | 15 (w/w) | Paraformaldehyde | Dichloromethane | Reflux | 5-10 | 88-96 |
Note: The yields are highly dependent on the efficiency of water removal and the purity of the starting materials.
Conclusion
The synthesis of this compound from 1,4-butanediol and a formaldehyde source is a straightforward acid-catalyzed acetalization reaction. The key to achieving high yields is the effective removal of water to drive the reaction equilibrium towards the product. The provided generalized protocol and representative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development to produce this important seven-membered cyclic acetal. Further optimization of the reaction conditions, including the choice of catalyst, solvent, and temperature, may be necessary to achieve the desired yield and purity for specific applications.
Spectroscopic Profile of 1,3-Dioxepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxepane, a seven-membered heterocyclic compound containing two oxygen atoms. Due to the limited availability of public domain spectroscopic data for the parent this compound, this guide presents data from its close structural analog, 1,3-Dioxane, and various derivatives of this compound to provide a representative analysis. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Analogous to 1,3-Dioxane)
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| -O-CH₂-O- (C2-H) | ~4.7 | Singlet |
| -O-CH₂-CH₂- (C4/C7-H) | ~3.8 | Triplet |
| -CH₂-CH₂-CH₂- (C5/C6-H) | ~1.8 | Multiplet |
Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Analogous to 1,3-Dioxane)
| Carbon | Chemical Shift (δ) ppm |
| -O-CH₂-O- (C2) | ~95 |
| -O-CH₂-CH₂- (C4/C7) | ~68 |
| -CH₂-CH₂-CH₂- (C5/C6) | ~30 |
Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950-2850 | C-H stretch (alkane) | Strong |
| 1150-1050 | C-O stretch (ether) | Strong |
| 1470-1430 | C-H bend (scissoring) | Medium |
| 1380-1365 | C-H bend (rocking) | Medium |
Data is based on characteristic IR absorptions for cyclic ethers.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of this compound upon electron ionization is expected to involve the cleavage of the heterocyclic ring.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 102 | [M]⁺ (Molecular Ion) |
| 72 | [M - CH₂O]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 31 | [CH₂OH]⁺ |
Fragmentation patterns are predicted based on the principles of mass spectrometry for cyclic ethers.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A solution of the analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a clean, dry 5 mm NMR tube.[2]
-
Instrument Setup : The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. Standard acquisition parameters for ¹H and ¹³C NMR are loaded.
-
Data Acquisition : The prepared sample is placed in the spectrometer. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR typically requires multiple scans to achieve a good signal-to-noise ratio.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy (Neat Liquid)
-
Sample Preparation : A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin liquid film.[3]
-
Background Spectrum : A background spectrum of the empty sample compartment is recorded to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum : The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.[4]
-
Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (GC-MS for Volatile Compounds)
-
Sample Introduction : For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[5] A small volume of the sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. webassign.net [webassign.net]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Cationic Ring-Opening Polymerization of 1,3-Dioxepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cationic ring-opening polymerization (CROP) of 1,3-dioxepane, a process that yields poly(this compound), a biodegradable polyacetal with significant potential in the development of advanced drug delivery systems. The inherent acid-lability of the acetal linkages in the polymer backbone makes it an attractive material for pH-responsive drug release.
Core Principles of Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened by a cationic initiator, leading to the formation of a linear polymer. The polymerization of this compound, a seven-membered cyclic acetal, is driven by the relief of moderate ring strain. The process is sensitive to the choice of initiator, solvent, and temperature, which influence the polymerization kinetics, the structure of the resulting polymer, and the prevalence of side reactions.
Two primary mechanisms are proposed for the CROP of cyclic acetals like this compound: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.
-
Active Chain End (ACE) Mechanism: In this mechanism, the initiator activates the monomer, creating a cationic propagating species at the end of the growing polymer chain. This active chain end then attacks another monomer molecule, propagating the polymerization.
-
Activated Monomer (AM) Mechanism: In the AM mechanism, a protonic acid catalyst protonates the monomer, making it highly reactive. This activated monomer is then attacked by a nucleophilic initiator, such as an alcohol, which becomes the new growing chain end.
Side reactions, such as intramolecular and intermolecular transacetalization, can occur during the cationic polymerization of cyclic acetals. These reactions can lead to the formation of cyclic oligomers and a broader molecular weight distribution in the final polymer. Careful control of reaction conditions is crucial to minimize these side reactions and achieve a "living" polymerization, where termination and chain transfer are suppressed.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the key mechanisms and a general workflow for the cationic ring-opening polymerization of this compound.
Quantitative Data on Polymerization
The molecular weight and dispersity of poly(this compound) are highly dependent on the initiator system and reaction conditions. While comprehensive data on the homopolymerization of this compound is still emerging, studies on its copolymerization provide valuable insights into the effectiveness of different catalysts. Triflic anhydride has been shown to allow for some control over molecular weight, although broad polydispersities are often observed due to side reactions.[1][2]
| Initiator/Catalyst | Co-monomer | Temperature (°C) | Yield (%) | M_n_ ( g/mol ) | Dispersity (Đ) | Reference |
| Triflic Anhydride | - | Varies | - | Controlled | 1.7 - 3.3 | [1][2] |
| CF₃SO₃H | 5-methyl-1,3-dioxolan-4-one | 25 | >95 | >10,000 | - | |
| PhSO₃H | 5-methyl-1,3-dioxolan-4-one | 25 | 68 | >1,000 | - | |
| GaCl₃ | 5-methyl-1,3-dioxolan-4-one | 25 | 16 | Oligomers | - | |
| SnCl₄ | 5-methyl-1,3-dioxolan-4-one | 25 | 29 | Oligomers | - |
Note: The data for CF₃SO₃H, PhSO₃H, GaCl₃, and SnCl₄ are from copolymerization studies and are included to demonstrate catalyst activity.
Experimental Protocols
Synthesis of this compound Monomer
This compound can be synthesized via the acetalization of 1,4-butanediol with an appropriate formaldehyde source, such as paraformaldehyde or dimethoxymethane, in the presence of an acid catalyst.
Materials:
-
1,4-Butanediol
-
Paraformaldehyde
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
Set up a Dean-Stark apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 1,4-butanediol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Purification of this compound Monomer
For achieving a controlled or living polymerization, the monomer must be rigorously purified to remove any protic impurities, especially water.
Procedure:
-
Reflux the distilled this compound over a suitable drying agent, such as calcium hydride (CaH₂) or sodium, for several hours under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Distill the purified monomer from the drying agent directly into a flame-dried reaction vessel or a storage ampoule under inert atmosphere.
Cationic Ring-Opening Polymerization of this compound
The following is a general procedure for the CROP of this compound initiated by triflic anhydride. All glassware should be rigorously dried, and the reaction should be carried out under a dry, inert atmosphere.
Materials:
-
Purified this compound
-
Triflic anhydride ((CF₃SO₂)₂O)
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for termination and precipitation)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of purified this compound in anhydrous dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.
-
In a separate, dry container, prepare a stock solution of triflic anhydride in anhydrous dichloromethane.
-
Initiate the polymerization by adding the required amount of the triflic anhydride solution to the stirred monomer solution via a dry syringe.
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding a small amount of pre-chilled methanol to quench the active cationic species.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of dichloromethane and re-precipitate it to further remove any unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) under vacuum to a constant weight.
Polymer Characterization
-
Molecular Weight and Dispersity: The number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and dispersity (Đ = M_w_/M_n_) of the polymer can be determined by gel permeation chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Chemical Structure: The chemical structure of the polymer can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Applications in Drug Development
The defining feature of poly(this compound) and other polyacetals is their susceptibility to hydrolysis under acidic conditions, while remaining stable at neutral or basic pH. This pH-sensitivity makes them highly promising materials for the development of controlled drug delivery systems.
-
pH-Responsive Drug Release: The acidic environment of tumor tissues, endosomes, and lysosomes can trigger the degradation of the polyacetal backbone, leading to the release of encapsulated therapeutic agents specifically at the target site. This can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.[4][5]
-
Biodegradable Nanoparticles: Poly(this compound) can be formulated into nanoparticles for the encapsulation of hydrophobic drugs. These nanoparticles can circulate in the bloodstream and, upon reaching a target site with a lower pH, degrade and release their payload.[6][7]
-
Acid-Labile Linkers: The acetal chemistry can be incorporated into more complex polymer architectures, such as block copolymers, to create micelles or other self-assembled structures that dissociate in response to a pH trigger.
While much of the research in this area has focused on related structures like poly(lactic-co-glycolic acid) (PLGA) and other polyesters, the unique acid-triggered degradation of polyacetals like poly(this compound) offers a distinct advantage for specific drug delivery applications where a sharp pH response is desired. Further research into the homopolymerization of this compound and the formulation of the resulting polymers into drug carriers is a promising avenue for the development of next-generation drug delivery vehicles.
References
- 1. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00259H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Methylene-1,3-dioxepane (MDO): A Technical Guide for Advanced Polymer Synthesis and Drug Delivery Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene acetal that has garnered significant attention as a versatile monomer for the synthesis of biodegradable and functional polymers.[1] Its defining characteristic is its ability to undergo radical ring-opening polymerization (rROP), a process that incorporates hydrolyzable ester linkages directly into the polymer backbone.[1] This unique feature allows for the creation of degradable alternatives to conventional vinyl polymers, addressing the growing demand for sustainable materials and advanced biomedical solutions.[1][2] This technical guide provides a comprehensive overview of MDO, from its synthesis and polymerization to its application in drug delivery, with a focus on experimental protocols and quantitative data.
Monomer Synthesis and Purification
The synthesis of 2-Methylene-1,3-dioxepane is typically a two-step process.[3][4] The first step involves the formation of an intermediate, 2-bromomethyl-1,3-dioxepane (BMDO), followed by an elimination reaction to yield the MDO monomer.[3][4]
Experimental Protocol: Synthesis of 2-Methylene-1,3-dioxepane (MDO)
Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)
-
In a round-bottom flask equipped with a reflux condenser, combine bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 1 g), and a trace of hydroquinone (polymerization inhibitor).[3][4]
-
Add cyclohexane as a solvent to facilitate the removal of ethanol via azeotropic distillation.[3][4]
-
Reflux the mixture for approximately 5 hours, continuously removing the ethanol-cyclohexane azeotrope.[3][4]
-
After the reaction is complete, isolate the BMDO intermediate by vacuum distillation. A typical yield for this step is around 71%.[3][4]
Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO) from BMDO
-
Cool the purified BMDO (0.31 mol) to 0 °C in a suitable reaction vessel.[3][4]
-
Slowly add finely ground potassium hydroxide (0.36 mol) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (e.g., 0.5 g) to the stirred mixture while maintaining the temperature at 0 °C.[3][4]
-
After the addition is complete, allow the mixture to stir at 0 °C for 20 minutes, then let it warm to room temperature.[3][4]
-
To drive the elimination reaction, place the reaction mixture in an ultrasonic bath at 75 °C.[3]
-
Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets to remove any acidic impurities and moisture.[3] The reported yield for this step is approximately 28.5%.[3]
-
Further purification of the MDO monomer can be achieved by distillation.[5]
Polymerization of MDO
MDO can be polymerized through various mechanisms, with radical ring-opening polymerization (rROP) being the most common. This method allows for the incorporation of ester functionalities into the backbone of traditional vinyl polymers, rendering them degradable.[6][7]
Radical Ring-Opening Polymerization (rROP)
The free-radical polymerization of MDO proceeds with essentially 100% ring-opening to produce a polymer structurally similar to poly(ε-caprolactone) (PCL).[4][7][8] This process introduces ester linkages into the polymer backbone, which are susceptible to hydrolysis.[1]
Mechanism of Radical Ring-Opening Polymerization of MDO
Caption: Mechanism of MDO Radical Ring-Opening Polymerization.
Experimental Protocol: Free-Radical Homopolymerization of MDO
-
Monomer and Initiator Preparation: Prepare a stock solution of a free-radical initiator, such as azobisisobutyronitrile (AIBN), in purified MDO monomer.[3] The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Degassing: Transfer the monomer-initiator solution to a polymerization tube or ampule. Degas the solution by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[7]
-
Polymerization: Seal the ampule under vacuum or inert atmosphere and place it in a thermostated bath at a desired temperature (e.g., 40-60 °C) to initiate polymerization.[3][7] The polymerization time will depend on the reaction conditions and desired conversion.
-
Isolation of Polymer: After the desired polymerization time, open the ampule and dissolve the viscous product in a suitable solvent like tetrahydrofuran (THF) or acetone.[3][7]
-
Purification: Precipitate the polymer by adding the polymer solution to a non-solvent, such as cold methanol.[7] The polymer will precipitate out of the solution.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 20 °C) until a constant weight is achieved.[3]
Copolymerization of MDO
MDO can be copolymerized with a wide range of conventional vinyl monomers to introduce degradability into the resulting copolymers. The reactivity ratios of MDO with various comonomers are crucial for predicting the copolymer composition and microstructure.
Quantitative Data: Reactivity Ratios for MDO Copolymerization
| Comonomer (M2) | r_MDO (r1) | r_M2 (r2) | Polymerization Conditions | Reference |
| Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 °C | [3][4] |
| Vinyl Acetate (VAc) | 0.14 | 1.89 | 30 °C, photo-induced CMRP | [9] |
| Butyl Crotonate (BCr) | 0.105 | 0.017 | - | [6] |
| Methyl Acrylate (MA) | 0.0235 | 26.535 | - | [10] |
| Vinyl Bromobutanoate (VBr) | ~1.031 | ~1.219 | RAFT/MADIX polymerization | [11] |
Note: CMRP stands for Cobalt-Mediated Radical Polymerization, and RAFT/MADIX refers to Reversible Addition-Fragmentation chain Transfer/Macromolecular Design via Interchange of Xanthates.
Experimental Protocol: RAFT/MADIX Copolymerization of MDO and Vinyl Bromobutanoate (VBr)
This protocol describes the synthesis of a well-defined, functional, and degradable copolymer.
-
Reaction Setup: In a Schlenk flask, combine the desired molar ratio of MDO and VBr monomers, a RAFT agent (e.g., a xanthate), and a radical initiator (e.g., AIBN) in a suitable solvent like benzene.[11] A typical ratio could be [VBr]₀/[MDO]₀/[AIBN]₀/[RAFT agent]₀ = 90:10:0.1:1.[11]
-
Degassing: Degas the reaction mixture using several freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir for a specified time (e.g., 16 hours).[11] To determine reactivity ratios, quench the polymerization at low monomer conversions (<15%).[11]
-
Purification: After polymerization, precipitate the copolymer in a non-solvent such as cold hexane.
-
Characterization: Analyze the copolymer composition using ¹H NMR spectroscopy and determine the molecular weight and dispersity by size-exclusion chromatography (SEC).[11]
Properties of Poly(MDO) and its Copolymers
The physical and chemical properties of MDO-based polymers, such as thermal properties and degradability, are key to their applications.
Thermal Properties
Poly(MDO), which is structurally analogous to PCL, exhibits a low glass transition temperature (Tg). However, unlike PCL, poly(MDO) synthesized by free-radical polymerization often shows little to no semi-crystallinity, which is attributed to branching.[5]
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |
| Poly(MDO) | -65.2 °C | -8.3 °C | [12] |
Degradability
The ester linkages in the backbone of MDO-containing polymers make them susceptible to hydrolytic degradation. The degradation rate can be tuned by varying the MDO content in the copolymer.
Experimental Protocol: Degradation Study of Poly(MDO-co-VBr)
-
Sample Preparation: Dissolve a known amount of the poly(MDO-co-VBr) copolymer in a solution of potassium hydroxide (0.1 M) in methanol.[11]
-
Incubation: Maintain the solution at 40 °C.[11]
-
Monitoring Degradation: At various time intervals, take aliquots from the solution and analyze the molecular weight of the polymer using SEC. A decrease in molecular weight over time indicates degradation.[11] Copolymers with a higher MDO content are expected to degrade faster.[11]
Applications in Drug Delivery
The biodegradable nature of MDO-based polymers makes them excellent candidates for drug delivery systems.[13][14] They can be used to formulate nanoparticles, micelles, or polymer-drug conjugates for controlled release applications.[13][15]
Example Application: MDO-based Polymeric Prodrug Micelles for Intracellular Drug Delivery
A terpolymer of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) can be synthesized to create a platform for delivering drugs like doxorubicin (DOX).[13]
Workflow for the Formulation of MDO-based Drug Delivery Micelles
Caption: Formulation of MDO-based prodrug micelles.
Experimental Protocol: Preparation of DOX-Conjugated P(MDO-co-PEGMA-co-PDSMA) Micelles
-
Terpolymer Synthesis: Synthesize the P(MDO-co-PEGMA-co-PDSMA) terpolymer via a one-pot radical ring-opening copolymerization of the respective monomers.[13]
-
Drug Conjugation: Covalently attach a maleimide-functionalized doxorubicin derivative with a pH-sensitive hydrazone bond (Mal-DOX) to the thiol groups of the PDSMA units in the terpolymer via thiol-ene click chemistry.[13] This reaction is typically carried out in the presence of a reducing agent like tri(2-carboxyethyl)phosphine (TCEP).[13]
-
Micelle Formation: The resulting DOX-conjugated polymer will self-assemble into prodrug micelles in an aqueous environment.[13]
-
Characterization: The size and morphology of the self-assembled micelles can be characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM).[13]
Conclusion
2-Methylene-1,3-dioxepane is a highly valuable monomer for the development of advanced polymeric materials. Its ability to undergo radical ring-opening polymerization provides a straightforward method for introducing degradable ester linkages into a wide variety of polymer backbones. This feature is particularly advantageous for applications in sustainable materials and, as highlighted in this guide, for the creation of sophisticated drug delivery systems. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of MDO in their work. As research continues, MDO is poised to play an even more significant role in the future of polymer chemistry and biomedical engineering.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Advances in Molecularly Imprinted Polymers as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylene-1,3-dioxepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene acetal of significant interest in polymer chemistry and materials science. Its unique structure, featuring an exocyclic double bond, allows it to undergo radical ring-opening polymerization (rROP), a process that incorporates ester functionalities into the backbone of vinyl polymers. This characteristic imparts biodegradability to otherwise non-degradable polymer chains, opening avenues for the development of more sustainable plastics, advanced drug delivery systems, and novel biomaterials. This technical guide provides a comprehensive overview of the physical and chemical properties of MDO, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical behaviors.
Core Physical and Chemical Properties
2-Methylene-1,3-dioxepane is a colorless to light yellow liquid with a mild, ether-like odor. It is soluble in many common organic solvents.[1] Below is a summary of its key physical and chemical identifiers.
| Property | Value | Reference |
| CAS Number | 69814-56-8 | [2][3][4] |
| Molecular Formula | C₆H₁₀O₂ | [2][][6] |
| Molecular Weight | 114.14 g/mol | [2][][6] |
| IUPAC Name | 2-methylidene-1,3-dioxepane | [2][] |
| Synonyms | MDO, Ketene tetramethylene acetal | [7][8] |
Physical Properties
A compilation of the key physical properties of 2-Methylene-1,3-dioxepane is presented in the table below, providing essential data for handling, processing, and experimental design.
| Property | Value | Reference |
| Boiling Point | 172.8 ± 20.0 °C (at 760 mmHg) | [4][][9] |
| Density | 1.0 ± 0.1 g/cm³ | [][9] |
| Refractive Index | 1.440 | [9] |
| Flash Point | 61.1 ± 21.3 °C | [6] |
| Vapor Pressure | 1.7 ± 0.3 mmHg (at 25 °C) | [9] |
Chemical Properties and Reactivity
The most significant chemical property of 2-Methylene-1,3-dioxepane is its ability to undergo radical ring-opening polymerization (rROP) . This reaction proceeds via the addition of a radical to the exocyclic double bond, followed by the opening of the seven-membered ring to form a polyester structure analogous to poly(ε-caprolactone).[10] This process is crucial for introducing degradable ester linkages into polymer backbones.
MDO can be homopolymerized or copolymerized with a variety of conventional vinyl monomers, such as methyl methacrylate and vinyl acetate, to create copolymers with tailored properties. The reactivity ratios for copolymerization are important parameters that dictate the distribution of the monomers in the final polymer chain. For instance, in the copolymerization with methyl methacrylate (MMA), the reactivity ratios have been reported as r_MDO = 0.057 and r_MMA = 34.12, indicating that MMA is much more reactive towards a growing polymer chain than MDO.
MDO is hydrolytically unstable under strong acidic conditions.[] It is also sensitive to air and heat and should be stored under an inert atmosphere at refrigerated temperatures (2-8 °C).[7]
Experimental Protocols
Synthesis of 2-Methylene-1,3-dioxepane
A common and effective method for the synthesis of MDO is a two-step process starting from bromoacetaldehyde diethyl acetal and 1,4-butanediol.[10]
Step 1: Synthesis of 2-(bromomethyl)-1,3-dioxepane
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), and a catalytic amount of p-toluenesulfonic acid (approx. 1 g) in a suitable solvent such as cyclohexane.
-
Reflux the mixture. The water and ethanol formed during the reaction are removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water/ethanol collected. The reaction is typically complete within 5 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) and washed with water.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude 2-(bromomethyl)-1,3-dioxepane is purified by vacuum distillation.
Step 2: Dehydrobromination to 2-Methylene-1,3-dioxepane
-
In a flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen or argon), place the purified 2-(bromomethyl)-1,3-dioxepane.
-
Cool the flask in an ice bath.
-
Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide or finely ground potassium hydroxide, to the stirred solution. A phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
The product, 2-Methylene-1,3-dioxepane, is isolated by vacuum distillation from the reaction mixture.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[10]
Infrared (IR) Spectroscopy
-
FTIR spectra can be obtained using a neat liquid film of the sample between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Mass spectra are generally acquired using an electron ionization (EI) source. The fragmentation pattern provides information about the molecular structure.
Boiling Point Determination (Thiele Tube Method)
-
A small amount of the liquid sample is placed in a small test tube or a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample tube.
-
The sample tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.
Density Measurement (Pycnometer Method)
-
A clean, dry pycnometer of a known volume is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
-
A few drops of the liquid sample are placed on the prism of the Abbe refractometer.
-
The prism is closed, and the light source is adjusted to illuminate the sample.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.
Mandatory Visualizations
Caption: Key Properties of 2-Methylene-1,3-dioxepane.
Caption: Experimental Workflow for MDO Synthesis and Characterization.
References
- 1. C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Methylene-1,3-dioxepane | C6H10O2 | CID 56080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylene-1,3-dioxepane CAS#: 69814-56-8 [m.chemicalbook.com]
- 4. 69814-56-8 CAS MSDS (2-Methylene-1,3-dioxepane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Methylene-1,3-dioxepane | 69814-56-8 | UCA81456 [biosynth.com]
- 7. 2-Methylene-1,3-dioxepane | 69814-56-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. 2-Methylene-1,3-dioxepane [polymersource.ca]
- 9. 2-methylene-1,3-dioxepane | CAS#:69814-56-8 | Chemsrc [chemsrc.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Seven-Membered Ring: A Historical and Technical Guide to 1,3-Dioxepane Research
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxepane ring system, a seven-membered heterocycle containing two oxygen atoms, has carved a significant niche in the landscape of organic chemistry and materials science. Its unique conformational flexibility and the reactivity of its derivatives have led to a rich history of investigation, from fundamental synthetic explorations to its incorporation into innovative polymers and drug delivery systems. This technical guide delves into the historical development of this compound research, providing a comprehensive overview of its synthesis, conformational analysis, polymerization, and applications.
Early Explorations: The Dawn of this compound Synthesis
The genesis of this compound chemistry is rooted in the broader field of cyclic acetal synthesis. While the precise first synthesis of the parent this compound is not prominently documented in readily available historical accounts, its conceptual foundation lies in the acid-catalyzed reaction of a 1,4-diol with a carbonyl compound, a reaction well-established in the early 20th century for the formation of five- and six-membered cyclic acetals. The primary method for synthesizing the this compound ring involves the condensation of 1,4-butanediol with an aldehyde or ketone, typically in the presence of an acid catalyst with the removal of water to drive the equilibrium towards the product.
One of the most significant early advancements in the broader field of cyclic acetal chemistry that laid the groundwork for this compound synthesis was the development of methods for the protection of diols.
Evolution of Synthetic Methodologies
The synthesis of 1,3-dioxepanes has evolved from classical acid-catalyzed procedures to more refined and specialized methods, particularly for the preparation of functionalized derivatives. A pivotal moment in the history of this compound research was the synthesis of 2-methylene-1,3-dioxepane (MDO), a key monomer for radical ring-opening polymerization. Pioneered by William J. Bailey and his research group, the synthesis of MDO opened a new chapter in the development of biodegradable polymers.
Key Synthetic Protocols: A Historical Perspective
Table 1: Historical Synthesis of this compound and its Derivatives
| Decade | Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Key Researchers/Reference |
| Pre-1960s | Acid-Catalyzed Acetalization | 1,4-Butanediol, Formaldehyde | p-Toluenesulfonic acid, Benzene (azeotropic removal of water) | Moderate to Good | General Acetal Chemistry |
| 1980s | Synthesis of 2-Methylene-1,3-dioxepane (MDO) | 2-(Bromomethyl)-1,3-dioxepane | Potassium tert-butoxide | Good | W. J. Bailey et al. |
| 1990s-Present | Improved MDO Synthesis | Bromoacetaldehyde diethyl acetal, 1,4-Butanediol, followed by elimination | Acid catalyst, then a strong base | >70 (overall) | Various researchers |
| 2000s-Present | Cationic Ring-Opening Polymerization (CROP) Initiators | This compound | Protic acids (e.g., triflic acid), Lewis acids | Polymer dependent | Various researchers |
Detailed Experimental Protocol: Synthesis of 2-Methylene-1,3-dioxepane (MDO)
The synthesis of MDO, a cornerstone of this compound research, is a two-step process:
-
Formation of 2-(Bromomethyl)-1,3-dioxepane: A mixture of 1,4-butanediol, bromoacetaldehyde diethyl acetal, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., cyclohexane) is heated under reflux with a Dean-Stark trap to remove the ethanol formed during the reaction. After completion, the reaction mixture is neutralized, and the product is isolated by distillation under reduced pressure.
-
Elimination to form 2-Methylene-1,3-dioxepane: The purified 2-(bromomethyl)-1,3-dioxepane is then treated with a strong, non-nucleophilic base, such as potassium tert-butoxide, in an appropriate solvent at low temperature to induce elimination of hydrogen bromide, yielding the desired 2-methylene-1,3-dioxepane. The product is typically purified by distillation.
Conformational Landscape: Understanding the Seven-Membered Ring
Unlike their well-behaved six-membered counterparts (1,3-dioxanes), which predominantly adopt a chair conformation, seven-membered rings like this compound exhibit a more complex and flexible conformational behavior. Early studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, were instrumental in elucidating the preferred conformations of the this compound ring.
These investigations revealed that the this compound ring does not exist in a single, rigid conformation but rather as a dynamic equilibrium of several low-energy forms. The most stable conformation is generally accepted to be a twist-chair (TC) form. This understanding of the conformational landscape is crucial for predicting the reactivity and properties of this compound derivatives.
Polymerization: From Fundamental Studies to Advanced Materials
The ability of this compound and its derivatives to undergo ring-opening polymerization has been a major driver of research in this field. Both cationic and radical polymerization methods have been extensively explored, leading to the development of a variety of polyesters with tunable properties.
Cationic Ring-Opening Polymerization (CROP)
The cationic polymerization of this compound, typically initiated by protic or Lewis acids, proceeds via a ring-opening mechanism to yield poly(tetramethylene ether glycol) units interspersed with formaldehyde units. A significant advancement in this area was the development of the "activated monomer" mechanism, which allows for better control over the polymerization process and the synthesis of well-defined polymer architectures.
Radical Ring-Opening Polymerization (rROP) of 2-Methylene-1,3-dioxepane (MDO)
The radical polymerization of MDO is a particularly noteworthy development as it provides a pathway to polyesters with degradable ester linkages in the polymer backbone. This process, known as radical ring-opening polymerization (rROP), involves the addition of a radical to the exocyclic double bond of MDO, followed by the opening of the seven-membered ring. This methodology has been instrumental in the synthesis of biodegradable alternatives to conventional vinyl polymers.
Applications in Drug Development and Materials Science
The unique properties of this compound-containing polymers have led to their exploration in various high-value applications, particularly in the biomedical field. The presence of hydrolytically cleavable ester or acetal linkages in the polymer backbone imparts biodegradability, a highly desirable characteristic for applications such as:
-
Drug Delivery Systems: Biodegradable polymers derived from this compound derivatives can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents.
-
Tissue Engineering: The biocompatibility and degradability of these polymers make them suitable for fabricating scaffolds that can support cell growth and tissue regeneration, eventually degrading as new tissue is formed.
-
Biodegradable Plastics: The development of polymers from MDO offers a more environmentally friendly alternative to traditional non-degradable plastics.
Future Outlook
The historical journey of this compound research showcases a remarkable evolution from fundamental chemical synthesis to the creation of sophisticated materials with significant practical applications. Future research in this area is likely to focus on the development of new functionalized this compound monomers to create polymers with even more tailored properties, such as stimuli-responsive behavior for advanced drug delivery applications. Furthermore, the exploration of more sustainable and efficient catalytic systems for both the synthesis of the monomers and their polymerization will continue to be a key area of investigation. The versatile seven-membered this compound ring is poised to remain a valuable building block in the design of next-generation materials for a wide range of scientific and technological advancements.
An In-depth Technical Guide to the Conformational Analysis of the 1,3-Dioxepane Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxepane ring system, a seven-membered oxygen-containing heterocycle, is a structural motif found in a variety of natural products and synthetic molecules of pharmaceutical interest. Understanding the conformational preferences of this ring is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Unlike their well-studied six-membered counterparts (1,3-dioxanes), seven-membered rings exhibit greater flexibility and a more complex conformational landscape. This guide provides a comprehensive technical overview of the conformational analysis of the this compound ring, focusing on the key experimental and computational methodologies employed in its study.
Conformational Landscape of this compound
The conformational space of the this compound ring is primarily dominated by three key conformations: the chair (C), the boat (B), and the twist-boat (TB). However, extensive research has shown that the most stable conformation is the twist-chair (TC) .[1][2] This preference is a result of the interplay between torsional strain, transannular interactions, and steric hindrance.
Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopic data have consistently indicated that the twist-chair conformation is energetically favored over the chair and boat forms.[1] The twist-chair conformation of the this compound ring possesses C2 symmetry, which renders the 2,5-O-methylene protons magnetically equivalent in NMR spectroscopy, a key feature used in its identification.[1]
Quantitative Conformational Data
Table 1: Calculated Geminal Proton-Proton Coupling Constants (2JHH) for Methylene Protons at C2 in Various Conformations of a this compound Derivative
| Conformation | Calculated 2JHH (Hz) |
| Twist-Chair (TCC-a) | -4.3 to -4.6 |
| Chair (CC-3) | -4.3 |
| Twist-Boat (TBC-a) | -6.3 |
Data adapted from studies on 1,3:2,5-di-O-methylene-mannitol derivatives. The experimental values for these derivatives were in the range of -4.3 to -4.6 Hz, strongly suggesting a predominant twist-chair conformation.[3]
Table 2: Relative Conformational Energies of Cycloheptane (as a model for this compound)
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair (TC) | 0.0 |
| Twist-Boat (TB) | 2.4 |
| Chair (C) | (Maximum of pseudorotation itinerary) |
| Boat (B) | (Approximately equal energy to TB) |
Classical strain minimization calculations on cycloheptane, a carbocyclic analog of this compound, provide a theoretical framework for understanding the relative stabilities of the different conformations.[3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of the this compound ring. Both static and dynamic NMR experiments are employed.
1. High-Resolution 1H and 13C NMR Spectroscopy
-
Objective: To determine the predominant conformation in solution by analyzing chemical shifts and coupling constants.
-
Sample Preparation: 10-20 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
-
Data Acquisition:
-
1H NMR: Standard pulse programs are used to acquire one-dimensional proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range, and a relaxation delay of 1-5 seconds.
-
13C NMR: Proton-decoupled 13C NMR spectra are acquired to determine the chemical shifts of the carbon atoms in the ring.
-
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the ring protons and carbons provide information about their local electronic environment.
-
Coupling Constants: Geminal (2JHH) and vicinal (3JHH) proton-proton coupling constants are crucial for conformational analysis. The magnitude of 3JHH is related to the dihedral angle between the coupled protons via the Karplus equation. Experimental values are compared with calculated values for different conformations to determine the most likely structure. For example, the geminal coupling constant of the methylene protons at the acetal carbon (C2) is particularly sensitive to the ring's conformation.[3]
-
2. Dynamic NMR (DNMR) Spectroscopy
-
Objective: To study the kinetics of conformational interconversion and determine the energy barriers between different conformers.
-
Methodology: 1H NMR spectra are recorded over a range of temperatures. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal.
-
Data Analysis: By analyzing the line shapes of the signals at different temperatures, the rate constants for the conformational exchange can be determined. From these rate constants, the activation energy (ΔG‡) for the interconversion process can be calculated using the Eyring equation. For some this compound derivatives, NMR studies down to -82°C have been conducted to probe these dynamic processes.[1][4]
X-ray Crystallography
-
Objective: To determine the precise solid-state conformation of the this compound ring.
-
Methodology:
-
Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown from a supersaturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsional angles.
-
-
Significance: While providing a definitive solid-state structure, it is important to note that the conformation in the crystalline state may not be the same as the predominant conformation in solution due to packing forces.
Computational Chemistry Methods
Theoretical calculations are indispensable for complementing experimental data and providing a deeper understanding of the conformational preferences of the this compound ring.
1. Molecular Mechanics (MM)
-
Objective: To rapidly explore the conformational space and identify low-energy conformers.
-
Methodology: Force fields such as MMFF94 or AMBER are used to calculate the steric energy of different conformations. A conformational search is performed by systematically rotating the rotatable bonds in the ring to generate a large number of possible structures. Each structure is then energy minimized.
-
Application: Molecular mechanics is a computationally inexpensive method that is well-suited for initial conformational searches of large and flexible molecules.
2. Quantum Mechanics (QM)
-
Objective: To obtain accurate energies and geometries of the different conformers and to calculate NMR parameters.
-
Methodology: Ab initio and Density Functional Theory (DFT) methods are employed for higher accuracy.
-
Geometry Optimization: The geometries of the chair, boat, twist-boat, and twist-chair conformations are optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., MP2/6-311+G(d,p)) are often performed on the optimized geometries to obtain more accurate relative energies.
-
NMR Parameter Calculation: NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated values can then be compared with experimental data to validate the predicted conformations.
-
Visualizing Conformational Pathways and Workflows
Conformational Interconversion of the this compound Ring
The following diagram illustrates the pseudorotation pathway for a seven-membered ring, highlighting the key conformations of the this compound ring.
Caption: Conformational interconversion pathway of the this compound ring.
Experimental Workflow for Conformational Analysis
The logical flow for a comprehensive conformational analysis of a this compound derivative is depicted below.
Caption: Workflow for the conformational analysis of a this compound derivative.
Conclusion
The conformational analysis of the this compound ring is a multifaceted endeavor that relies on the synergistic application of experimental techniques, primarily NMR spectroscopy, and computational chemistry. The consistent finding across various studies is the predominance of the twist-chair (TC) conformation in solution. A thorough understanding of the conformational landscape, supported by quantitative data, is essential for researchers in medicinal chemistry and drug development to design molecules with optimal three-dimensional structures for biological activity. This guide provides the foundational knowledge and methodological framework for undertaking such detailed conformational studies.
References
- 1. Conformational studies on 1,3-dioxepans. Part I. 1,3:2,5:4,6-Tri-O-methylene-D-mannitol and some related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,3-Dioxepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxepane, a seven-membered cyclic ether, serves as a crucial building block in various chemical syntheses, including the development of novel polymers and pharmaceutical intermediates. Its solubility profile in a range of organic solvents is a fundamental parameter that dictates its utility in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide infers its solubility based on established chemical principles and the known properties of similar cyclic ethers.
Understanding Solubility: The "Like Dissolves Like" Principle
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible. This compound possesses a moderate polarity due to the presence of two ether oxygen atoms within its structure. This characteristic suggests that it will be readily miscible with a wide array of organic solvents.
Predicted Solubility of this compound in Common Organic Solvents
Based on its chemical structure and the general behavior of cyclic ethers, the following table summarizes the predicted solubility of this compound. It is important to note that these are qualitative assessments, and for precise applications, experimental verification is recommended.
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Miscible | The hydroxyl group of methanol can engage in hydrogen bonding with the ether oxygens of this compound, and their polarities are compatible. |
| Ethanol | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capability promote miscibility. | |
| Polar Aprotic | Acetone | Miscible | The polar nature of the carbonyl group in acetone allows for favorable dipole-dipole interactions with this compound. |
| Dichloromethane | Miscible | As a polar aprotic solvent, dichloromethane can effectively solvate this compound through dipole-dipole interactions. | |
| Chloroform | Miscible | Similar to dichloromethane, chloroform's polarity facilitates the dissolution of this compound. | |
| Ethyl Acetate | Miscible | The ester functionality in ethyl acetate contributes to its polarity, making it a suitable solvent for this compound. | |
| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. | |
| Nonpolar | Toluene | Likely Miscible | While toluene is nonpolar, the presence of the aromatic ring allows for some weak interactions, and complete miscibility is probable. |
| Diethyl Ether | Miscible | As a fellow ether, diethyl ether shares similar intermolecular forces with this compound, ensuring miscibility. | |
| Hexane | Likely Immiscible or Partially Miscible | The nonpolar nature of hexane makes it a poor solvent for the moderately polar this compound. Phase separation is expected. |
Experimental Protocol for Determining Liquid-Liquid Miscibility
For applications requiring precise knowledge of solubility, a straightforward experimental protocol can be employed to determine the miscibility of this compound in a given organic solvent.
Objective: To qualitatively and quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Calibrated glass vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Water bath or incubator for temperature control
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument for quantitative analysis (optional)
Methodology:
-
Preparation of Samples:
-
Label a series of glass vials.
-
Into each vial, add a known volume of the organic solvent.
-
Incrementally add known volumes or weights of this compound to each vial, creating a range of concentrations.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled environment (e.g., a 25°C water bath).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to ensure thorough mixing and allow the system to reach equilibrium. Visual observation of a single, clear phase indicates miscibility at that concentration.
-
-
Qualitative Assessment:
-
After equilibration, visually inspect each vial for the presence of a single homogeneous phase or two distinct layers.
-
The formation of a single clear solution indicates that this compound is soluble or miscible in the solvent at that concentration.
-
The presence of two layers indicates immiscibility or partial miscibility.
-
-
Quantitative Analysis (Optional):
-
If a precise solubility limit is required, a quantitative method such as gas chromatography can be used.
-
Prepare a calibration curve using standards of known this compound concentrations in the solvent.
-
For samples that appear to be a single phase, carefully take an aliquot from the solution and analyze it to determine the exact concentration of this compound.
-
For samples with two phases, carefully sample the solvent-rich layer to determine the saturation concentration.
-
Visualizing Solubility Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the principle of miscibility and a typical experimental workflow.
Methodological & Application
Application Notes and Protocols: Synthesis of Biodegradable Polymers using 2-Methylene-1,3-dioxepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of biodegradable polymers is crucial for addressing environmental concerns associated with plastic waste and for advancing biomedical applications such as drug delivery and tissue engineering.[1] 2-Methylene-1,3-dioxepane (MDO) has emerged as a key monomer in the synthesis of these materials.[1] Through a process known as radical ring-opening polymerization (rROP), MDO can be polymerized to introduce hydrolyzable ester linkages into the polymer backbone, rendering the resulting materials biodegradable.[1] This document provides detailed protocols and data for the synthesis of biodegradable polymers using MDO, tailored for researchers in both materials science and drug development.
Data Presentation
Table 1: Reactivity Ratios for Copolymerization of MDO with Various Monomers
| Comonomer | r(MDO) | r(Comonomer) | Temperature (°C) | Reference |
| n-Butyl Crotonate (BCr) | 0.105 | 0.017 | - | [2] |
| Vinyl Acetate (VAc) | 0.14 | 1.89 | 30 | [3] |
| Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 | [4][5] |
Table 2: Polymerization Conditions and Results for MDO Homopolymerization and Copolymerization
| Polymer System | Initiator | Molar Ratio ([MDO]₀:[ECTVP]₀:[AIBN]₀) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| MDO Homopolymer (neat) | AIBN (2 mol%) | - | 72 | - | - | - | [6] |
| Hyperbranched P(MDO) | AIBN | 100:1:0.2 | 96 | 72 | 11,800 | 1.98 | [7] |
| Hyperbranched P(MDO) | AIBN | 200:1:0.2 | 96 | 70 | 20,100 | 2.15 | [7] |
| Hyperbranched P(MDO) | AIBN | 400:1:0.2 | 96 | 65 | 35,600 | 2.31 | [7] |
| MDO-co-BCr (50/50 mol ratio, bulk) | - | - | - | >90% MDO ring opening | - | - | [8] |
| MDO-co-VAc | (2,4,6-trimethylbenzoyl)diphenylphosphine oxide / Co(acac)₂ | Varied | - | - | - | - | [3] |
Note: '-' indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO) Monomer
This protocol is based on a two-step process reported in the literature.[4]
Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)
-
In a round-bottom flask equipped with a reflux condenser, combine bromoacetaldehyde diethyl acetal (1 mol), 1,4-butanediol (1 mol), p-toluenesulfonic acid (1 g), and a trace amount of hydroquinone in cyclohexane solvent.
-
Reflux the mixture for 5 hours, removing the ethanol byproduct as the reaction progresses.
-
After the reaction is complete, isolate the BMDO product by vacuum distillation.
Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO)
-
Cool the purified BMDO (0.31 mol) to 0 °C in a suitable reaction vessel.
-
Slowly add finely ground potassium hydroxide (0.36 mol) and tetrabutylammonium bromide (TBAB) (0.5 g) to the stirred mixture.
-
Place the reaction mixture in an ultrasonic bath at 75 °C.
-
Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets.
-
Further purify the MDO by double distillation to achieve high purity (>99%).[4]
Protocol 2: Free-Radical Homopolymerization of MDO
This protocol describes the bulk polymerization of MDO to form a polyester structurally similar to poly(ε-caprolactone).[6]
-
Place the purified MDO monomer in a 25 mL pressure tube.
-
Add 2 mol% of azobisisobutyronitrile (AIBN) as the initiator.
-
Seal the tube and heat it at 50 °C for 72 hours.
-
After polymerization, dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by adding the chloroform solution to hexane.
-
Filter the polymer and dry it under vacuum at 40 °C overnight.
Protocol 3: Radical Ring-Opening Copolymerization of MDO and n-Butyl Crotonate (BCr)
This protocol describes the synthesis of a degradable alternating copolymer.[2][8]
-
Synthesize n-butyl crotonate (BCr) through esterification of crotonic acid and 1-butanol.
-
For in-situ monitoring, mix MDO and BCr in a 50/50 molar ratio in an NMR tube.
-
Carry out the copolymerization in bulk.
-
Monitor the individual monomer conversions and the percentage of ring-opened MDO using ¹H NMR spectroscopy.[2][8]
-
For larger scale synthesis, perform the copolymerization in a vial.
Protocol 4: Degradation Study of MDO-based Copolymers
This protocol provides a method to assess the degradability of the synthesized polymers.[2][8]
-
Dissolve 100 mg of the MDO-containing polymer in 8 mL of tetrahydrofuran (THF).
-
Prepare a solution of 240 mg of potassium hydroxide (KOH) in 2.5 mL of methanol.
-
Add the KOH/methanol solution to the polymer solution and stir the mixture at room temperature.
-
At various time points, take 1 mL aliquots of the reaction mixture.
-
Quench the degradation reaction in the aliquots by adding 50 μL of a 6 M aqueous solution of hydrochloric acid (HCl).
-
Analyze the molar mass distribution of the degraded polymer samples to assess the extent of degradation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Protocols for Cationic Ring-Opening Polymerization of 1,3-Dioxepane: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cationic ring-opening polymerization (CROP) of 1,3-dioxepane, a process that yields poly(this compound), a biodegradable polymer with significant potential in biomedical applications, including drug delivery systems. This document outlines the key materials, experimental procedures, and expected outcomes for this polymerization process.
Introduction
Cationic ring-opening polymerization is a powerful technique for the synthesis of polyacetals from cyclic monomers like this compound. The polymerization proceeds via the opening of the seven-membered ring, driven by the relief of ring strain. The choice of initiator, solvent, and reaction conditions can significantly influence the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer. Understanding these parameters is crucial for tailoring the polymer properties for specific applications.
Two primary mechanisms govern the cationic ring-opening polymerization of cyclic acetals: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The dominant pathway is influenced by the nature of the initiator and the reaction conditions.
Polymerization Mechanisms
Active Chain End (ACE) Mechanism
In the ACE mechanism, the initiator generates a cationic species that activates a monomer molecule, creating a propagating cationic center at the end of the growing polymer chain. This active chain end then sequentially adds further monomer units.
Caption: Active Chain End (ACE) Polymerization Mechanism.
Activated Monomer (AM) Mechanism
In the AM mechanism, a protonic acid catalyst protonates the monomer, rendering it highly electrophilic. This "activated monomer" is then attacked by a nucleophilic initiator, such as an alcohol, which becomes incorporated as the chain end. This mechanism can sometimes offer better control over the polymerization and reduce side reactions.[1][2]
Caption: Activated Monomer (AM) Polymerization Mechanism.
Experimental Protocols
The following protocols provide a general framework for the cationic ring-opening polymerization of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by moisture.
Materials and Purification
-
This compound (Monomer): Should be purified before use to remove any water or other impurities that can interfere with the polymerization. A common purification method involves refluxing over a drying agent such as sodium metal for 24 hours, followed by distillation under a nitrogen atmosphere.[3]
-
Initiators:
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Perchloric acid (HClO₄)
-
Carbenium hexafluoroantimonate salts (e.g., Ph₃C⁺SbF₆⁻)
-
-
Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent and should be dried by distillation over calcium hydride (CaH₂) prior to use.
-
Terminating Agent: A basic solution such as triethylamine or a methanolic solution of sodium methoxide is used to quench the polymerization.
-
Precipitating Solvent: Cold methanol or hexane is typically used to precipitate the polymer.
General Experimental Workflow
Caption: General Experimental Workflow for CROP.
Protocol 1: Polymerization using Triflic Anhydride
Triflic anhydride is a powerful initiator that can lead to a "living" polymerization of this compound under certain conditions, allowing for good control over molecular weight.[3]
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Preparation:
-
Prepare a stock solution of triflic anhydride in dry dichloromethane.
-
-
Polymerization:
-
To the reactor, add purified this compound and dry dichloromethane via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C to 0 °C) using a suitable cooling bath.
-
Add the triflic anhydride solution dropwise to the stirred monomer solution.
-
Allow the reaction to proceed for the specified time (e.g., 1 to 24 hours).
-
-
Termination and Purification:
-
Terminate the polymerization by adding an excess of a basic solution (e.g., triethylamine).
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, redissolve it in a minimal amount of dichloromethane, and re-precipitate it in cold methanol.
-
Dry the purified polymer under vacuum to a constant weight.
-
Protocol 2: Polymerization using Perchloric Acid
Perchloric acid is another effective initiator for the CROP of this compound, often used in bulk polymerization or in solution.[3]
-
Reactor Setup: A flame-dried glass tube or flask is used.
-
Reagent Preparation:
-
Prepare a dilute solution of perchloric acid in a suitable solvent (e.g., dioxane).
-
-
Polymerization (Bulk):
-
Add purified this compound to the reactor.
-
Heat the monomer to the desired temperature (e.g., 80 °C).
-
Add a small amount of the perchloric acid solution to initiate the polymerization. The reaction can be very rapid.
-
-
Polymerization (Solution):
-
Dissolve the purified this compound in dry dichloromethane in the reactor.
-
Bring the solution to the desired temperature.
-
Add the perchloric acid solution to start the polymerization.
-
-
Termination and Purification:
-
Follow the same termination and purification procedure as described in Protocol 1.
-
Data Presentation
The following tables summarize representative data for the cationic ring-opening polymerization of this compound and related cyclic acetals under various conditions.
Table 1: Cationic Polymerization of this compound with Triflic Anhydride [3]
| Entry | [Monomer] (mol/L) | [Initiator] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 2.0 | 0.02 | 0 | 24 | 85 | 12,000 | 1.8 |
| 2 | 2.0 | 0.01 | 0 | 24 | 78 | 25,000 | 1.9 |
| 3 | 1.0 | 0.01 | -20 | 48 | 65 | 18,000 | 1.7 |
Table 2: Cationic Polymerization of Cyclic Acetals with Various Initiators [4]
| Monomer | Initiator | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1,3-Dioxolane | Tf₂O | CH₂Cl₂ | 0 | 15,000 | 1.5 |
| This compound | HClO₄ | Bulk | 80 | 20,500 | 2.1 |
| 1,3-Dioxolane | BF₃·OEt₂ | CH₂Cl₂ | 25 | 10,200 | 2.5 |
| This compound | Ph₃C⁺SbF₆⁻ | CH₂Cl₂ | -30 | 8,500 | 2.3 |
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.
Troubleshooting
-
Low Monomer Conversion: This can be due to impurities in the monomer or solvent (especially water), insufficient initiator concentration, or a reaction temperature that is too high, leading to depolymerization.
-
High Polydispersity (PDI): A broad molecular weight distribution is often a result of side reactions such as chain transfer to monomer or polymer, and transacetalization reactions.[3][4] Lowering the reaction temperature can sometimes help to suppress these side reactions.
-
Formation of Cyclic Oligomers: Intramolecular transacetalization (backbiting) can lead to the formation of cyclic oligomers, which can be difficult to remove. Polymerization at higher monomer concentrations can favor intermolecular propagation over intramolecular cyclization.
By following these protocols and considering the potential challenges, researchers can successfully synthesize poly(this compound) with tailored properties for a variety of applications in the fields of materials science and drug development.
References
Application Notes and Protocols: 1,3-Dioxepane as a Comonomer in Polyacetal Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyacetal, also known as polyoxymethylene (POM), is a high-performance engineering thermoplastic known for its excellent dimensional stability, high strength and hardness, and good chemical resistance.[1][2] The properties of polyacetal can be tailored by copolymerization, which involves the introduction of a comonomer into the polyoxymethylene backbone. The selection of a comonomer is a critical step that directly influences the final properties of the polymer.[3] 1,3-Dioxepane (DXP), a seven-membered cyclic ether, is a significant comonomer used in the production of polyacetal copolymers.[3] Its incorporation into the polymer chain enhances properties such as thermal stability and resistance to degradation.
This document provides detailed application notes and experimental protocols for the synthesis of polyacetal copolymers using this compound as a comonomer, specifically focusing on the cationic ring-opening copolymerization with 1,3,5-trioxane (TOX).
Data Presentation
The following tables summarize the key quantitative data from experimental studies on the copolymerization of TOX and DXP.
Table 1: Reaction Conditions for Bulk Copolymerization of TOX and DXP
| Parameter | Value | Reference |
| Temperature | 80 °C | [4][5] |
| Initiator | Perchloric acid hydrate(s) (HClO₄) | [4][5] |
| Monomer Ratios (DXP/TOX, w/w) | 3/97 to 20/80 | [4][5] |
| Polymerization Type | Bulk copolymerization in the melt | [4] |
Table 2: Characteristics of the Two-Step Polymerization Process
| Stage | Description | Duration | Key Events | Reference |
| Homogeneous Period (Induction) | The reaction mixture is a clear, homogeneous solution. | Seconds to tens of seconds | Initiation primarily on DXP. Formation of soluble homopolymer or DXP-rich copolymer. | [4][5] |
| Heterogeneous Propagation-Crystallization | Rapid precipitation of the solid polymer. | Very rapid | Copolymerization with TOX proceeds significantly. Poly(oxymethylene) sequences reach critical crystallization length. | [4][5] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the synthesis and characterization of polyacetal copolymers with this compound.
Protocol 1: Purification of Monomers and Initiator Preparation
-
1,3,5-Trioxane (TOX) Dehydration:
-
Crystallized TOX is refluxed at 120 °C over sodium under a nitrogen atmosphere for a minimum of 24 hours.[4]
-
-
This compound (DXP) Purification:
-
Initiator Solution Preparation:
-
A solution of perchloric acid (HClO₄) is prepared for initiating the polymerization. The concentration and diluent should be carefully controlled as they can influence the reaction kinetics.[4]
-
Protocol 2: Bulk Copolymerization of TOX and DXP
-
Reaction Setup:
-
A glass tube is used as the reaction vessel.
-
The reaction is carried out at a constant temperature of 80 °C.[4]
-
-
Monomer Addition:
-
For a typical 80/20 (w/w) TOX/DXP copolymerization, 1 g of dry DXP is added to 4 g of molten TOX in the glass tube.[4]
-
-
Initiation:
-
100 μL (corresponding to 2 ppm) of the perchloric acid initiator solution is introduced into the thermoregulated monomer mixture.[4]
-
-
Observation of Polymerization Stages:
-
Induction Period: The time until the appearance of turbidity or precipitation of the solid polymer is recorded. This period can range from approximately 3 to 30 seconds.[4]
-
Heterogeneous Polymerization: The reaction proceeds very rapidly after the induction period, with the formation of a solid polymer mass.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by adding a suitable quenching agent (e.g., a weak base) to neutralize the acidic initiator.
-
The resulting polymer is then washed and dried for further characterization.
-
Protocol 3: Characterization of the Copolymer
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are used to identify the products formed during the induction period and to determine the copolymer composition.[4]
-
-
Gel Permeation Chromatography (GPC):
-
GPC is employed to determine the molecular weight and molecular weight distribution of the resulting copolymer.
-
-
Differential Scanning Calorimetry (DSC):
-
DSC analysis is used to determine the thermal properties of the copolymer, such as the melting temperature and crystallinity. Polyacetal copolymers typically exhibit a melting temperature around 168°C.[6]
-
-
Thermogravimetric Analysis (TGA):
-
TGA is used to assess the thermal stability of the copolymer.
-
Visualizations
Diagram 1: Cationic Ring-Opening Copolymerization of 1,3,5-Trioxane (TOX) and this compound (DXP)
Caption: Cationic copolymerization of TOX and DXP.
Diagram 2: Experimental Workflow for Polyacetal Synthesis
Caption: Workflow for polyacetal synthesis and characterization.
Diagram 3: Logical Relationship of Polymerization Stages
Caption: Stages of TOX and DXP copolymerization.
References
- 1. Polyoxymethylene (POM): Properties, applications and processing [kdfeddersen.com]
- 2. polysynthesis.au [polysynthesis.au]
- 3. Poly(oxymethylene-co-1,3-dioxepane) | 25214-85-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Applications of Poly(1,3-dioxepane) in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of poly(1,3-dioxepane) (PDXP)-based copolymers in drug delivery systems. The focus is on the formulation of biodegradable, pH-sensitive micelles for the targeted delivery of anticancer agents, such as Doxorubicin (DOX).
Application Notes
Poly(this compound) is a versatile monomer that, when copolymerized with other functional monomers, yields biodegradable polyesters with significant potential in the biomedical field.[1][2] Copolymers of 2-methylene-1,3-dioxepane (MDO), a derivative of PDXP, are particularly noteworthy for their ability to self-assemble into micelles in aqueous environments. These micelles serve as effective nanocarriers for hydrophobic drugs, offering improved solubility, enhanced stability, and controlled release profiles.[2][3]
A key application of PDXP-based copolymers is in the development of pH-sensitive drug delivery systems.[2][3][4] By incorporating pH-responsive moieties into the polymer backbone, micelles can be engineered to remain stable at physiological pH (7.4) and release their drug payload in the acidic microenvironment of tumors or within the endosomes of cancer cells (pH 5.0-6.5).[2][3][4] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic side effects.[2][3]
The physical and chemical properties of these drug delivery systems, such as particle size, zeta potential, drug loading content, and encapsulation efficiency, can be tailored by adjusting the composition of the copolymer and the preparation method.[5][6] These characteristics are critical for the in vivo performance of the nanocarriers, influencing their circulation time, biodistribution, and cellular uptake.[5][6]
Quantitative Data Summary
The following table summarizes typical quantitative data for Doxorubicin-loaded micelles formulated from copolymers containing 2-methylene-1,3-dioxepane.
| Parameter | Value | Reference |
| Drug Loading Content (DLC) | 3-15% (w/w) | [7][8] |
| Drug Loading Efficiency (DLE) | 60-90% | [9][10] |
| Particle Size (Diameter) | 100-200 nm | [5][7] |
| Polydispersity Index (PDI) | < 0.2 | [5][11] |
| Zeta Potential | -10 to +25 mV | [5][11] |
| Cumulative Drug Release at pH 7.4 (24h) | < 20% | [3][4][9] |
| Cumulative Drug Release at pH 5.5 (24h) | > 60% | [3][4][9] |
Experimental Protocols
Protocol 1: Synthesis of P(MDO-co-PEGMA-co-PDSMA) Terpolymer
This protocol describes the synthesis of a functional terpolymer of 2-methylene-1,3-dioxepane (MDO), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) via radical ring-opening polymerization.[2]
Materials:
-
2-Methylene-1,3-dioxepane (MDO)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
Pyridyldisulfide ethylmethacrylate (PDSMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
Procedure:
-
In a dried Schlenk flask, dissolve MDO, PEGMA, and PDSMA in anhydrous THF at the desired molar ratio.
-
Add AIBN as the radical initiator.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the flask under vacuum and place it in an oil bath at 65°C for 24 hours.
-
After polymerization, cool the flask to room temperature and open it to the air.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
-
Redissolve the precipitate in a small amount of THF and re-precipitate in cold diethyl ether. Repeat this purification step three times.
-
Dry the final polymer product under vacuum at room temperature for 48 hours.
-
Characterize the polymer structure and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: Preparation of Doxorubicin-Loaded PDXP Micelles
This protocol details the preparation of DOX-loaded micelles using the synthesized P(MDO-co-PEGMA-co-PDSMA) terpolymer via a dialysis method.[12]
Materials:
-
P(MDO-co-PEGMA-co-PDSMA) terpolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve 20 mg of the P(MDO-co-PEGMA-co-PDSMA) terpolymer in 2 mL of DMSO.
-
In a separate vial, dissolve 5 mg of DOX·HCl in 1 mL of DMSO and add a 1.2 molar excess of TEA to neutralize the hydrochloride. Stir for 2 hours.
-
Add the DOX solution to the polymer solution and stir for another 4 hours in the dark.
-
Transfer the resulting solution into a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against 2 L of deionized water for 48 hours, changing the water every 6 hours to remove the organic solvent and unloaded drug.
-
Collect the solution from the dialysis bag, which now contains the DOX-loaded micelles.
-
Filter the solution through a 0.45 µm syringe filter to remove any aggregates.
-
Store the micelle solution at 4°C for further use.
Protocol 3: Characterization of Drug-Loaded Micelles
This protocol outlines the methods for characterizing the prepared DOX-loaded micelles.
1. Particle Size and Zeta Potential:
-
Dilute the micelle solution with deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the micelles.[5][11]
2. Drug Loading Content (DLC) and Drug Loading Efficiency (DLE):
-
Lyophilize a known volume of the micelle solution to obtain the total weight of the micelles (polymer + drug).
-
Dissolve a known weight of the lyophilized micelles in DMSO.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the concentration of DOX using a standard calibration curve.
-
Calculate DLC and DLE using the following formulas:[10]
-
DLC (%) = (Weight of loaded drug / Weight of micelles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes the procedure for evaluating the pH-dependent drug release from the DOX-loaded micelles using a dialysis method.[3][13]
Materials:
-
DOX-loaded micelle solution
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
Thermostatic shaker
Procedure:
-
Transfer 1 mL of the DOX-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in 20 mL of PBS (either pH 7.4 or pH 5.5) in a sealed container.
-
Place the container in a thermostatic shaker at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Measure the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the cumulative percentage of drug release at each time point.
Visualizations
Caption: Workflow for the synthesis of the P(MDO-co-PEGMA-co-PDSMA) terpolymer.
Caption: Workflow for the preparation of Doxorubicin-loaded PDXP micelles.
Caption: Workflow for the in vitro pH-dependent drug release study.
References
- 1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. A DOX-loaded polymer micelle for effectively inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Dependent Non-Covalent Release of Chemotherapy from Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iapc-obp.com [iapc-obp.com]
- 11. A Study on the Behavior of a Polyurethane Drug Carrier in Various pH Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin-Loaded Mixed Micelles Using Degradable Graft and Diblock Copolymers to Enhance Anticancer Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Emulsion Polymerization of 2-Methylene-1,3-dioxepane with Vinyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emulsion copolymerization of 2-Methylene-1,3-dioxepane (MDO) with vinyl acetate (VAc) offers a promising approach to synthesize degradable vinyl polymers.[1][2] This process incorporates ester linkages into the polymer backbone, rendering the resulting material susceptible to hydrolytic degradation, a desirable characteristic for various applications, including drug delivery systems.[3][4] The key challenge in this aqueous polymerization is the hydrolytic instability of the MDO monomer.[1][2][5] However, by carefully controlling the reaction conditions, high monomer conversion and significant MDO incorporation can be achieved.[1][2][5] These application notes provide a detailed protocol for the emulsion polymerization of MDO and VAc, along with data presentation and visualizations to guide researchers in this field.
The radical ring-opening polymerization of MDO allows for the insertion of ester bonds into what would otherwise be an all-carbon backbone, a strategy aimed at reducing the environmental impact of polymeric materials. The successful emulsion copolymerization of MDO with VAc has been demonstrated by carefully selecting comonomers, processing methods, and reaction conditions that limit the degradation of MDO.
Key Process Considerations
Successful emulsion polymerization of MDO and VAc hinges on mitigating the hydrolysis of the MDO monomer.[1][2][5] Key parameters that must be carefully controlled include:
-
Temperature: Lower temperatures (e.g., 40 °C) are critical to minimize the rate of MDO hydrolysis.[3][6]
-
pH: A mildly alkaline pH (around 8.0) is optimal for reducing MDO hydrolysis.[3][5][6] However, highly alkaline conditions can lead to the hydrolysis of the VAc comonomer.[3][6]
-
Radical Flux: A consistent and appropriate radical flux is necessary to ensure a rapid polymerization rate, which helps to consume the MDO before it can hydrolyze.[1][2][5] Redox initiator systems are often employed to achieve sufficient radical generation at lower temperatures.[3][5]
-
High Instantaneous Monomer Conversion: Running the polymerization at high instantaneous monomer conversions promotes the incorporation of MDO into the polymer backbone.[3]
Experimental Protocol: Emulsion Copolymerization of MDO and VAc
This protocol is a synthesized methodology based on established research for the semi-batch emulsion copolymerization of MDO and VAc.
Materials:
-
2-Methylene-1,3-dioxepane (MDO)
-
Vinyl acetate (VAc)
-
Deionized (DI) water
-
Surfactant (e.g., Sodium dodecyl sulfate - SDS)
-
Initiator System:
-
Buffer solution to maintain pH (e.g., Sodium bicarbonate)[7]
-
Nitrogen gas for purging
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and multiple inlet ports
-
Syringe pumps for monomer and initiator feeds
-
Temperature controller and circulator
-
pH meter and controller
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, condenser, and inlet ports. Connect the temperature controller and set the reaction temperature to 40 °C.
-
Initial Charge:
-
To the reactor, add DI water, a portion of the surfactant, and the buffer to achieve a pH of approximately 8.0.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
-
Initiator System:
-
Prepare separate aqueous solutions of the oxidizing agent, reducing agent, and catalyst.
-
Add the catalyst solution to the reactor.
-
-
Monomer Emulsion Preparation:
-
In a separate vessel, prepare a monomer emulsion by mixing MDO, VAc, the remaining surfactant, and DI water.
-
-
Reaction Initiation and Monomer Feed:
-
Start the continuous feed of the oxidizing and reducing agent solutions into the reactor using syringe pumps.
-
After a short initiation period, begin the continuous feed of the monomer emulsion into the reactor over a period of several hours.
-
-
Reaction Monitoring and Control:
-
Continuously monitor the reaction temperature and pH, making adjustments as necessary.
-
Maintain a constant nitrogen purge throughout the polymerization.
-
-
Completion and Cooling:
-
After the monomer feed is complete, continue the reaction for an additional period (e.g., 1 hour) to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Characterization:
-
Determine the solid content of the final latex.
-
Analyze the copolymer composition and MDO incorporation using techniques like ¹H NMR spectroscopy.[5]
-
Measure the particle size and distribution using Dynamic Light Scattering (DLS).
-
Determine the molecular weight and molecular weight distribution by Size Exclusion Chromatography (SEC).
-
Evaluate the thermal properties using Differential Scanning Calorimetry (DSC).
-
Data Presentation
The following tables summarize typical quantitative data obtained from the emulsion polymerization of MDO and VAc.
Table 1: Reaction Conditions and Latex Properties
| Parameter | Value | Reference |
| Temperature | 40 °C | [3][5] |
| pH | 8.0 | [3][5] |
| Solid Content | ~30% | [5] |
| MDO Feed Fraction | 5 - 15 mol% | [2] |
| MDO Incorporation | ~90% | [1][2] |
Table 2: Copolymer Characterization
| Property | Method | Typical Value |
| Copolymer Composition | ¹H NMR Spectroscopy | Dependent on feed ratio |
| MDO Incorporation | ¹H NMR Spectroscopy, GC | 89 ± 13% |
| Particle Size | Dynamic Light Scattering (DLS) | Varies with surfactant concentration |
| Molecular Weight (Mn) | Size Exclusion Chromatography (SEC) | Varies with initiator and monomer concentration |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Increases with VAc content[8] |
Visualizations
Experimental Workflow for Emulsion Polymerization of MDO with VAc
Caption: Workflow for the semi-batch emulsion polymerization of MDO and VAc.
Logical Relationship of the Copolymerization Process
Caption: Inputs, process, and outputs of the MDO-VAc emulsion copolymerization.
Applications in Drug Development
The introduction of degradable ester linkages into the polymer backbone makes poly(MDO-co-VAc) a candidate for various biomedical applications, particularly in drug delivery.[4] The controlled degradation of the polymer matrix can facilitate the sustained release of encapsulated therapeutic agents. The versatility of emulsion polymerization allows for the synthesis of polymer latexes that can be formulated into coatings, films, or nanoparticles for drug delivery systems.[9] While ethylene-vinyl acetate (EVA) copolymers are already established in drug delivery, the incorporation of MDO provides a route to degradable analogues.[4] The ability to tune the copolymer composition by varying the MDO to VAc ratio allows for the control over the degradation rate and other physicochemical properties of the resulting polymer, which is crucial for designing effective drug delivery vehicles.[10][11] Further research into the biocompatibility and degradation kinetics in physiological conditions is essential for advancing these materials towards clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Butyl Acrylate/2‐Methylene‐1,3‐Dioxepane/Vinyl Acetate Emulsion Terpolymerization: Incorporating Backbone Degradable Linkages into Adhesive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradable vinyl polymer particles by radical aqueous emulsion copolymerization of methyl methacrylate and 5,6-benzo-2-methylene-1,3-dioxepane - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00040K [pubs.rsc.org]
- 8. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Functional Degradable Polymers by Radical Ring-Opening Copolymerization of MDO and Vinyl Bromobutanoate: Synthesis, Degradability and Post-Polymerization Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Radical Ring-Opening Polymerization of 2-Methylene-1,3-dioxepane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene acetal that serves as a valuable monomer in polymer science. Its significance lies in its ability to undergo radical ring-opening polymerization (rROP), a process that incorporates ester functionalities directly into the polymer backbone. This feature is instrumental in designing biodegradable polymers analogous to poly(ε-caprolactone) (PCL) using conventional free-radical polymerization techniques. The resulting polyesters and their copolymers have garnered significant interest for a range of applications, particularly in the biomedical field for creating drug delivery systems, biodegradable scaffolds, and environmentally benign materials.[1][2][3] The free-radical polymerization of MDO proceeds with essentially 100% ring opening, yielding poly(ε-caprolactone) and avoiding the formation of polyacetal structures.[4] This process allows for the synthesis of degradable polymers with tunable properties through copolymerization with various vinyl monomers.[5][6]
Reaction Mechanism and Polymer Structure
The radical polymerization of MDO is initiated by the addition of a radical to the exocyclic double bond. The resulting radical intermediate can then propagate via two potential pathways: ring-opening or ring-retention. For the seven-membered MDO ring, the ring-opening pathway is highly favored, leading to the formation of an ester linkage in the polymer backbone.[4][7] This process is in contrast to smaller ring systems, such as 2-methylene-1,3-dioxolane, which often result in polymers with a mix of ring-opened and ring-retained units.[4]
However, the radical nature of the polymerization can lead to side reactions, most notably intramolecular hydrogen transfer (backbiting). This process can result in the formation of short-chain branches along the polymer backbone.[4][8] The degree of branching can influence the polymer's macroscopic properties, such as crystallinity, viscosity, and thermal behavior.[7][8]
Diagram: Radical Ring-Opening Polymerization Mechanism of MDO
Caption: Mechanism of MDO radical polymerization.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO) Monomer
This protocol describes a common two-step synthesis of MDO.[9][10]
Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)
-
To a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, add bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 1 g), and a trace of hydroquinone in cyclohexane.
-
Reflux the mixture for approximately 5 hours, collecting the ethanol byproduct in the Dean-Stark trap.
-
After the reaction is complete (as indicated by the cessation of ethanol collection), cool the mixture to room temperature.
-
Isolate the BMDO product by vacuum distillation.
Step 2: Dehydrobromination to form MDO
-
Cool the purified BMDO (0.31 mol) in a flask to 0 °C with stirring.
-
Slowly add finely ground potassium hydroxide (0.36 mol) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Place the reaction mixture in an ultrasonic bath at 75 °C and distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets to remove any acidic impurities and water.
-
The final MDO monomer should be stored under an inert atmosphere at low temperature to prevent premature polymerization. Purity can be confirmed by NMR spectroscopy and GC-MS.[4]
Diagram: MDO Monomer Synthesis Workflow
References
- 1. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00259H [pubs.rsc.org]
- 7. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00630A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: Terpolymerization of 2-methylene-1,3-dioxepane (MDO) for Biodegradable Polymeric Prodrugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of effective drug delivery systems is crucial for enhancing therapeutic efficacy while minimizing systemic toxicity. Biodegradable polymeric prodrugs have emerged as a promising strategy, enabling controlled and targeted drug release. This application note details the synthesis and application of terpolymers based on 2-methylene-1,3-dioxepane (MDO) for the creation of biodegradable polymeric prodrugs. The radical ring-opening polymerization (rROP) of MDO allows for the introduction of ester bonds into the polymer backbone, rendering the polymer biodegradable.[1][2] This methodology provides a versatile platform for creating amphiphilic copolymers that can self-assemble into micelles for drug delivery.[3][4]
This document provides detailed protocols for the synthesis of a functional MDO-based terpolymer, P(MDO-co-PEGMA-co-PDSMA), its conjugation with the anticancer drug doxorubicin (DOX), and the characterization of the resulting polymeric prodrug.
Key Applications
-
Development of biodegradable nanocarriers for targeted cancer therapy.
-
Formulation of pH-sensitive drug release systems for intracellular delivery.[3]
-
Creation of versatile platforms for conjugating various therapeutic agents.
Experimental Protocols
Materials
-
2-methylene-1,3-dioxepane (MDO) (synthesized according to published procedures)[1]
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
Pyridyldisulfide ethylmethacrylate (PDSMA) (synthesized as described previously)[1]
-
Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)[1]
-
Doxorubicin hydrochloride (DOX·HCl)[1]
-
Maleimide derivative of doxorubicin (Mal-DOX) (synthesized according to previously reported procedures)[1]
-
Tri(2-carboxyethyl)phosphine (TCEP)[1]
-
Anhydrous 1,4-dioxane
-
Phosphate-buffered saline (PBS)
-
Lipase from porcine pancreas
Protocol 1: Synthesis of P(MDO-co-PEGMA-co-PDSMA) Terpolymer
This protocol describes the synthesis of the functional terpolymer via radical ring-opening polymerization.[1][3]
-
In a Schlenk tube, dissolve MDO, PEGMA, PDSMA, and AIBN in anhydrous 1,4-dioxane. The molar ratios of the monomers can be varied to achieve different polymer compositions (see Table 1).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat it in an oil bath at 65°C for 24 hours.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Redissolve the polymer in a small amount of tetrahydrofuran (THF) and re-precipitate in cold diethyl ether.
-
Repeat the dissolution-precipitation step twice to purify the polymer.
-
Dry the final product, a colorless viscous polymer, under vacuum at room temperature.
-
Characterize the terpolymer using ¹H NMR spectroscopy to determine the composition and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Protocol 2: Synthesis of DOX-Conjugated Polymeric Prodrug (P-DOX)
This protocol details the conjugation of doxorubicin to the terpolymer via thiol-ene click chemistry.[3]
-
Dissolve the P(MDO-co-PEGMA-co-PDSMA) terpolymer in a mixture of methanol and deionized water.
-
Add TCEP to the solution to reduce the disulfide bonds in the PDSMA units to free thiol groups. Stir the mixture for 1 hour at room temperature.
-
Add a solution of Mal-DOX (containing a pH-sensitive hydrazone bond) in methanol to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Dialyze the resulting solution against a mixture of methanol and water, and then against deionized water to remove unconjugated DOX and other small molecules.
-
Lyophilize the purified solution to obtain the DOX-conjugated polymer (P-DOX) as a red solid.
-
Determine the DOX content in the polymer using UV-Vis spectroscopy.
Protocol 3: Self-Assembly and Characterization of Prodrug Micelles
This protocol describes the formation and characterization of micelles from the amphiphilic P-DOX prodrug.[3]
-
Dissolve the P-DOX polymer in a suitable solvent (e.g., dimethylformamide).
-
Add deionized water dropwise to the polymer solution under gentle stirring to induce self-assembly into micelles.
-
Dialyze the micellar solution against deionized water to remove the organic solvent.
-
Measure the hydrodynamic diameter and size distribution of the micelles using Dynamic Light Scattering (DLS).
-
Observe the morphology of the micelles using Transmission Electron Microscopy (TEM).
Protocol 4: In Vitro Drug Release Study
This protocol outlines the procedure to evaluate the pH-triggered release of DOX from the prodrug micelles.[3]
-
Prepare two buffer solutions: PBS at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating the endosomal environment).
-
Disperse the P-DOX micelles in the buffer solutions in separate dialysis bags.
-
Place the dialysis bags in the corresponding buffer solutions and incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time for both pH conditions.
Protocol 5: In Vitro Biodegradation Study
This protocol is for assessing the biodegradability of the MDO-based terpolymer.[1]
-
Prepare a solution of the P(MDO-co-PEGMA-co-PDSMA) terpolymer in PBS (pH 7.4).
-
Add lipase from porcine pancreas to the polymer solution.
-
Incubate the mixture at 37°C.
-
Monitor the degradation of the polymer over time by measuring the change in molecular weight using GPC.
Data Presentation
Table 1: Characteristics of P(MDO-co-PEGMA-co-PDSMA) Terpolymers [3]
| Polymer | Feed ratio (MDO/PEGMA/PDSMA) | Molar ratio in terpolymer (MDO/PEGMA/PDSMA) | Mn ( g/mol ) | PDI |
| P1 | 10/4/1 | 9.8/4.1/1 | 18,500 | 1.65 |
| P2 | 20/4/1 | 19.5/4.2/1 | 26,800 | 1.72 |
| P3 | 30/4/1 | 28.9/4.0/1 | 35,200 | 1.81 |
Mn = Number-average molecular weight; PDI = Polydispersity index.
Table 2: Properties of DOX-Conjugated Prodrug Micelles [3]
| Prodrug | Polymer Backbone | DOX Loading (%) | Micelle Diameter (DLS, nm) |
| P1-DOX | P1 | 12.5 | 110 |
| P2-DOX | P2 | 10.8 | 135 |
| P3-DOX | P3 | 8.7 | 160 |
Table 3: In Vitro DOX Release from P2-DOX Micelles [3]
| Time (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 4 | ~5 | ~15 |
| 8 | ~8 | ~30 |
| 12 | ~10 | ~45 |
| 24 | ~15 | ~65 |
| 48 | ~20 | ~80 |
Visualizations
Caption: Terpolymerization of MDO, PEGMA, and PDSMA.
Caption: Formation of the DOX-conjugated polymeric prodrug.
References
- 1. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00259H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ring-Opening Polymerization of Prodrugs: A Versatile Approach to Prepare Well-Defined Drug Loaded Nanoparticles** - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of 1,3-Dioxepine Derivatives
Introduction
While the application of 1,3-dioxepane derivatives as chiral ligands in asymmetric catalysis is not extensively documented in current literature, the asymmetric synthesis of chiral 1,3-dioxepine scaffolds represents a significant area of research. These seven-membered heterocyclic compounds are valuable intermediates in the synthesis of various complex molecules, including tetrahydrofuran derivatives and γ-butyrolactones. This document provides detailed application notes and protocols for a highly efficient method to synthesize chiral 4,5-dihydro-1,3-dioxepines via a bimetallic relay catalytic three-component tandem [4+3]-cycloaddition reaction. This approach utilizes a rhodium(II) complex in conjunction with a chiral N,N'-dioxide-Sm(III) complex to achieve high yields and excellent enantioselectivities.
Core Application: Asymmetric [4+3]-Cycloaddition for the Synthesis of Chiral 4,5-Dihydro-1,3-Dioxepines
A robust and highly enantioselective method for synthesizing chiral 4,5-dihydro-1,3-dioxepines involves a rhodium(II)/chiral N,N'-dioxide-Sm(III) complex bimetallic relay catalysis. This three-component tandem reaction utilizes β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates to construct the 1,3-dioxepine ring system with high levels of stereocontrol.[1][2][3] The reaction proceeds smoothly to afford a variety of chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield and 99% enantiomeric excess (ee).[2][3]
Quantitative Data Summary
The following tables summarize the performance of the catalytic system with various substrates under optimized reaction conditions.
Table 1: Influence of Reaction Parameters on the Asymmetric [4+3]-Cycloaddition [2]
| Entry | Metal Salt | Ligand | Temp (°C) | Yield (%) | ee (%) |
| 1 | Yb(OTf)₃ | L4-PrPr₂ | -20 | 58 | 67 |
| 2 | Yb(OTf)₃ | L4-PrPr₂ | -78 | 90 | 66 |
| 3 | Sm(OTf)₃ | L4-PrPr₂ | -78 | 85 | 84 |
| 4 | Sm(OTf)₃ | (S)-piperidine-2-carboxylic acid derived | -78 | 82 | 75 |
| 5 | Sm(OTf)₃ | L-ramipril derived | -78 | 78 | 68 |
| 12 | Sm(OTf)₃ | L4-PrPr₂ | -78 | 92 | 99 |
Reaction conditions: β,γ-unsaturated α-ketoester (0.10 mmol), aldehyde (3.0 equiv.), α-diazo ester (3.0 equiv.), Rh₂(Piv)₄ (1.0 mol%), Sm(OTf)₃ (10 mol%), Ligand (12 mol%) in CH₂Cl₂ at the specified temperature for 10 h under a N₂ atmosphere. Piv = pivaloyl.[2]
Table 2: Substrate Scope for the Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines [2]
| Product | R¹ in Ketoester | Ar in Ketoester | R² in Aldehyde | R³ in Diazoacetate | Yield (%) | ee (%) | |---|---|---|---|---|---| | 4a | Me | Ph | Ph | Ph | 92 | 99 | | 4b | iPr | Ph | Ph | Ph | 85 | 98 | | 4c | c-Pentyl | Ph | Ph | Ph | 72 | 85 | | 4d | Bn | Ph | Ph | Ph | 88 | 97 | | 4e | Me | 4-Me-C₆H₄ | Ph | Ph | 95 | 99 | | 4f | Me | 4-F-C₆H₄ | Ph | Ph | 88 | 99 | | 4g | Me | 4-Cl-C₆H₄ | Ph | Ph | 85 | 99 | | 4h | Me | 4-Br-C₆H₄ | Ph | Ph | 82 | 99 | | 4i | Me | 3-Me-C₆H₄ | Ph | Ph | 91 | 98 | | 4o | Me | 2-Naphthyl | Ph | Ph | 64 | 80 | | 4t | Me | Ph | 4-MeO-C₆H₄ | Ph | 95 | 98 | | 4u | Me | Ph | 4-tBu-C₆H₄ | Ph | 91 | 97 | | 4v | Me | Ph | 4-F-C₆H₄ | Ph | 88 | 87 | | 4w | Me | Ph | 4-Cl-C₆H₄ | Ph | 85 | 92 | | 4x | Me | Ph | 4-Br-C₆H₄ | Ph | 81 | 93 |
Optimized conditions from Table 1, entry 12 were used.[2]
Experimental Protocols
General Procedure for the Asymmetric Three-Component [4+3]-Cycloaddition
Materials:
-
Rh₂(Piv)₄ (Rhodium(II) pivalate)
-
Sm(OTf)₃ (Samarium(III) trifluoromethanesulfonate)
-
Chiral N,N'-dioxide ligand (L4-PrPr₂)
-
β,γ-Unsaturated α-ketoester
-
Aldehyde
-
α-Diazoacetate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen gas (N₂)
Protocol:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add Sm(OTf)₃ (0.01 mmol, 10 mol%) and the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
In a separate vial, dissolve the β,γ-unsaturated α-ketoester (0.10 mmol, 1.0 equiv) and Rh₂(Piv)₄ (0.001 mmol, 1.0 mol%) in anhydrous CH₂Cl₂ (0.5 mL).
-
In another vial, dissolve the aldehyde (0.30 mmol, 3.0 equiv) and the α-diazoacetate (0.30 mmol, 3.0 equiv) in anhydrous CH₂Cl₂ (0.5 mL).
-
Add the solution of the ketoester and Rh₂(Piv)₄ to the cooled catalyst mixture.
-
Slowly add the solution of the aldehyde and diazoacetate to the reaction mixture via a syringe pump over a period of 4 hours.
-
Stir the reaction mixture at -78 °C for an additional 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4,5-dihydro-1,3-dioxepine.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.[2]
Visualizations
Signaling Pathway: Proposed Catalytic Cycle
Caption: Proposed bimetallic relay catalytic cycle for the asymmetric [4+3]-cycloaddition.
Experimental Workflow
Caption: General experimental workflow for the asymmetric synthesis of 1,3-dioxepines.
References
- 1. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh( ii )/Sm( iii ) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01019K [pubs.rsc.org]
- 3. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Functional Polyesters via MDO Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functional polyesters is a rapidly advancing field with significant implications for drug delivery, tissue engineering, and other biomedical applications. A promising strategy for creating these versatile polymers is the radical ring-opening copolymerization (rROP) of 2-methylene-1,3-dioxepane (MDO). This macrolactone dimer undergoes selective ring-opening to introduce ester functionalities into the backbone of vinyl polymers, imparting biodegradability. When copolymerized with functional vinyl monomers, a diverse range of polyesters with tailored properties can be achieved. This document provides detailed application notes and experimental protocols for the synthesis and characterization of functional polyesters via MDO copolymerization, with a focus on their application in drug delivery systems.
Core Concepts and Workflow
The overall workflow for synthesizing and utilizing functional polyesters from MDO copolymerization involves several key stages, from monomer selection and polymerization to characterization and application-specific formulation.
Caption: General workflow for the synthesis and application of MDO-based functional polyesters.
Experimental Protocols
Protocol 1: Synthesis of Functional Degradable Copolymers Poly(MDO-co-VBr) via RAFT/MADIX Polymerization
This protocol details the synthesis of a functional polyester by copolymerizing 2-methylene-1,3-dioxepane (MDO) with vinyl bromobutanoate (VBr) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specifically the MADIX (Macromolecular Design via Interchange of Xanthates) technique. The resulting polymer contains pendent bromine groups that can be further modified.
Materials:
-
2-methylene-1,3-dioxepane (MDO)
-
Vinyl bromobutanoate (VBr)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Xanthate RAFT agent (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate)
-
Benzene (or other suitable solvent)
-
Calcium hydride (CaH₂)
-
Methanol
-
Hexane
-
Deuterated chloroform (CDCl₃) for NMR
-
Inhibitor removal columns
Procedure:
-
Monomer Purification:
-
Pass MDO and VBr through a column of basic alumina to remove any inhibitor.
-
Dry the purified monomers over CaH₂ and distill under reduced pressure.
-
Degas the purified monomers by three freeze-pump-thaw cycles.[1]
-
-
Polymerization:
-
In an inert atmosphere (e.g., a glovebox), add the following to a glass ampule:
-
MDO (e.g., 0.126 g, 1.10 x 10⁻³ mol)
-
VBr (e.g., 0.50 g, 2.60 x 10⁻³ mol)
-
RAFT agent (e.g., 9.20 mg, 3.70 x 10⁻⁵ mol)
-
AIBN (e.g., 0.610 mg, 3.70 x 10⁻⁶ mol)
-
Benzene (to achieve 15 wt% solids)
-
-
Seal the ampule under vacuum.
-
Place the sealed ampule in a preheated oil bath at 60 °C and stir for the desired time (e.g., 9 hours).[1]
-
Quench the polymerization by immersing the ampule in an ice bath.
-
-
Polymer Isolation and Purification:
-
Open the ampule and take an aliquot for ¹H NMR analysis to determine monomer conversion.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol or hexane.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform) and re-precipitate.
-
Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterization:
-
¹H NMR Spectroscopy: Determine monomer conversion and copolymer composition by comparing the integrals of characteristic proton signals of the monomers and the polymer.
-
Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ) of the copolymer.
Protocol 2: Post-Polymerization Modification - Azidation of Poly(MDO-co-VBr)
This protocol describes the conversion of the pendent bromine groups on the poly(MDO-co-VBr) backbone to azide groups, which can then be used for "click" chemistry reactions.
Materials:
-
Poly(MDO-co-VBr)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hexane
Procedure:
-
Dissolve poly(MDO-co-VBr) (e.g., 0.21 g) in DMF (10 mL).[1]
-
Add an excess of sodium azide (e.g., 0.07 g, 1.07 mmol).[1]
-
Stir the mixture at room temperature for 48 hours.[1]
-
Remove the DMF under reduced pressure.
-
Redissolve the polymer in a small amount of toluene.
-
Precipitate the polymer into cold hexane.
-
Collect the polymer by filtration and dry it in a vacuum oven.[1]
Characterization:
-
FTIR Spectroscopy: Confirm the conversion of bromide to azide by the appearance of a characteristic azide peak around 2100 cm⁻¹.
-
¹H NMR Spectroscopy: Observe the shift of the proton signals adjacent to the functional group.
Protocol 3: Formulation of Drug-Loaded Micelles
This protocol outlines a general procedure for the self-assembly of amphiphilic MDO-based copolymers into micelles and the encapsulation of a hydrophobic drug.
Materials:
-
Amphiphilic MDO-based block copolymer (e.g., poly(MDO-co-OEGMA))
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off, e.g., 2 kDa)
Procedure:
-
Dissolve the amphiphilic block copolymer (e.g., 30 mg) and the hydrophobic drug (e.g., 5 mg) in a water-miscible organic solvent like DMSO (e.g., 15 mL).[2]
-
Slowly add a non-solvent for the hydrophobic block, such as water or PBS (e.g., 15 mL), to the polymer/drug solution under gentle stirring to induce micelle formation.
-
Transfer the resulting micellar solution into a dialysis membrane.
-
Dialyze against a large volume of PBS (pH 7.4) for 24-48 hours, with several changes of the dialysis buffer, to remove the organic solvent and any unloaded drug.[2]
-
Collect the purified drug-loaded micelle solution.
Characterization:
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the micelles.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the micelles.
-
UV-Vis or Fluorescence Spectroscopy: Quantify the drug loading content and encapsulation efficiency.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of MDO-based copolymers.
Table 1: RAFT/MADIX Copolymerization of MDO and VBr [1]
| Feed Ratio [VBr]₀/[MDO]₀ | Time (h) | VBr Conv. (%) | MDO Conv. (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) | F(MDO) in Copolymer |
| 90:10 | 16 | 60 | 55 | 4,500 | 1.54 | 0.10 |
| 70:30 | 3 | 15 | 12 | 2,100 | 1.15 | 0.24 |
| 70:30 | 6 | 28 | 25 | 3,900 | 1.25 | 0.24 |
| 70:30 | 9 | 40 | 35 | 5,200 | 1.35 | 0.24 |
| 70:30 | 16 | 62 | 58 | 6,900 | 1.57 | 0.24 |
| 70:30 | 24 | 75 | 70 | 8,200 | 1.59 | 0.24 |
Table 2: Characterization of Amphiphilic Copolymers and Drug-Loaded Micelles
| Copolymer | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) | Micelle Size (DLS, nm) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| P(MDO-co-OEGMA) | 12,500 | 1.25 | 110 | 15.9 (Doxorubicin) | 60.4 |
| P(MDO-co-PEGMA) | 15,000 | 1.30 | 150 | 29.9 (Paclitaxel) | >90 |
| P(MDO-co-VBr)-g-PEG | 18,200 | 1.45 | 135 | 12.5 (Curcumin) | 85.2 |
(Note: Data in Table 2 is representative and compiled from typical values reported in the literature for similar systems.)
Mandatory Visualizations
pH-Responsive Drug Release from MDO-based Micelles
Functional polyesters synthesized via MDO copolymerization can be designed to be pH-responsive, a crucial feature for targeted drug delivery to the acidic tumor microenvironment. The diagram below illustrates the mechanism of drug release from micelles formed by an amphiphilic copolymer containing a pH-sensitive block.
Caption: Mechanism of pH-triggered drug release from MDO-based polyester micelles.
Cellular Uptake of Functional Polyester Nanoparticles
The internalization of drug-loaded nanoparticles by cancer cells is a critical step for therapeutic efficacy. Endocytosis is a primary mechanism for the cellular uptake of these nanoparticles. The following diagram depicts the endocytotic pathway.
References
Troubleshooting & Optimization
Technical Support Center: Industrial Polymerization of 1,3-Dioxepane
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the industrial-scale polymerization of 1,3-Dioxepane and its derivatives. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound and its derivatives?
A1: The most common methods are Cationic Ring-Opening Polymerization (CROP) for this compound itself, and Radical Ring-Opening Polymerization (rROP) for derivatives like 2-methylene-1,3-dioxepane (MDO). Emulsion polymerization is also used for MDO, particularly in waterborne systems.[1][2]
Q2: What are the main side reactions to be aware of during the Cationic Ring-Opening Polymerization (CROP) of cyclic acetals like this compound?
A2: The primary side reactions in CROP are the formation of cyclic oligomers and transacetalization.[2][3] Cyclization can be significant, and transacetalization can lead to a broader molecular weight distribution and randomization of monomer units in copolymers.[4]
Q3: Why is hydrolysis a major issue in the polymerization of 2-methylene-1,3-dioxepane (MDO)?
A3: MDO is highly sensitive to water, especially under acidic conditions.[1][5] In aqueous systems like emulsion polymerization, the hydrolysis of the monomer competes with the polymerization reaction, which can lead to low monomer incorporation and yield.[6]
Q4: What is the "ring-opening vs. ring-retaining" problem in MDO polymerization?
A4: During the radical polymerization of MDO, the monomer can react in two ways: the desired radical ring-opening, which incorporates a degradable ester group into the polymer backbone, or an undesired vinyl polymerization that retains the ring structure (acetal form).[5] The ratio of these two pathways is influenced by factors like temperature.[5]
Troubleshooting Guides
Cationic Ring-Opening Polymerization (CROP) of this compound
Q: My polymerization results in a low molecular weight polymer with a broad polydispersity index (PDI). What could be the cause?
A: This is often due to side reactions like chain transfer or transacetalization. Using initiators like triflic anhydride may offer better molecular weight control compared to some carbenium salts.[4] Additionally, high monomer conversion can increase the prevalence of cyclic structures, which can affect the overall molecular weight distribution.[3] Limiting the conversion to around 20% has been suggested to reduce side reactions in similar systems.[7]
Q: I am observing a high fraction of cyclic oligomers in my final product. How can I minimize this?
A: The formation of cyclic structures is a known challenge in the CROP of cyclic acetals.[2][3] One strategy to reduce cyclization is to employ the "Active Monomer" (AM) mechanism, which can be favored by adding a nucleophile like ethylene glycol to the reaction.[7] This mechanism can outcompete the "Active Chain End" (ACE) mechanism, which is more prone to cyclization.[3]
Q: The polymerization reaction is extremely fast and generates a large amount of heat, making it difficult to control on a larger scale. What can I do?
A: The bulk copolymerization of this compound with monomers like 1,3,5-trioxane is known to be very rapid, occurring within seconds.[2] To manage the exotherm, consider using a solvent to dissipate heat, controlling the rate of initiator addition, or running the polymerization at a lower temperature. The reaction proceeds in two stages: a homogeneous induction period followed by a rapid heterogeneous propagation-crystallization step; controlling the conditions during the induction period is critical.[2]
Radical Ring-Opening Polymerization (rROP) of 2-methylene-1,3-dioxepane (MDO)
Q: The incorporation of MDO into my copolymer is very low. Why is this happening?
A: Low incorporation can be due to several factors. A significant reactivity difference between MDO and the comonomer can be a major issue.[8] Additionally, in aqueous or emulsion systems, MDO is prone to hydrolysis, which consumes the monomer before it can be polymerized.[1][6] To mitigate hydrolysis, it is critical to maintain mildly basic conditions (pH ~8) and use lower temperatures (e.g., 40 °C).[6]
Q: My polymer characterization shows that the MDO monomer is incorporated as a closed ring (acetal) instead of the desired open-chain ester. How can I favor ring-opening?
A: The ratio of ring-opening to ring-retention is strongly influenced by temperature.[5] Higher temperatures generally favor the ring-opening pathway. For instance, in a solution polymerization with n-butyl acrylate, increasing the temperature from 70 °C to 90 °C increased the proportion of ring-opened units.[5] The choice of comonomer can also play a role, with large alkyl acrylates reported to favor ring-opening.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from various polymerization studies of this compound and its derivatives.
| Parameter | Value | Polymerization System | Notes | Reference |
| Thermodynamic Values | ||||
| ΔHss0 | -3.6 ± 0.3 kcal/mol | CROP of this compound in CH2Cl2 | Enthalpy of polymerization. | [2] |
| ΔSss0 | -11.5 ± 1.5 cal/deg/mol | CROP of this compound in CH2Cl2 | Entropy of polymerization. | [2] |
| Ceiling Temperature (Tc) | +27 °C | CROP of this compound (1M solution) | Temperature above which polymerization is not favored. | [2] |
| Reaction Conditions | ||||
| Optimal pH | ~8 | Emulsion polymerization of MDO with vinyl acetate | Critical for minimizing hydrolysis of both MDO and vinyl acetate. | [6] |
| Optimal Temperature | 40 °C | Emulsion polymerization of MDO with vinyl acetate | Lower temperature helps to control MDO hydrolysis. | [6] |
| Polymer Properties | ||||
| Chain Transfer Constant (CM) | 1.7 x 10-2 | Homopolymerization of MDO at 40 °C | This value limits the maximum achievable molecular weight. | [9] |
| Li+ Transference Number | 0.75 | In-situ polymerized 1,3-dioxane electrolyte | Indicates high ionic conductivity for battery applications. | [10] |
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization of this compound
This protocol is a generalized representation based on common practices for CROP.
-
Monomer and Solvent Preparation: Dry this compound and a suitable solvent (e.g., methylene chloride) over calcium hydride (CaH2) and distill under a dry, inert atmosphere (e.g., Argon or Nitrogen) immediately before use.
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of inert gas.
-
Reaction:
-
Charge the reactor with the purified solvent and monomer to the desired concentration (e.g., 1 M).
-
Cool the solution to the target temperature (e.g., between -65 °C and +5 °C).[2]
-
Prepare a solution of the initiator (e.g., triflic anhydride[4] or anhydrous perchloric acid[2]) in the same dry solvent.
-
Add the initiator solution dropwise to the stirred monomer solution.
-
-
Termination: After the desired time or conversion is reached, terminate the polymerization by adding a suitable nucleophile, such as pre-chilled methanol or an amine solution.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). Filter the precipitate, wash it with the non-solvent, and dry it under vacuum at a moderate temperature until a constant weight is achieved.
Protocol 2: Radical Ring-Opening Polymerization of MDO with a Vinyl Comonomer
This protocol is a generalized representation for rROP in solution.
-
Monomer and Initiator Preparation: Purify 2-methylene-1,3-dioxepane (MDO) and the vinyl comonomer (e.g., methyl methacrylate) by passing them through a column of basic alumina to remove inhibitors. The radical initiator (e.g., AIBN) should be recrystallized.
-
Reactor Setup: Use a Schlenk flask or a similar reactor that allows for degassing and maintenance of an inert atmosphere.
-
Reaction:
-
Add the MDO, comonomer, initiator, and a dry solvent (e.g., toluene or cyclohexane) to the reactor.
-
Degas the solution by performing at least three freeze-pump-thaw cycles.
-
Place the sealed reactor in a thermostated oil bath at the desired polymerization temperature (e.g., 70-90 °C).[5]
-
-
Termination: The polymerization is typically stopped by rapid cooling and exposure to air.
-
Purification: Precipitate the resulting polymer by adding the reaction solution to a large volume of a non-solvent like methanol. The polymer can be redissolved (e.g., in acetone or THF) and reprecipitated to remove unreacted monomers and oligomers.[9] Dry the final polymer product under vacuum.
Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Competing reaction pathways for 2-methylene-1,3-dioxepane (MDO).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. addi.ehu.es [addi.ehu.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cationic Polymerization of 1,3-Dioxolane & 1,3-Dioxepane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization (CROP) of 1,3-dioxolane (DXL) and 1,3-dioxepane (DXP).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cationic polymerization of 1,3-dioxolane and this compound?
A1: The CROP of cyclic acetals like DXL and DXP is susceptible to several side reactions that can affect polymer structure, molecular weight, and dispersity. The most prominent side reactions are:
-
Cyclization (Backbiting): The growing cationic chain end can attack an oxygen atom within its own chain, leading to the formation of cyclic oligomers.[1][2] This is a significant issue, particularly in the polymerization of 1,3-dioxolane, and results in a fraction of the product that lacks the desired functional end-groups.[3][4]
-
Transacetalization: This intermolecular chain transfer reaction involves the attack of a propagating cationic center onto an acetal linkage of another polymer chain.[5][6] This leads to a scrambling of monomer units and a broadening of the molecular weight distribution. It is especially problematic when attempting to synthesize block copolymers, as it can cause randomization.[7][8]
-
Chain Transfer: Transfer of the active cationic center to monomer, solvent, or impurities can prematurely terminate a growing chain and initiate a new one.[9] This is a common issue in cationic vinyl polymerization and makes it difficult to achieve high molecular weights.[9]
Q2: My polymer has a broad polydispersity index (PDI > 1.5). What are the potential causes and solutions?
A2: A broad polydispersity index (PDI), also known as dispersity (Đ), indicates a wide distribution of polymer chain lengths. In the CROP of DXL and DXP, this is a common issue with several potential causes:
-
Competing Mechanisms: The polymerization can proceed simultaneously via the Active Chain End (ACE) and Active Monomer (AM) mechanisms, leading to different polymer populations.[3]
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, resulting in a broad PDI.
-
Chain Transfer and Transacetalization: As described in Q1, these side reactions effectively re-shuffle chain lengths, leading to significant broadening of the PDI.[6][8] Polydispersity values for poly-DXP initiated with triflic anhydride have been reported in the range of 1.7 to 3.3.[6][8]
-
Impurities: Water and other protic impurities can act as unintended initiators or chain transfer agents, leading to poor control over the polymerization.
To narrow the PDI, consider optimizing initiator choice, rigorously purifying all reagents, and controlling reaction temperature and monomer concentration.[6]
Q3: How can I minimize the formation of cyclic oligomers during the polymerization of 1,3-dioxolane?
A3: The formation of cyclic structures is a major challenge that limits the yield of desired linear, end-functionalized polymers.[5] Several strategies can be employed to reduce cyclization:
-
Utilize the Active Monomer (AM) Mechanism: The AM mechanism, which involves the use of a diol initiator, is known to reduce the formation of cyclic products compared to the Active Chain End (ACE) mechanism.[3][4][10]
-
Limit Monomer Conversion: Side reactions become more prevalent at higher monomer conversions. Limiting the conversion can help to minimize the formation of cyclic structures.[4]
-
Control Reaction Conditions: The ratio of monomer to initiator and catalyst, as well as the monomer addition speed, can influence the competition between the desired polymerization and cyclization.[10]
-
Purification: After the reaction, purification steps such as precipitation can effectively reduce the cyclic fraction in the final product.[4][10]
Q4: Which initiator system is recommended for achieving a more controlled polymerization?
A4: The choice of initiator is critical for controlling the polymerization of cyclic acetals.
-
Triflic Anhydride ((CF₃SO₂)₂O): This initiator has shown success in preparing poly-DXP with controlled molecular weights, although side reactions can still lead to significant polydispersity.[6][7] Careful control of temperature, reaction time, and initial monomer concentration is crucial.[6]
-
Protonic Acids (e.g., CF₃SO₃H): Strong protonic acids are effective catalysts, particularly for promoting the AM mechanism when an alcohol initiator is present.[11]
-
Carbenium Salts: Carbenium hexafluoroantimonate salts, which are effective for tetrahydrofuran polymerization, have been found to produce unsatisfactory results with cyclic acetals like DXL.[6][7]
Troubleshooting Guides
Issue 1: Low Polymer Yield or No Polymerization
| Potential Cause | Troubleshooting Step |
| Inactive Initiator/Catalyst System | Verify the activity of your initiator. Some systems, like certain Lewis acids, may be ineffective.[11] Ensure the chosen initiator is suitable for cyclic acetals; for example, carbenium salts often give poor results.[7] |
| Presence of Inhibitors | Impurities, particularly basic compounds, can neutralize the cationic active centers. Ensure rigorous purification and drying of monomer, solvent, and glassware. |
| Incorrect Reaction Temperature | Cationic polymerizations are highly sensitive to temperature.[12] The reaction may be below the required temperature for initiation or above the ceiling temperature, leading to depolymerization.[13][14] Optimize the temperature based on the specific monomer-initiator system. |
Issue 2: High Polydispersity Index (PDI / Đ)
| Potential Cause | Troubleshooting Step |
| Chain Transfer Reactions | Minimize impurities like water that act as chain transfer agents. Lowering the reaction temperature can sometimes suppress chain transfer events.[9] |
| Transacetalization | This is an inherent side reaction. To minimize its effect, especially in block copolymer synthesis, consider polymerizing the second block with a monomer whose active species is too stable to attack the first polyacetal block.[6] |
| Slow Initiation | Choose an initiator that provides rapid and efficient initiation compared to propagation. Ensure thorough mixing at the start of the reaction. |
| High Monomer Conversion | As conversion increases, the probability of side reactions that broaden the PDI also increases.[10] Consider stopping the reaction at a lower conversion. |
Quantitative Data Summary
Table 1: Effect of Initiator System on Poly-DXP Dispersity (Đ)
| Initiator System | Monomer | Temperature | Dispersity (Đ) Range | Reference |
| Triflic Anhydride | This compound | -15°C to 25°C | 1.7 - 3.3 | [6][8] |
| Carbenium Hexafluoroantimonate Salts | 1,3-Dioxolane / this compound | -55°C | Unsatisfactory Results | [6] |
Table 2: Factors Influencing Cyclic Structure Formation in DXL Polymerization
| Factor | Observation | Reference |
| Reaction Mechanism | Active Monomer (AM) mechanism reduces cyclization compared to Active Chain End (ACE). | [3][4] |
| Monomer Conversion | Increasing conversion leads to an increased amount of cyclic structures. | [10] |
| Monomer to Initiator Ratio | Higher ratios tend to increase the formation of cyclic structures and broaden distributions. | [10] |
Key Experimental Protocols
Protocol 1: Minimizing Cyclization in DXL Polymerization via the Active Monomer (AM) Mechanism
-
Objective: To synthesize linear, diol-functionalized poly(1,3-dioxolane) with a reduced fraction of cyclic byproducts.
-
Methodology: This protocol is based on the AM mechanism, where a diol is used as an initiator and chain transfer agent.
-
Reagents and Purification: Rigorously dry all glassware. Purify 1,3-dioxolane (DXL), the diol initiator (e.g., ethylene glycol), and the solvent (e.g., CH₂Cl₂) to remove water and other protic impurities.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: Cool the reactor to the desired temperature (e.g., 0°C). Add the solvent, diol initiator, and DXL monomer. Stir the solution and add the catalyst (e.g., triflic acid). The polymerization proceeds as the activated monomer reacts with the hydroxyl end-groups of the growing chains.[4]
-
Monitoring and Termination: Monitor the reaction kinetics by taking aliquots over time and analyzing them via ¹H NMR and GPC.[4] To minimize side reactions, consider terminating the polymerization at a limited conversion (e.g., < 50%).[4]
-
Purification: Quench the reaction with a suitable agent (e.g., a tertiary amine). Precipitate the polymer in a non-solvent to remove unreacted monomer and reduce the fraction of cyclic oligomers.[10]
-
Protocol 2: Controlled Polymerization of this compound
-
Objective: To synthesize poly(this compound) with controlled molecular weight.
-
Methodology: This protocol uses triflic anhydride, which has been shown to provide better control than other initiators for DXP.[6]
-
Reagents and Purification: Use highly purified this compound (DXP) and solvent (e.g., CH₂Cl₂). Triflic anhydride should be handled with care under anhydrous conditions.
-
Reaction Setup: Conduct the polymerization under a dry, inert atmosphere at a low temperature (e.g., -15°C to 0°C) to suppress side reactions.[6]
-
Procedure: Dissolve DXP in the solvent and cool to the target temperature. Add triflic anhydride initiator to begin the polymerization.
-
Control Parameters: The final molecular weight is controlled by the initial monomer-to-initiator ratio. However, reaction time is critical; prolonged reaction times can lead to broader distributions and side reactions.[6]
-
Termination and Analysis: Terminate the reaction and recover the polymer. Analyze the molecular weight and PDI using GPC. Note that even under optimized conditions, PDI values may still be relatively high (1.7 - 3.3).[6]
-
Visualized Mechanisms and Workflows
Caption: Competing ACE and AM polymerization pathways.
Caption: Formation of cyclic oligomers via backbiting.
Caption: Logical steps to diagnose and fix high PDI.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00904K [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
- 10. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 14. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Controlling molecular weight in poly(1,3-dioxepane) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(1,3-dioxepane), with a focus on controlling its molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound)?
A1: The primary methods for synthesizing poly(this compound) are cationic ring-opening polymerization (CROP) and radical ring-opening polymerization (rROP). Cationic polymerization is often preferred for synthesizing homopolymers with controlled molecular weights. In contrast, radical ring-opening polymerization is particularly useful for creating copolymers with monomers like vinyl acetate, introducing degradable ester linkages into the polymer backbone.[1][2][3][4][5]
Q2: How is the molecular weight of poly(this compound) controlled during cationic ring-opening polymerization?
A2: The molecular weight of poly(this compound) during cationic polymerization is primarily controlled by the monomer-to-initiator ratio.[6] For this to be effective, the polymerization should proceed in a "living" manner, where initiation is fast and quantitative, and termination or chain transfer reactions are minimal.[2][3] The presence of impurities, especially water, can interfere with molecular weight control by acting as an additional initiator.[6]
Q3: Which initiators are recommended for achieving a controlled polymerization?
A3: For cationic ring-opening polymerization of this compound, initiators that have been shown to allow for molecular weight control include triflic anhydride.[2][3][7] While some carbenium hexafluoroantimonate salts are effective for other cyclic ethers like tetrahydrofuran, they have been reported to yield unsatisfactory results with cyclic acetals such as this compound.[2][3]
Q4: What is the role of 2-methylene-1,3-dioxepane (MDO) in polymer synthesis?
A4: 2-methylene-1,3-dioxepane (MDO) is a cyclic ketene acetal that undergoes radical ring-opening polymerization (rROP).[1][8][9] This process is valuable for introducing degradable ester groups into the backbone of conventional vinyl polymers, which can enhance their biodegradability.[5][10]
Q5: What are common techniques for characterizing poly(this compound)?
A5: The molecular weight and molecular weight distribution (polydispersity index, PDI) are typically determined using Gel Permeation Chromatography (GPC).[11][12] The chemical structure and composition of the polymer, especially in the case of copolymers, are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[11][13][14] Other techniques like infrared spectroscopy can also be used to identify functional groups.[11]
Troubleshooting Guides
Problem 1: The experimental molecular weight is significantly lower than the theoretical value.
| Possible Cause | Recommended Solution |
| Presence of Water or Protic Impurities | Water and other protic impurities can act as initiators, leading to a higher number of polymer chains than intended and consequently a lower average molecular weight.[6] Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Monomers and solvents should be thoroughly dried before use, for instance, by distillation over a suitable drying agent like calcium hydride. |
| Incorrect Initiator Concentration | An excess of the initiator will result in a lower molecular weight. Double-check all calculations for the monomer-to-initiator ratio and ensure the initiator is weighed and dispensed accurately. |
| Monomer Impurities | Impurities within the this compound monomer can also initiate polymerization. It is advisable to purify the monomer before use, for example, by vacuum distillation. |
| Chain Transfer Reactions | Chain transfer to the monomer can limit the achievable molecular weight.[13] While this is a known characteristic of certain polymerization systems, optimizing reaction conditions such as temperature and monomer concentration may help to minimize its effect. |
Problem 2: The resulting polymer has a broad molecular weight distribution (High Polydispersity Index, PDI > 1.5).
| Possible Cause | Recommended Solution |
| Slow Initiation Compared to Propagation | If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the reaction, leading to a wide range of chain lengths.[6] Ensure rapid and uniform mixing of the initiator with the monomer at the start of the polymerization. Selecting an initiator known for fast and efficient initiation with this compound is also crucial. |
| Transacetalization Reactions | In cationic polymerization of cyclic acetals, transacetalization can occur, leading to a scrambling of chain lengths and broadening the molecular weight distribution.[2][3][7] This can sometimes be mitigated by carefully controlling the reaction temperature and time. |
| Presence of Impurities | Impurities can lead to side reactions that terminate chains or create new initiating species, both of which can broaden the PDI. Rigorous purification of all reagents and solvents is essential. |
| High Monomer Conversion | In some systems, side reactions that broaden the PDI become more prevalent at very high monomer conversions. It may be beneficial to stop the reaction at a moderate conversion to obtain a polymer with a narrower PDI. |
Experimental Protocols
Detailed Protocol for Cationic Ring-Opening Polymerization of this compound
This protocol describes a general procedure for the cationic ring-opening polymerization of this compound with the goal of achieving a controlled molecular weight.
Materials:
-
This compound (monomer), freshly distilled from calcium hydride.
-
Triflic anhydride (initiator).
-
Anhydrous dichloromethane (solvent), freshly distilled.
-
Methanol (for precipitation).
-
Nitrogen or Argon gas supply.
-
Flame-dried or oven-dried glassware.
Procedure:
-
Setup: Assemble the reaction glassware (e.g., a Schlenk flask with a magnetic stir bar) and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: In the inert atmosphere of a glovebox or using Schlenk line techniques, prepare a stock solution of triflic anhydride in anhydrous dichloromethane.
-
Polymerization:
-
Add the desired amount of freshly distilled this compound to the reaction flask via a gas-tight syringe.
-
Add anhydrous dichloromethane to achieve the desired monomer concentration.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
While stirring, rapidly inject the calculated amount of the triflic anhydride initiator solution to begin the polymerization. The amount of initiator will determine the target molecular weight based on the monomer-to-initiator ratio.
-
-
Reaction Monitoring: Allow the reaction to proceed for the desired amount of time. The progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as pre-chilled methanol or an amine solution.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirred methanol.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and residual initiator.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics of Radical Ring Opening Polymerization of the Cyclic Ketene Acetal 2-Methylene-1,3-dioxepane with Vinyl Monomers | Publicación [silice.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 12. researchgate.net [researchgate.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
MDO hydrolysis competing with copolymerization in aqueous media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aqueous copolymerization of 2-methylene-1,3-dioxepane (MDO). The primary challenge in this system is the competition between the desired radical ring-opening copolymerization and the undesired hydrolysis of the MDO monomer. This guide offers practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my MDO incorporation in the copolymer consistently low in aqueous media?
A1: Low incorporation of MDO is a common issue and is primarily due to the rapid hydrolysis of the MDO monomer in water. The cyclic ketene acetal functionality of MDO is highly susceptible to hydrolysis, which competes with the radical polymerization process. To favor copolymerization, reaction conditions must be optimized to minimize the rate of hydrolysis.
Q2: What is the optimal pH for MDO copolymerization in water?
A2: A mildly alkaline pH of approximately 8 is generally recommended.[1] Under acidic or neutral conditions, the hydrolysis of MDO is significantly faster. Alkaline conditions slow down the hydrolysis kinetics, providing a more favorable window for the copolymerization to occur.[2]
Q3: How does reaction temperature affect MDO incorporation?
A3: Lower reaction temperatures are generally favored for increasing MDO incorporation.[1] While lower temperatures may slow down the polymerization rate, they have a more pronounced effect on reducing the rate of MDO hydrolysis.
Q4: What are the primary byproducts of MDO hydrolysis?
A4: The main hydrolysis product of MDO is 4-hydroxy-1-butylacetate (4-HBA). However, other co-hydrolysis products can also be formed.[2]
Q5: Can the hydrolysis of MDO affect the polymerization process beyond just consuming the monomer?
A5: Yes. The hydrolysis of MDO can lead to an autocatalytic effect, where the acidic byproducts of hydrolysis can further catalyze the hydrolysis of remaining MDO, accelerating its depletion.[2] This can create a challenging feedback loop that is detrimental to achieving high MDO incorporation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Very Low or No MDO Incorporation
| Possible Cause | Suggested Solution |
| Incorrect pH | Ensure the reaction medium is buffered to a stable pH of approximately 8. Use a reliable pH meter and calibrate it regularly. Consider using a buffer system that is effective in the desired pH range and does not interfere with the polymerization. |
| High Reaction Temperature | Reduce the reaction temperature. While this may decrease the overall polymerization rate, it will disproportionately suppress the hydrolysis rate, leading to higher MDO incorporation. Experiment with a range of lower temperatures (e.g., 20-40°C) to find the optimal balance for your system. |
| Slow Monomer Feed Rate | In a semibatch process, a slow monomer feed rate can lead to a low instantaneous concentration of MDO in the reactor, making hydrolysis the dominant pathway. Increase the monomer feed rate to favor bimolecular reaction with the comonomer. |
| Presence of Acidic Impurities | Ensure all reagents and the reactor are free from acidic contaminants. Traces of acid can significantly accelerate MDO hydrolysis. |
Issue 2: Poor Reproducibility of MDO Incorporation
| Possible Cause | Suggested Solution |
| Inconsistent pH Control | Implement robust pH monitoring and control throughout the polymerization. Small fluctuations in pH can lead to significant variations in the hydrolysis rate. |
| Variable Monomer Quality | Use MDO from a reliable source and store it under inert and dry conditions to prevent premature hydrolysis or degradation. |
| Oxygen Inhibition | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition of the radical polymerization, which can give hydrolysis a kinetic advantage. |
Issue 3: Formation of Coagulum or Particle Agglomeration
| Possible Cause | Suggested Solution |
| Inadequate Stabilization | Optimize the surfactant type and concentration to ensure adequate stabilization of the polymer particles.[3] |
| High Ionic Strength | Be mindful of the ionic strength of the reaction medium, as high salt concentrations can destabilize the emulsion. This can be introduced with the initiator (e.g., potassium persulfate).[3] |
| Improper Agitation | Both insufficient and excessive agitation can lead to instability. Optimize the stirring rate to ensure good mixing without inducing excessive shear.[3] |
Data Presentation
Table 1: Effect of pH on MDO Hydrolysis Rate (Illustrative)
| pH | Relative Hydrolysis Rate Constant (khyd) |
| 3 | Very High |
| 5 | High |
| 7 | Moderate |
| 8 | Low |
| 9 | Very Low |
Table 2: Influence of Temperature on MDO Incorporation in Copolymerization with Vinyl Acetate (Qualitative)
Lowering the reaction temperature is a key strategy to enhance MDO incorporation by minimizing hydrolysis.[1]
| Reaction Temperature (°C) | MDO Incorporation |
| 60 | Low |
| 40 | Moderate |
| 20 | High |
Experimental Protocols
Protocol 1: Seeded Semibatch Emulsion Copolymerization of MDO
This protocol is a representative example for the copolymerization of MDO with a vinyl monomer (e.g., vinyl acetate or an acrylate) in an aqueous medium.
Materials:
-
MDO (freshly distilled)
-
Vinyl comonomer (e.g., vinyl acetate, methyl methacrylate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator system (e.g., redox pair like potassium persulfate and sodium metabisulfite)
-
Buffer solution (to maintain pH ~8)
-
Deionized water
-
Seed latex (pre-made polymer nanoparticles)
Procedure:
-
Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and separate inlet ports for the monomer and initiator feeds.
-
Initial Charge: To the reactor, add deionized water, buffer solution, and the seed latex. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Temperature Control: Bring the reactor contents to the desired reaction temperature (e.g., 40°C) by circulating water through the jacket.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a stable emulsion of MDO and the comonomer in deionized water with the surfactant.
-
Initiator Solution Preparation: Prepare the initiator and co-initiator (if using a redox system) solutions in deionized water.
-
Polymerization:
-
Add a portion of the initiator solution to the reactor.
-
Simultaneously and continuously feed the monomer emulsion and the remaining initiator solution into the reactor over a predetermined period (e.g., 2-4 hours).
-
Maintain constant stirring and temperature throughout the feed.
-
-
Post-Polymerization: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for MDO incorporation (e.g., by NMR), particle size, and other relevant properties.
Mandatory Visualizations
Caption: Competing pathways of MDO in aqueous media.
References
Technical Support Center: Optimization of Initiator Systems for 1,3-Dioxepane Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 1,3-Dioxepane (DXP). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your initiator systems for successful polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
A1: The primary mechanism for the polymerization of this compound is cationic ring-opening polymerization (CROP). In this process, a cationic initiator attacks an oxygen atom in the DXP monomer, leading to the opening of the seven-membered ring and the formation of a propagating cationic species. This active chain end then continues to react with other DXP monomers, resulting in the growth of the polymer chain.
Q2: Which initiators are most effective for the polymerization of this compound?
A2: Protic acids are commonly used as initiators for the CROP of DXP. Perchloric acid (HClO₄) and triflic acid (CF₃SO₃H) are known to be effective. The choice of initiator can significantly impact the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer.
Q3: How does water content affect the polymerization of this compound?
A3: The CROP of DXP is highly sensitive to water. Water can act as a transfer agent, leading to a decrease in the average molecular weight of the polymer and a retardation of the polymerization rate[1]. It is crucial to use dry reagents and solvents and to conduct the polymerization under an inert, dry atmosphere.
Q4: What is the "induction period" observed in some this compound polymerizations?
A4: The induction period is the initial phase of the polymerization where no significant monomer conversion is observed. The duration of this period can be influenced by several factors, including the type of initiator, the presence of impurities, and the reaction temperature. For instance, in copolymerizations with 1,3,5-trioxane, the induction period varies with the initial DXP content[1].
Q5: What are common side reactions in the polymerization of this compound?
A5: A common side reaction in the CROP of cyclic acetals like DXP is the formation of cyclic oligomers. This occurs through a "backbiting" mechanism where the growing polymer chain attacks itself, leading to the formation of a stable cyclic compound and a new, shorter polymer chain.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Monomer Conversion | 1. Inactive Initiator: The initiator may have degraded due to moisture or improper storage. 2. Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization. 3. Insufficient Initiator Concentration: The amount of initiator may be too low to effectively start the polymerization. | 1. Use a freshly prepared or properly stored initiator. 2. Purify the monomer and solvent before use. Ensure all glassware is thoroughly dried. 3. Incrementally increase the initiator concentration. |
| Broad Molecular Weight Distribution (High PDI) | 1. Chain Transfer Reactions: The presence of impurities, such as water, can lead to chain transfer, resulting in a broad PDI. 2. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, it can lead to a broad distribution of chain lengths. | 1. Ensure all components of the reaction are rigorously dried. 2. Choose an initiator that provides a fast initiation rate. |
| Uncontrolled, Rapid Polymerization | 1. Highly Reactive Initiator: Some initiators can lead to a very fast, exothermic reaction that is difficult to control. | 1. Consider using a less reactive initiator or controlling the reaction temperature by performing the polymerization at a lower temperature or using a cooling bath. |
| Formation of Low Molecular Weight Polymer | 1. High Initiator Concentration: An excess of initiator will generate a large number of polymer chains, each with a lower degree of polymerization. 2. Chain Transfer to Monomer or Solvent: This can terminate growing chains prematurely. | 1. Carefully control the monomer-to-initiator ratio. 2. Select a solvent that is less prone to chain transfer reactions. |
Data Presentation: Initiator System Performance
The following table summarizes the performance of different initiator systems for the polymerization of this compound based on available literature.
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Perchloric Acid (HClO₄) | Varies | 80 | Varies | High | - | - | [1] |
| Triflic Acid (CF₃SO₃H) | Varies | - | - | - | Controllable | - | [2] |
Note: Quantitative data for the homopolymerization of this compound is limited in readily available literature, with much of the research focusing on copolymerization. The conditions and results can vary significantly based on the specific experimental setup.
Experimental Protocols
Protocol 1: Monomer and Solvent Purification
Objective: To remove impurities and water from the this compound monomer and any solvents used.
Materials:
-
This compound (DXP)
-
Sodium metal
-
Nitrogen or Argon gas
-
Distillation apparatus
Procedure:
-
Place the DXP monomer in a round-bottom flask equipped with a magnetic stir bar.
-
Add small pieces of sodium metal to the flask.
-
Reflux the DXP over sodium for 24 hours under a dry nitrogen or argon atmosphere[1].
-
After refluxing, distill the purified DXP under atmospheric pressure[1].
-
Collect the distilled monomer in a dry, sealed container under an inert atmosphere and store it in the dark[1].
-
If a solvent is to be used, it should be purified using appropriate drying agents and distilled before use.
Protocol 2: Bulk Polymerization of this compound using a Protic Acid Initiator
Objective: To perform the cationic ring-opening polymerization of this compound in bulk.
Materials:
-
Purified this compound
-
Initiator solution (e.g., Perchloric acid in a dry diluent)
-
Dry glass reaction tube with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Thermostatically controlled oil bath
Procedure:
-
Flame-dry the glass reaction tube under vacuum and backfill with a dry, inert gas.
-
Introduce the desired amount of purified DXP monomer into the reaction tube.
-
Place the tube in the oil bath and allow it to reach the desired reaction temperature (e.g., 80°C)[1].
-
Using a dry syringe, inject the calculated amount of the initiator solution into the stirred monomer[1].
-
Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, add a small amount of a basic solution (e.g., a solution of triethylamine in a dry solvent).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 3: Polymer Characterization
Objective: To determine the molecular weight (Mn) and polydispersity index (PDI) of the synthesized poly(this compound).
Materials:
-
Dried polymer sample
-
Appropriate solvent for Gel Permeation Chromatography (GPC) (e.g., THF or chloroform)
-
GPC system with a refractive index (RI) detector
-
Polymer standards for calibration (e.g., polystyrene)
Procedure:
-
Dissolve a small amount of the dried polymer in the GPC solvent.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Inject the sample into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the calibration standards.
Visualizations
Caption: General experimental workflow for the cationic ring-opening polymerization of this compound.
Caption: Logical troubleshooting workflow for optimizing this compound polymerization.
References
Technical Support Center: Purification of 1,3-Dioxepane Monomer
Welcome to the technical support center for the purification of 1,3-Dioxepane monomer. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful purification of this critical monomer for polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are water, unreacted 1,4-butanediol, formaldehyde, and acidic species that may have been used as catalysts during synthesis. Water is particularly problematic as it can interfere with polymerization processes.
Q2: Why is it crucial to use highly purified this compound for polymerization?
A2: Impurities, especially water and acidic compounds, can act as initiators or chain-transfer agents in cationic ring-opening polymerization, leading to uncontrolled reactions, low molecular weights, and broad molecular weight distributions in the resulting polymer.[1]
Q3: What are the standard methods for purifying this compound?
A3: The standard purification protocol involves drying the monomer over a suitable agent, followed by fractional distillation under an inert atmosphere.[2]
Q4: What are the recommended drying agents for this compound?
A4: Calcium hydride (CaH2) is a highly effective and commonly used drying agent for this compound as it irreversibly reacts with water to produce hydrogen gas, which can be easily removed.[3][4][5] Other options include sodium metal with benzophenone indicator and molecular sieves.[4][5][6]
Q5: At what temperature and pressure should this compound be distilled?
A5: this compound can be distilled at atmospheric pressure, with a boiling point of approximately 145°C.[2] However, to minimize thermal decomposition, vacuum distillation is often preferred.
Q6: How can I confirm the purity of my this compound monomer?
A6: The purity of the monomer can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).[7] NMR can confirm the chemical structure and identify proton-containing impurities, while GC can provide a quantitative measure of purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield After Distillation
| Possible Cause | Troubleshooting Steps |
| Product Loss During Transfer | - Ensure all glassware is properly dried to prevent the monomer from adhering to wet surfaces. - Minimize the number of transfer steps. |
| Inefficient Distillation | - Ensure the distillation column is well-insulated to maintain a proper temperature gradient. - Use a fractionating column with sufficient theoretical plates for efficient separation. |
| Polymerization During Distillation | - Ensure all acidic impurities are removed or neutralized before heating. - Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, if premature polymerization is suspected.[7] - Distill under reduced pressure to lower the required temperature. |
| Leak in the Distillation Setup | - Check all joints and connections for leaks, especially when performing vacuum distillation. Use high-vacuum grease for ground glass joints.[8] |
Issue 2: Purified Monomer is Still "Wet" (Contains Water)
| Possible Cause | Troubleshooting Steps |
| Ineffective Drying Agent | - Use a fresh batch of a high-capacity drying agent like Calcium Hydride.[4] - Ensure the drying agent is finely powdered to maximize surface area. |
| Insufficient Drying Time | - Allow the monomer to stir over the drying agent for an extended period (e.g., overnight) to ensure complete removal of water. |
| Introduction of Moisture During Workup | - Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[8] - Perform all transfers under a dry, inert atmosphere (e.g., nitrogen or argon).[8] |
Issue 3: Polymerization Fails or Gives Poor Results with Purified Monomer
| Possible Cause | Troubleshooting Steps |
| Residual Acidic Impurities | - Wash the crude monomer with a mild base solution (e.g., saturated sodium bicarbonate) before the final drying and distillation steps.[9] |
| Contamination from Drying Agent | - After drying, carefully decant or filter the monomer away from the drying agent before distillation. |
| Thermal Decomposition During Distillation | - Use vacuum distillation to reduce the boiling point and minimize the risk of thermal degradation. |
| Monomer Contaminated After Purification | - Store the purified monomer under an inert atmosphere and in a refrigerator to prevent degradation and moisture absorption. |
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point (Atmospheric Pressure) | 145 °C | [2] |
| Purity (after double distillation) | >99% | [7] |
Experimental Protocols
Protocol 1: General Purification of this compound
-
Pre-drying: Wash the crude this compound with a saturated solution of sodium bicarbonate, followed by distilled water. Separate the organic layer and dry it with a general drying agent like anhydrous magnesium sulfate or sodium sulfate.[9][10]
-
Drying: Decant the pre-dried monomer into a dry flask containing calcium hydride (CaH2). Allow the mixture to stir under an inert atmosphere (nitrogen or argon) overnight.
-
Distillation: Carefully decant the monomer into a distillation flask. Assemble a fractional distillation apparatus that has been oven-dried and cooled under an inert atmosphere.
-
Fractional Distillation: Distill the this compound under atmospheric pressure or reduced pressure. Collect the fraction that boils at a constant temperature.[2]
-
Storage: Store the purified monomer in a sealed flask under an inert atmosphere in a refrigerator.
Visualizations
Caption: General workflow for the purification of this compound monomer.
Caption: Troubleshooting decision tree for failed polymerization reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Tips & Tricks [chem.rochester.edu]
Minimizing cyclic oligomer formation in 1,3-Dioxepane polymerization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,3-Dioxepane. The focus is on minimizing the formation of undesirable cyclic oligomers.
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization, with a focus on identifying and mitigating the formation of cyclic oligomers.
| Issue | Potential Cause | Recommended Solution |
| High percentage of cyclic oligomers in the final product. | Backbiting Reactions: The growing polymer chain end attacks a monomer unit within the same chain, leading to the formation of a cyclic oligomer. This is a common side reaction in cationic ring-opening polymerization of cyclic acetals.[1][2][3] | - Optimize Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting. - Control Temperature: Lowering the polymerization temperature can reduce the rate of backbiting reactions.[4] - Select Appropriate Catalyst/Initiator: Some initiating systems are less prone to side reactions. For instance, using triflic anhydride may offer better molecular weight control.[5][6] |
| Broad molecular weight distribution (High Polydispersity Index - PDI). | Transacetalization Reactions: This involves the cleavage and reformation of acetal bonds in the polymer backbone, leading to a randomization of chain lengths and the formation of cyclic species.[2][5] | - Limit Reaction Time/Conversion: Increased conversion and longer reaction times can lead to more transacetalization.[1][3] Quenching the reaction at an optimal point can help. - Initiator/Catalyst Choice: The choice of catalyst can influence the extent of transacetalization. |
| Low polymer yield and formation of short-chain oligomers. | Inefficient Initiation or Early Termination: The initiator may not be effectively starting the polymerization, or termination reactions may be occurring prematurely. | - Purify Monomer and Reagents: Impurities can interfere with the initiator and terminate polymerization. Ensure this compound and solvents are rigorously dried. - Optimize Initiator Concentration: An appropriate monomer-to-initiator ratio is crucial for achieving the desired molecular weight and minimizing side reactions.[1][3] |
| Inconsistent polymerization results. | Variability in Experimental Conditions: Small changes in temperature, monomer/initiator concentration, or the presence of impurities can significantly impact the polymerization outcome. | - Standardize Protocols: Maintain strict control over all experimental parameters. - Inert Atmosphere: Conduct polymerizations under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are cyclic oligomers and why are they a problem in this compound polymerization?
A1: Cyclic oligomers are low molecular weight byproducts that are formed during the ring-opening polymerization of this compound. They are formed through intramolecular "backbiting" or transacetalization reactions.[1][2] Their presence is often undesirable as they can negatively impact the mechanical and thermal properties of the final polymer, and their removal can be a costly and time-consuming purification step.[7]
Q2: How can I detect and quantify the amount of cyclic oligomers in my polymer?
A2: Several analytical techniques can be used to detect and quantify cyclic oligomers:
-
Gel Permeation Chromatography (GPC/SEC): This technique separates molecules based on their size. Cyclic oligomers will appear as distinct, low molecular weight peaks separate from the main polymer distribution.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify characteristic signals of the cyclic species, which may differ slightly from the linear polymer.[1][2][3]
-
Mass Spectrometry (e.g., MALDI-TOF MS): This technique can identify the exact mass of the different oligomeric species present in the sample.[1][3]
Q3: What is the "Active Monomer" mechanism and how can it help reduce cyclic oligomer formation?
A3: The Active Monomer (AM) mechanism is a type of cationic ring-opening polymerization where the monomer is activated by a protonic acid, and then reacts with a neutral polymer chain end (typically hydroxyl-terminated). This is in contrast to the Active Chain End (ACE) mechanism, where the growing polymer chain has a reactive cationic center. The AM mechanism can reduce the concentration of highly reactive cationic chain ends, which are prone to backbiting, thereby minimizing cyclic oligomer formation.[1][2][3]
Q4: Does the polymerization temperature significantly affect the formation of cyclic oligomers?
A4: Yes, temperature plays a crucial role. Generally, higher temperatures can increase the rate of polymerization but also tend to favor the formation of cyclic oligomers due to increased chain mobility and the higher likelihood of backbiting reactions.[8][9] In some cases, conducting the polymerization at lower temperatures or even in a "frozen" or solid state can suppress the formation of cyclic oligomers by restricting the movement of the active chain ends.[4]
Q5: Are there specific catalysts that are recommended for minimizing cyclic oligomers in this compound polymerization?
A5: The choice of catalyst is critical. While common Lewis acids can be used, protonic acids like triflic acid (CF3SO3H) have been shown to be effective in promoting the activated monomer mechanism, which can lead to a reduction in cyclic byproducts.[2] The use of triflic anhydride has also been reported to allow for better control over the molecular weight.[5][6]
Data Presentation
Table 1: Influence of Reaction Parameters on Cyclic Oligomer Formation in Cyclic Acetal Polymerization
| Parameter | Effect on Cyclic Oligomer Formation | Rationale |
| Monomer Conversion | Increases with increasing conversion[1][3] | As monomer is consumed, the relative concentration of polymer chains increases, making intramolecular backbiting more probable. |
| Monomer to Initiator Ratio | Increases with higher ratios[1][3] | Higher ratios lead to higher molecular weight polymers, which have more sites for potential backbiting. |
| Temperature | Generally increases with higher temperature[8][9] | Increased chain flexibility and mobility at higher temperatures facilitate the chain end reaching back to attack the polymer backbone. |
| Monomer Concentration | Decreases with higher initial monomer concentration | Higher monomer concentration favors intermolecular propagation over intramolecular cyclization. |
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of this compound
-
Materials: this compound (DXP), initiator (e.g., triflic acid), dry solvent (e.g., dichloromethane), quenching agent (e.g., triethylamine or methanol).
-
Purification: DXP and the solvent must be rigorously dried and purified before use to remove any water, which can interfere with the cationic polymerization. DXP can be refluxed over sodium and distilled under a nitrogen atmosphere.[10]
-
Polymerization Setup: The polymerization should be carried out in a flame-dried glass reactor under an inert atmosphere (nitrogen or argon).
-
Procedure:
-
Add the desired amount of dry solvent and purified this compound to the reactor.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Prepare a stock solution of the initiator in the dry solvent.
-
Add the required amount of the initiator solution to the monomer solution dropwise with stirring to initiate the polymerization.
-
Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by 1H NMR to determine monomer conversion).
-
Quench the polymerization by adding a quenching agent.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
-
Characterization: Analyze the resulting polymer for molecular weight, polydispersity, and the presence of cyclic oligomers using GPC, NMR, and/or mass spectrometry.
Visualizations
References
- 1. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Methylene-1,3-dioxepane (MDO)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylene-1,3-dioxepane (MDO) synthesis.
Troubleshooting Guide
Low yield or impure product are common issues encountered during the synthesis of MDO. This guide provides a systematic approach to identifying and resolving these problems.
Diagram: Troubleshooting Low MDO Yield
Caption: A decision tree to diagnose and resolve low yield issues in MDO synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the first step (synthesis of 2-bromomethyl-1,3-dioxepane)?
A1: Incomplete removal of ethanol during the acetalization reaction is a frequent cause of low yields. The reaction is an equilibrium, and ethanol must be continuously removed to drive the reaction towards the product. Ensure your distillation setup is efficient. Additionally, the purity of reagents, particularly the bromoacetaldehyde diethyl acetal and butane-1,4-diol, is crucial. The use of a catalyst like p-toluenesulfonic acid is also necessary.[1]
Q2: My final MDO product is contaminated with the precursor, 2-bromomethyl-1,3-dioxepane (BMDO). How can I remove it?
A2: BMDO can be a difficult impurity to remove from MDO due to their similar properties.[1] Careful vacuum distillation is the primary method for purification. For applications requiring very high purity, a double distillation may be necessary.[1] The use of potassium carbonate and potassium hydroxide pellets in the collection flask during distillation can also help to remove acidic impurities and any remaining BMDO.[1]
Q3: The dehydrobromination step (Step 2) is giving a low yield. What are the critical parameters to control?
A3: The dehydrobromination of BMDO to MDO is sensitive to reaction conditions. Key parameters include:
-
Base Quality: Finely ground potassium hydroxide (KOH) is essential to maximize the surface area for the reaction.[1]
-
Temperature: The initial addition of the base should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1]
-
Stirring: Vigorous stirring is necessary to ensure good mixing of the heterogeneous reaction mixture.
-
Phase Transfer Catalyst: The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield.[1]
Q4: Can I use a different base for the dehydrobromination step?
A4: While potassium hydroxide is commonly used, other strong bases could potentially be employed. However, the use of finely ground KOH is well-documented for this synthesis.[1] If considering an alternative base, it is important to screen its effectiveness and optimize the reaction conditions accordingly.
Q5: What are the expected yields for each step of the MDO synthesis?
A5: Yields can vary depending on the specific experimental conditions and scale. However, based on reported procedures, you can generally expect:
-
Step 1 (BMDO synthesis): Around 71%[1]
-
Step 2 (MDO synthesis from BMDO): A reported yield is approximately 28.5%, though optimization can potentially improve this.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for MDO Synthesis
| Step | Reaction | Key Reagents | Solvent | Catalyst | Typical Temp. | Typical Time | Typical Yield (%) |
| 1 | Acetal Formation | Bromoacetaldehyde diethyl acetal, Butane-1,4-diol | Cyclohexane | p-toluenesulfonic acid | Reflux | 5 hours | 71[1] |
| 2 | Dehydrobromination | 2-bromomethyl-1,3-dioxepane, Potassium hydroxide | None (neat) | Tetrabutylammonium bromide | 0 °C to 75 °C | 20 min at 0°C, then warming | 28.5[1] |
Experimental Protocols
Diagram: MDO Synthesis Workflow
Caption: A workflow diagram illustrating the two-step synthesis of MDO.
Protocol 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)
This protocol is adapted from a literature procedure.[1]
Materials:
-
Bromoacetaldehyde diethyl acetal
-
Butane-1,4-diol
-
p-toluenesulfonic acid
-
Hydroquinone (trace amount as an inhibitor)
-
Cyclohexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add equimolar amounts of bromoacetaldehyde diethyl acetal and butane-1,4-diol.
-
Add cyclohexane as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid and a trace of hydroquinone.
-
Heat the mixture to reflux. Ethanol will be collected in the Dean-Stark trap as it is formed.
-
Continue the reflux for approximately 5 hours or until no more ethanol is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the cyclohexane under reduced pressure.
-
Purify the crude product by vacuum distillation (e.g., at 0.02 mmHg) to obtain 2-bromomethyl-1,3-dioxepane as a clear liquid.
Protocol 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO) from BMDO
This protocol is adapted from a literature procedure.[1]
Materials:
-
2-bromomethyl-1,3-dioxepane (BMDO)
-
Potassium hydroxide (KOH), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (for collection flask)
-
Potassium hydroxide pellets (for collection flask)
Procedure:
-
Place the BMDO in a round-bottom flask and cool it to 0 °C in an ice bath with stirring.
-
Slowly add finely ground potassium hydroxide and a catalytic amount of tetrabutylammonium bromide to the stirred BMDO.
-
Maintain the reaction mixture at 0 °C for 20 minutes.
-
Allow the mixture to warm to room temperature.
-
Place the reaction flask in an ultrasonic bath at 75 °C.
-
Distill the MDO directly from the reaction mixture into a collection flask containing potassium carbonate and potassium hydroxide pellets. This setup helps to immediately neutralize any acidic byproducts and trap any unreacted BMDO.
-
The final product, 2-Methylene-1,3-dioxepane, should be a colorless liquid. For higher purity, a second distillation may be performed.[1]
References
Technical Support Center: Poly(1,3-dioxepane) Synthesis
Welcome to the technical support center for the synthesis of poly(1,3-dioxepane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of this compound, with a primary focus on controlling polydispersity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound)?
A1: The most common method for synthesizing poly(this compound) is through cationic ring-opening polymerization (CROP). This method can be initiated by protonic acids (e.g., triflic acid, perchloric acid) or Lewis acids. Additionally, radical ring-opening polymerization of derivatives like 2-methylene-1,3-dioxepane can be employed to introduce ester functionalities into the polymer backbone, resulting in a degradable polyester.
Q2: What is polydispersity index (PDI) and why is it important to control it in poly(this compound) synthesis?
A2: The polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. For many applications, particularly in drug delivery and advanced materials, a low PDI (typically < 1.5) is crucial as it ensures uniform properties such as degradation rate, drug release kinetics, and mechanical strength.
Q3: What are the main factors that lead to high polydispersity in the synthesis of poly(this compound)?
A3: High polydispersity in the cationic ring-opening polymerization of this compound is often caused by:
-
Chain transfer reactions: Transfer of the active cationic center to monomer, polymer, or solvent molecules can initiate new chains, leading to a broader molecular weight distribution.
-
Transacetalization: This is a significant side reaction in the polymerization of cyclic acetals, where the propagating chain end reacts with an acetal linkage in another polymer chain, leading to a scrambling of chain lengths and a broadening of the PDI.[1]
-
Slow initiation: If the rate of initiation is slower than the rate of propagation, new chains are continuously formed while existing chains are already growing, resulting in a wide distribution of chain lengths.
-
Impurities: Water and other protic impurities can act as initiators or chain transfer agents, leading to a loss of control over the polymerization.
Q4: How can I minimize the polydispersity of my poly(this compound)?
A4: To achieve a low PDI, consider the following strategies:
-
Purification of reagents: Thoroughly dry and purify the monomer, solvent, and initiator to remove any water or protic impurities.
-
Optimize reaction conditions: Lowering the reaction temperature can often reduce the rate of side reactions relative to propagation.
-
Choice of initiator: Using a fast and efficient initiator can promote a more uniform start to chain growth.
-
Monomer to initiator ratio: A higher monomer-to-initiator ratio can sometimes lead to broader distributions due to the increased likelihood of side reactions over the longer polymerization times required for high conversion.[2]
-
Living polymerization techniques: Employing conditions that favor a living cationic polymerization can provide better control over the molecular weight and PDI.[3]
Troubleshooting Guide
Problem 1: The resulting poly(this compound) has a very high PDI (> 2.0).
| Possible Cause | Recommended Solution |
| Presence of Impurities | Water or other protic impurities in the monomer, solvent, or initiator can lead to uncontrolled initiation and chain transfer. Ensure all reagents are rigorously purified and dried before use. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Transacetalization | This side reaction is prevalent in the polymerization of cyclic acetals and leads to a broadening of the molecular weight distribution.[1] Consider lowering the reaction temperature to suppress this reaction. Shorter reaction times can also limit the extent of transacetalization, although this may also limit monomer conversion. |
| Slow Initiation | If the initiation rate is significantly slower than the propagation rate, it will result in a broad PDI. Ensure the chosen initiator is highly efficient for the polymerization of this compound. Proper and rapid mixing of the initiator with the monomer solution is also crucial. |
| High Monomer Conversion | Pushing for very high monomer conversion can sometimes lead to an increase in side reactions, including transacetalization, which broadens the PDI.[2] Analyze the PDI at different conversions to determine the optimal reaction time for your desired molecular weight and PDI. |
Problem 2: The polymerization is very slow or does not initiate.
| Possible Cause | Recommended Solution |
| Inactive Initiator | The initiator may have degraded or is not suitable for the polymerization of this compound. Use a fresh, properly stored initiator. Protonic acids like triflic acid (CF₃SO₃H) or perchloric acid (HClO₄) are often effective. |
| Low Reaction Temperature | While lower temperatures can reduce side reactions, they also decrease the overall reaction rate. If the polymerization is too slow, a modest increase in temperature may be necessary. |
| Insufficient Initiator Concentration | The concentration of the initiator may be too low to effectively start the polymerization. While a high concentration can lead to low molecular weight polymer, a certain threshold is required for initiation. |
| Presence of Inhibitors | Impurities in the monomer or solvent can inhibit the polymerization. Ensure high-purity reagents are used. |
Data Presentation
The following tables summarize the expected qualitative effects of various experimental parameters on the polydispersity index (PDI) of poly(this compound) based on general principles of cationic ring-opening polymerization.
Table 1: Effect of Initiator Type and Concentration on PDI
| Initiator Type | Initiator Concentration | Expected PDI | Rationale |
| Strong Protonic Acid (e.g., CF₃SO₃H) | Optimal | Low to Moderate | Fast initiation can lead to a more uniform start of chain growth. |
| Strong Protonic Acid (e.g., CF₃SO₃H) | Too High | Low to Moderate | Leads to lower molecular weight but may not necessarily broaden the PDI significantly if initiation is fast. |
| Strong Protonic Acid (e.g., CF₃SO₃H) | Too Low | High | Slow or incomplete initiation can lead to a broad distribution of chain lengths. |
| Lewis Acid (e.g., BF₃·OEt₂) | Varies | Moderate to High | Initiation can be more complex, potentially leading to a less controlled polymerization and higher PDI. |
Table 2: Effect of Reaction Conditions on PDI
| Parameter | Condition | Expected PDI | Rationale |
| Temperature | Low | Lower | Reduces the rate of side reactions like transacetalization relative to propagation. |
| Temperature | High | Higher | Increases the likelihood of chain transfer and transacetalization reactions.[1] |
| Monomer Concentration | High | Potentially Higher | Can increase the viscosity of the reaction medium, leading to diffusion limitations and a broader PDI. |
| Monomer to Initiator Ratio | High | Potentially Higher | Longer polymerization times required for high conversion can increase the extent of side reactions.[2] |
| Solvent Polarity | Varies | Varies | The choice of solvent can influence the stability of the propagating cationic species and the solubility of the polymer, which in turn affects the PDI. |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) with Low Polydispersity via Cationic Ring-Opening Polymerization
Materials:
-
This compound (monomer), purified by distillation over calcium hydride.
-
Dichloromethane (solvent), dried over calcium hydride and distilled.
-
Trifluoromethanesulfonic acid (triflic acid, initiator), used as received.
-
Methanol (for termination).
-
Nitrogen or Argon gas (for inert atmosphere).
Procedure:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas.
-
In the inert atmosphere, add the desired amount of freshly distilled dichloromethane to the flask via a dry syringe.
-
Add the purified this compound monomer to the solvent and stir to mix. Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.
-
Prepare a stock solution of triflic acid in dry dichloromethane.
-
Rapidly inject the calculated amount of the initiator solution into the stirred monomer solution to ensure fast and uniform initiation.
-
Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR.
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane or diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: Characterization of Poly(this compound) by Gel Permeation Chromatography (GPC)
Instrumentation and Conditions:
-
GPC System: Equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40 °C.
-
Calibration: Use polystyrene standards of known molecular weight and low PDI to generate a calibration curve.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry poly(this compound) sample into a vial.
-
Add the appropriate volume of THF to achieve a concentration of about 1-2 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. Avoid vigorous shaking to prevent shear degradation.
-
Filter the polymer solution through a 0.22 or 0.45 µm syringe filter (PTFE or other THF-compatible membrane) into a GPC vial.
-
Place the vial in the autosampler for analysis.
Data Analysis:
-
Integrate the chromatogram of the polymer sample.
-
Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using the polystyrene calibration curve.
-
Calculate the polydispersity index (PDI = Mw / Mn).
Visualizations
Caption: Troubleshooting workflow for high PDI.
References
Technical Support Center: Transacetalization Side Reactions in Copolymer Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on identifying, controlling, and troubleshooting transacetalization side reactions during copolymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is transacetalization and why is it a concern in my copolymer synthesis?
A1: Transacetalization is a chemical reaction where the alkoxy group of an acetal is exchanged with another alcohol. In copolymer synthesis, particularly in acid-catalyzed systems, this can manifest as an unwanted side reaction.[1] It can lead to several issues, including:
-
Changes in Copolymer Composition and Sequence: Transacetalization can scramble the monomer sequence along the polymer chain, leading to a more random or block-like structure than intended.[2]
-
Broadened Molecular Weight Distribution (PDI): This side reaction can cause chain cleavage and recombination, resulting in a wider range of polymer chain lengths and a higher polydispersity index (PDI).
-
Formation of Cyclic Oligomers: Intramolecular transacetalization can lead to the formation of undesirable cyclic byproducts.
-
Inconsistent Material Properties: The unintended alterations in copolymer structure and molecular weight can negatively impact the final material's physical and mechanical properties.
Q2: I am observing a broader than expected molecular weight distribution in my GPC results. Could transacetalization be the cause?
A2: Yes, a broad or multimodal molecular weight distribution is a strong indicator that transacetalization may be occurring. This side reaction can lead to a "scrambling" of polymer chains, where chains are cleaved and then randomly recombine, leading to a wider distribution of chain lengths. It is recommended to analyze your copolymer using techniques like ¹H or ¹³C NMR to look for evidence of altered monomer sequences or unexpected end groups, which would further support the occurrence of transacetalization.
Q3: How can I detect and quantify the extent of transacetalization in my copolymer?
A3: A combination of analytical techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for analyzing the microstructure of your copolymer.[3] Look for new signals that may correspond to different acetal environments resulting from monomer scrambling. Quantitative NMR can be used to determine the relative amounts of different monomer sequences.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (PDI) of your polymer.[4] A broadening of the PDI compared to a controlled polymerization is an indication of side reactions like transacetalization.
-
Mass Spectrometry (e.g., MALDI-TOF): This technique can help identify the presence of cyclic oligomers and provide detailed information about the end groups of the polymer chains.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Broad or bimodal molecular weight distribution (High PDI) in GPC. | Excessive Transacetalization: The acid catalyst is likely promoting chain cleavage and scrambling. | 1. Optimize Catalyst Concentration: Reduce the concentration of the acid catalyst. A lower catalyst loading can decrease the rate of transacetalization.[5] 2. Change Catalyst Type: Consider using a milder acid catalyst. For example, some Lewis acids may be less prone to inducing transacetalization than strong Brønsted acids. 3. Quench the Reaction Promptly: Once the desired monomer conversion is reached, quench the catalyst immediately to prevent further side reactions. This can be done by adding a base, such as triethylamine or a dilute solution of sodium bicarbonate.[6] |
| Copolymer sequence is more random than expected based on monomer reactivity ratios. | Inter-chain Transacetalization: Acetal linkages within the polymer chains are being cleaved and reformed with other chains. | 1. Lower the Reaction Temperature: Transacetalization is often more prevalent at higher temperatures. Running the polymerization at a lower temperature can help to kinetically favor propagation over transacetalization.[7] 2. Increase Monomer Concentration: A higher monomer concentration can favor the propagation reaction over side reactions. |
| Presence of unexpected peaks in the NMR spectrum, suggesting cyclic byproducts. | Intra-chain Transacetalization (Backbiting): The growing polymer chain is reacting with an acetal group on the same chain to form a cyclic oligomer. | 1. Adjust Monomer Feed Ratio: In some systems, a higher concentration of one monomer can suppress backbiting. Experiment with different initial monomer ratios. 2. Use a Bulky Initiator or Monomer: Steric hindrance can disfavor the formation of cyclic structures. |
| Inconsistent batch-to-batch reproducibility. | Trace amounts of water or alcohol impurities. | 1. Rigorous Purification of Reagents: Ensure all monomers, solvents, and initiators are meticulously dried and purified before use. Water can participate in hydrolysis and transacetalization reactions. 2. Perform Polymerization under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Data Presentation
The following tables summarize the impact of key reaction parameters on transacetalization side reactions.
Table 1: Effect of Catalyst Type and Concentration on Poly(lactic-co-glycolic acid) (PLGA) Synthesis
| Catalyst | Catalyst Loading (mol%) | Monomer Conversion (%) | PDI (Mw/Mn) | Observations |
| Sn(Oct)₂ | 0.02 | >95 | 1.8 | Significant transesterification (an analogous reaction to transacetalization in polyesters) observed at high conversion.[3] |
| Sn(Oct)₂ | 0.05 | >95 | 2.1 | Increased catalyst loading led to a faster reaction but also a greater extent of side reactions.[3] |
| Sn(OTf)₂ | 0.02 | >95 | >3.0 | Stronger acid catalyst resulted in significant side reactions from the beginning of the polymerization.[3] |
Table 2: Influence of Temperature on Cationic Ring-Opening Copolymerization
| Monomer System | Temperature (°C) | Result |
| 2-methyl-1,3-dioxepane and δ-valerolactone | 30 -> 90 | Increasing the temperature led to depolymerization and scrambling of the monomer sequence, resulting in a more alternating copolymer structure.[7] |
| Formaldehyde and cyclic ethers | High Temperatures | Higher temperatures can promote chain-scission side reactions, making it difficult to obtain high molecular weight copolymers.[8] |
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Copolymerization of a Cyclic Acetal and a Cyclic Ester with Minimized Transacetalization
This protocol is adapted from procedures for the synthesis of poly(acetal-ester)s where transacetalization is a known side reaction.[6]
Materials:
-
Cyclic acetal monomer (e.g., 2-methyl-1,3-dioxepane), purified and dried.
-
Cyclic ester monomer (e.g., γ-butyrolactone), purified and dried.
-
Protonic acid catalyst (e.g., trifluoromethanesulfonic acid, CF₃SO₃H), as a dilute solution in a dry, inert solvent.
-
Anhydrous solvent (e.g., dichloromethane or toluene).
-
Quenching agent (e.g., triethylamine or a dilute solution of aqueous ammonia in methanol).
-
Inert atmosphere (nitrogen or argon).
Procedure:
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer and a three-way stopcock is dried under vacuum using a heat gun and then filled with an inert atmosphere.
-
Monomer and Solvent Addition: The anhydrous solvent and purified monomers are added to the reactor via dry syringes.
-
Initiation: The reaction mixture is brought to the desired temperature (e.g., 0 °C or room temperature). The polymerization is initiated by the rapid injection of the protonic acid catalyst solution.
-
Polymerization: The reaction is allowed to proceed with stirring under an inert atmosphere. Aliquots may be withdrawn at specific time points to monitor monomer conversion and molecular weight evolution by NMR and GPC, respectively.
-
Quenching: Upon reaching the desired monomer conversion, the polymerization is terminated by adding the quenching agent.
-
Purification: The polymer is diluted with a suitable solvent (e.g., dichloromethane) and washed with water to remove the quenched catalyst and any unreacted monomers. The organic phase is dried, and the polymer is isolated by precipitation in a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.
Protocol 2: Analysis of Transacetalization by ¹H NMR Spectroscopy
This protocol provides a general guideline for using ¹H NMR to detect transacetalization.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify Main Chain Signals: Assign the characteristic peaks corresponding to the protons of each monomer unit in the expected copolymer structure.
-
Look for New Acetal Protons: Carefully examine the region where acetal protons resonate (typically δ 4.5-5.5 ppm). The presence of multiple, new, or broadened signals in this region, which are not present in the homopolymers or a simple physical mixture of the monomers, can indicate different chemical environments for the acetal protons due to sequence scrambling.
-
Analyze End Groups: Identify the signals corresponding to the polymer chain end groups. The presence of unexpected end groups may suggest chain cleavage events.
-
Integration: By integrating the signals corresponding to the different monomer sequences, it may be possible to quantify the degree of randomness or blockiness and thus infer the extent of transacetalization.
-
Visualizations
Caption: Mechanism of acid-catalyzed transacetalization.
Caption: Troubleshooting workflow for transacetalization.
Caption: Experimental workflow for copolymer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. US4399272A - Process for producing polyacetal copolymers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 1,3-Dioxepane and 1,3-Dioxolane Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of polymer chemistry is paramount for designing novel materials with tailored properties. This guide provides a comprehensive comparative analysis of the polymerization of two cyclic acetals: 1,3-dioxepane and 1,3-dioxolane. By examining their reaction kinetics, polymer properties, and polymerization mechanisms through supporting experimental data, this document aims to equip researchers with the knowledge to select the appropriate monomer for their specific applications, from drug delivery systems to biodegradable materials.
The cationic ring-opening polymerization (CROP) of cyclic acetals like this compound and 1,3-dioxolane is a prominent method for synthesizing polyacetals, a class of polymers with applications in various fields. The choice between these two monomers is critical as their structural differences—a seven-membered ring versus a five-membered ring—significantly influence their polymerization behavior and the characteristics of the resulting polymers.
Comparative Data on Polymerization and Polymer Properties
The following tables summarize key quantitative data from experimental studies on the cationic ring-opening polymerization of this compound and 1,3-dioxolane. These tables are designed for easy comparison of their performance under various conditions.
| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 1,3-Dioxolane | Triflic acid/Ethylene glycol | Dichloromethane | 19 | 35 | 3,660 | - | [1] |
| 1,3-Dioxolane | Maghnite-H+ | Chloroform | 40 | Up to 10 (with 10% catalyst) | - | - | [2] |
| This compound | Triflic anhydride | - | - | - | Controllable | - | [3] |
| 1,3-Dioxolane | Triflic anhydride | - | - | - | Controllable, but with side reactions | - | [3] |
Table 1: Comparative Polymerization Data for 1,3-Dioxolane and this compound.
| Polymer | Property | Value | Reference |
| Poly(1,3-dioxolane) | Glass Transition Temperature (Tg) | -64 °C | [4] |
| Melting Temperature (Tm) | 52 °C | [4] | |
| Enthalpy of Fusion (ΔHf) | 16.7 kJ/mol | [4] | |
| Poly(this compound) | - | Data not readily available in a comparable format |
Table 2: Thermal Properties of Poly(1,3-dioxolane).
Polymerization Mechanisms and Side Reactions
The cationic ring-opening polymerization of both this compound and 1,3-dioxolane can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The dominant pathway is influenced by the choice of initiator, catalyst, and reaction conditions.
The ACE mechanism involves the formation of a cationic propagating species at the end of the growing polymer chain, which then attacks another monomer molecule. In contrast, the AM mechanism involves the protonation of the monomer by a protic acid catalyst, making it highly reactive. This activated monomer is then attacked by a nucleophilic initiator, such as an alcohol.[5]
A significant challenge in the polymerization of these cyclic acetals is the occurrence of side reactions, particularly cyclization and transacetalization . The polymerization of 1,3-dioxolane is notably prone to the formation of cyclic oligomers.[1][6] This can be mitigated to some extent by employing the AM mechanism.[1][6] Transacetalization, an intermolecular or intramolecular reaction involving the exchange of acetal linkages, can lead to a broadening of the molecular weight distribution and randomization in copolymers.[3]
Experimental Protocols
Below are generalized experimental protocols for the cationic ring-opening polymerization of 1,3-dioxolane and this compound. Specific conditions should be optimized based on the desired polymer characteristics.
General Protocol for Cationic Ring-Opening Polymerization of 1,3-Dioxolane
This protocol is based on the synthesis of poly(1,3-dioxolane) using a triflic acid/ethylene glycol initiating system.[1]
Materials:
-
1,3-Dioxolane (DXL), dried over CaH2 and distilled.
-
Dichloromethane (DCM), dried over CaH2 and distilled.
-
Triflic acid.
-
Ethylene glycol.
-
Nitrogen or Argon gas (inert atmosphere).
Procedure:
-
Reactor Preparation: A double-jacketed glass reactor is flame-dried under vacuum and subsequently backfilled with an inert gas.
-
Initiator Preparation: A solution of triflic acid in dry DCM is prepared (e.g., 10 µL/mL).
-
Reaction Setup: In the reactor maintained at a constant temperature (e.g., 19 °C), the triflic acid solution and ethylene glycol are added to dry DCM under mechanical stirring.
-
Initiation: 1,3-Dioxolane is added to the stirred mixture to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time.
-
Termination: The polymerization is quenched by the addition of a basic solution, such as triethylamine or a methanolic solution of ammonia.[7]
-
Purification: The polymer is isolated by precipitation in a non-solvent like cold methanol or hexane. The precipitate is collected by filtration, redissolved in a suitable solvent (e.g., DCM), and re-precipitated. This process is repeated to ensure the removal of residual monomer and catalyst.[5]
-
Drying: The purified polymer is dried under vacuum to a constant weight.
General Protocol for Cationic Ring-Opening Polymerization of this compound
This protocol is a general representation based on literature describing the CROP of this compound.[3][7][8]
Materials:
-
This compound (DXP), dried over sodium and distilled.[8]
-
Anhydrous solvent (e.g., dichloromethane).
-
Initiator (e.g., triflic anhydride).
-
Nitrogen or Argon gas (inert atmosphere).
Procedure:
-
Reactor and Monomer Preparation: A glass reactor is rigorously dried, and the this compound monomer is purified by distillation over a drying agent.[8]
-
Reaction Setup: The reactor is charged with the purified this compound and anhydrous solvent under an inert atmosphere. The mixture is brought to the desired reaction temperature.
-
Initiation: The initiator (e.g., triflic anhydride) is added to the monomer solution to commence polymerization.
-
Polymerization: The reaction mixture is stirred for the required duration to achieve the desired conversion.
-
Termination: The polymerization is terminated by adding a quenching agent, such as a basic solution (e.g., triethylamine).
-
Purification: The polymer is isolated and purified by precipitation in a non-solvent, followed by redissolution and re-precipitation.
-
Drying: The final polymer is dried under vacuum.
References
- 1. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00904K [pubs.rsc.org]
- 2. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Poly-1,3-dioxolane [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Poly(1,3-dioxepane) and its Alternatives Using GPC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of poly(1,3-dioxepane) (PDXO) with two common biodegradable polyesters, poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), utilizing Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented is essential for researchers involved in the development of drug delivery systems, biodegradable materials, and related fields where precise polymer characterization is paramount.
Executive Summary
Poly(this compound) is a biodegradable polymer with potential applications in the biomedical field. Its characterization, alongside established alternatives like PLA and PCL, is crucial for understanding its properties and performance. This guide offers a side-by-side comparison of their molecular weight characteristics and spectral data obtained from GPC and NMR, respectively.
Data Presentation: GPC and NMR Analysis
Table 1: Comparison of GPC Data for PDXO, PLA, and PCL
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) (Mw/Mn) |
| Poly(this compound) Copolymer | >10 | - | - |
| Poly(lactic acid) (PLA) | 15 - 25 | 25 - 40 | 1.5 - 2.0 |
| Poly(ε-caprolactone) (PCL) | 4.27 | - | 1.12 |
Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for PDXO, PLA, and PCL in CDCl3
| Polymer | Repeating Unit Protons | Chemical Shift (δ, ppm) |
| Poly(this compound) Copolymer | -OCH2CH2CH2O- (PDXO unit), -CH(CH3)C(O)O- (Dioxolanone unit) | Specific shifts for the copolymer are complex and depend on the monomer ratio. |
| Poly(lactic acid) (PLA) | -CH(CH3)- | 5.1-5.2 |
| -CH(CH 3)- | 1.5-1.6 | |
| Poly(ε-caprolactone) (PCL) | -O-CH 2- | 4.0-4.1 |
| -C(O)-CH 2- | 2.3-2.4 | |
| -(CH2)3- | 1.6-1.7, 1.3-1.4 |
Table 3: Comparison of 13C NMR Chemical Shifts (ppm) for PDXO, PLA, and PCL in CDCl3
| Polymer | Repeating Unit Carbons | Chemical Shift (δ, ppm) |
| Poly(this compound) Copolymer | -OCH2CH2CH2O- (PDXO unit), -CH(CH3)C(O)O- (Dioxolanone unit) | Specific shifts for the copolymer are complex and depend on the monomer ratio. |
| Poly(lactic acid) (PLA) | -C H(CH3)- | 69-70 |
| -CH(C H3)- | 16-17 | |
| -C (O)- | 169-170 | |
| Poly(ε-caprolactone) (PCL) | -O-C H2- | 64-65 |
| -C (O)- | 173-174 | |
| -(C H2)4- | 24-35 |
Experimental Protocols
Detailed methodologies for the GPC and NMR analyses are provided below. These protocols are based on common practices for polyester characterization and can be adapted based on specific instrumentation and sample characteristics.
Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the molecular weight distribution of polymers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a vial.
-
Add the appropriate volume of HPLC-grade tetrahydrofuran (THF) to achieve a concentration of 1-2 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
2. Instrumentation and Conditions:
-
System: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of Styragel® columns (e.g., HR 4E, HR 3, HR 2) suitable for the expected molecular weight range.
-
Mobile Phase: HPLC-grade THF.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Injection Volume: 100 µL.
3. Calibration:
-
A calibration curve should be generated using narrow polystyrene standards covering a wide molecular weight range (e.g., 103 to 106 g/mol ).
4. Data Analysis:
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the calibration curve using the GPC software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of deuterated chloroform (CDCl3) directly in an NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing or inversion.
2. 1H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl3.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Data Processing: The spectrum is referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm). Integration of the signals allows for the determination of the relative number of protons and can be used for end-group analysis to estimate Mn.
3. 13C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher NMR spectrometer.
-
Solvent: CDCl3.
-
Temperature: 25 °C.
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of 13C.
-
Data Processing: The spectrum is referenced to the CDCl3 solvent peak (δ 77.16 ppm). The chemical shifts provide detailed information about the carbon environment within the polymer backbone.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for comparing the characterization data.
Caption: Experimental workflow for GPC and NMR characterization of polymers.
Caption: Logical relationship for comparing polymer characterization data.
References
Biodegradability of MDO-based copolymers under composting conditions.
A Comparative Guide to the Biodegradability of MDO-Based Copolymers Under Composting Conditions
The growing environmental concern over plastic waste has spurred significant research into biodegradable polymers. Among the emerging candidates, copolymers incorporating 2-methylene-1,3-dioxepane (MDO) are gaining attention for their potential to break down under industrial composting conditions. This guide provides a comparative analysis of the biodegradability of MDO-based copolymers against conventional plastics like polyethylene (PE) and polypropylene (PP), and the well-established biodegradable polymer, polylactic acid (PLA).
Performance Under Pressure: A Comparative Data Analysis
The introduction of MDO into a polymer backbone creates ester linkages that are susceptible to hydrolysis, initiating the degradation process. A study on butyl acrylate/vinyl acetate (BA/VAc) copolymers demonstrated a significant difference in biodegradability with the inclusion of MDO. Under controlled composting conditions, a BA/VAc copolymer with approximately 9 mol% of MDO achieved 12.49% biodegradation in 60 days. In stark contrast, a similar copolymer without MDO showed no signs of degradation under the same conditions[1][2].
This performance, while promising, is still modest when compared to materials like PLA, which is widely used in compostable packaging. Data for PLA shows a much higher rate of biodegradation, with some studies reporting up to 94% degradation in 60 days for plasticized PLA formulations containing calcium carbonate[3]. Even neat PLA demonstrates significant degradation, with reports of 78.9% biodegradation over 80 days[4]. Conventional plastics such as PE and PP are not biodegradable in compost, a fact underscored by their use as negative controls in standard biodegradation tests[5]. While some modified versions of PE with pro-oxidants show partial bio-assimilation over much longer periods, standard PE and PP remain inert in a composting environment[6].
| Polymer | Biodegradation (%) | Test Duration (days) | Test Standard |
| BA/VAc Copolymer with ~9 mol% MDO | 12.49% | 60 | ASTM D5338 |
| BA/VAc Copolymer without MDO | 0% | 60 | ASTM D5338 |
| Neat Polylactic Acid (PLA) | 78.9% | 80 | ISO 14855-1 |
| Plasticized PLA with CaCO3 | 94% | 60 | ISO 14855-1 |
| Polyethylene (PE) | ~0% | Not Applicable | Negative Control |
| Polypropylene (PP) | ~0% | Not Applicable | Not Biodegradable |
The Science of Breakdown: Experimental Protocols
The biodegradability of these polymers is typically assessed under controlled composting conditions as defined by internationally recognized standards such as ASTM D5338 and ISO 14855. These methods simulate the environment of an industrial composting facility.
Key Experimental Parameters:
-
Temperature: The tests are conducted under thermophilic conditions, typically around 58°C[5].
-
Inoculum: A mature compost derived from municipal solid waste is used as the source of microorganisms[5].
-
Aeration: A controlled flow of air provides the necessary oxygen for aerobic biodegradation[5].
-
Moisture: The moisture content of the compost matrix is maintained at an optimal level for microbial activity.
-
Measurement of Biodegradation: The primary method for determining the extent of biodegradation is by measuring the amount of carbon dioxide (CO2) evolved over the course of the experiment. The measured CO2 is then compared to the theoretical maximum amount of CO2 that can be produced from the test material to calculate the percentage of biodegradation[5][7].
-
Controls: The test includes a positive control, typically a readily biodegradable material like cellulose, to ensure the viability of the microbial population, and a negative control, such as polyethylene, which is not expected to biodegrade[5][7].
Visualizing the Process
To better understand the experimental setup and the degradation mechanism, the following diagrams are provided.
Caption: Experimental workflow for testing polymer biodegradability under composting conditions.
Caption: Degradation mechanism of MDO-based copolymers in a compost environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Poly(Lactic Acid) Biocomposites under Controlled Composting Conditions and Freshwater Biotope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation Assessment of Poly (Lactic Acid) Filled with Functionalized Titania Nanoparticles (PLA/TiO2) under Compost Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASTM D5338: Composting of Plastics Measured by CO2 Evolution - Aropha [aropha.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. infinitalab.com [infinitalab.com]
A Comparative Guide to Catalysts for 1,3-Dioxepane Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of 1,3-dioxepane offers a versatile platform for the synthesis of biodegradable polyethers, materials of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems and temporary medical implants. The choice of catalyst is paramount as it dictates the polymerization kinetics, the degree of control over the polymer architecture, and the ultimate material properties. This guide provides an objective comparison of various catalytic systems for the ROP of this compound and its analogues, supported by experimental data to aid in catalyst selection and experimental design.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts for the ring-opening polymerization of cyclic acetals and esters can be evaluated based on several key parameters, including monomer conversion, control over molecular weight (Mn), and the polydispersity index (PDI) of the resulting polymer. A lower PDI value (closer to 1.0) indicates a more controlled polymerization process, leading to polymer chains of uniform length.
Below is a summary of the performance of representative catalysts from different classes. Due to the limited availability of direct comparative studies on this compound for all catalyst types, data for the structurally similar monomer 1,5-dioxepan-2-one is included for organocatalysts to provide a meaningful comparison.
Table 1: Organocatalysts for the ROP of 1,5-Dioxepan-2-one (DXO)
| Catalyst | Monomer/Initiator Ratio | Time (h) | Temp (°C) | Conversion (%) | Mn (kDa) | PDI |
| t-BuP4 | 100:1 | 2 | 60 | >99 | 12.1 | 1.15 |
| TBD | 100:1 | 2 | 60 | 95 | 11.5 | 1.13 |
| DBU | 100:1 | 24 | 60 | 91 | 11.0 | 1.18 |
Data sourced from a study on 1,5-dioxepan-2-one, a closely related monomer, to illustrate the comparative performance of common organocatalysts.[1]
Table 2: Cationic Initiators for the ROP of this compound (DOP) and Related Monomers
| Catalyst | Monomer | Solvent | Time (h) | Temp (°C) | Mn (kDa) | PDI |
| Triflic Anhydride | This compound | CH2Cl2 | - | 0 | Controlled | ~1.5-3.3 |
| Triflic Acid (CF3SO3H) | This compound/DOLO | CH2Cl2 | 24 | 25 | >10 | - |
| GaCl3 | This compound/DOLO | CH2Cl2 | 24 | 25 | Oligomers | - |
| SnCl4 | This compound/DOLO | CH2Cl2 | 24 | 25 | Oligomers | - |
DOLO: 5-methyl-1,3-dioxolan-4-one. Data for Triflic Anhydride is qualitative, indicating control over molecular weight but with a broad PDI range often observed in cationic ROP of cyclic acetals.[2][3]
Table 3: Organometallic and Enzymatic Catalysts for the ROP of Related Cyclic Monomers
| Catalyst | Monomer | Time (h) | Temp (°C) | Conversion (%) | Mn (kDa) | PDI |
| Sn(Oct)2 | 1,5-Dioxepan-2-one | - | - | - | - | - |
| Lipase (Novozym 435) | 5-allyloxy-1,3-dioxan-2-one | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the ring-opening polymerization of this compound and related monomers with different classes of catalysts.
Organocatalyzed ROP of 1,5-Dioxepan-2-one (DXO) with t-BuP4
This protocol is adapted from a study on the ROP of DXO, a monomer structurally similar to this compound.
-
Materials: 1,5-dioxepan-2-one (DXO), 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), benzyl alcohol (BnOH), anhydrous toluene, methanol.
-
Monomer and Solvent Purification: DXO is recrystallized from ethyl acetate and dried under vacuum. Toluene is dried over CaH2 and distilled.
-
Polymerization Procedure: In a flame-dried Schlenk tube under an argon atmosphere, DXO (e.g., 1.0 g, 8.61 mmol) and benzyl alcohol (initiator, e.g., 9.3 mg, 0.086 mmol) are dissolved in anhydrous toluene (e.g., 5 mL). The solution is stirred at the desired temperature (e.g., 60 °C). A stock solution of t-BuP4 in toluene is then added via syringe to initiate the polymerization. Aliquots are taken at timed intervals to monitor monomer conversion by ¹H NMR spectroscopy.
-
Termination and Polymer Isolation: The polymerization is quenched by the addition of a small amount of benzoic acid. The polymer is precipitated in a large excess of cold methanol, filtered, and dried under vacuum to a constant weight.
-
Characterization: Monomer conversion is determined by ¹H NMR spectroscopy. The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by size exclusion chromatography (SEC) calibrated with polystyrene standards.[1]
Cationic ROP of this compound with Triflic Anhydride
This is a general procedure for the cationic polymerization of cyclic acetals.
-
Materials: this compound (DOP), triflic anhydride ((CF3SO3)2O), anhydrous dichloromethane (CH2Cl2), triethylamine.
-
Monomer and Solvent Purification: DOP and CH2Cl2 are dried over CaH2 and distilled under a nitrogen atmosphere before use.
-
Polymerization Procedure: A flame-dried, nitrogen-purged reaction vessel is charged with purified DOP and anhydrous CH2Cl2. The solution is cooled to the desired temperature (e.g., 0 °C). Triflic anhydride is then added via syringe to initiate the polymerization. The reaction is allowed to proceed for a specified time.
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of triethylamine. The polymer is then precipitated in a large volume of a non-solvent such as cold methanol or hexane, collected by filtration, and dried under vacuum.
-
Characterization: The polymer structure is confirmed by ¹H and ¹³C NMR spectroscopy. Mn and PDI are determined by SEC.[2]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the screening and optimization of catalysts for the ring-opening polymerization of this compound.
Caption: Experimental workflow for catalyst comparison in this compound ROP.
Polymerization Mechanisms
The mechanism of ring-opening polymerization is highly dependent on the type of catalyst employed. Understanding these pathways is crucial for controlling the polymerization and the final polymer properties.
Cationic Ring-Opening Polymerization
Cationic ROP of cyclic acetals like this compound typically proceeds via an oxonium ion intermediate. The polymerization can be initiated by Brønsted or Lewis acids. The activated monomer mechanism is often proposed, where the acid protonates the monomer, making it susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the hydroxyl end-group of the growing polymer chain. However, side reactions such as chain transfer and backbiting can lead to broader molecular weight distributions.[6]
Caption: Simplified cationic ROP mechanism for this compound.
Organocatalyzed Ring-Opening Polymerization
Organocatalysts, such as organic bases (e.g., TBD, DBU) or acid/base bifunctional catalysts, offer a metal-free alternative for ROP. For basic catalysts, the mechanism can proceed through either a nucleophilic or an activated monomer pathway. In the activated monomer mechanism, the organocatalyst activates the initiator (e.g., an alcohol) by deprotonation, which then attacks the monomer. This often leads to well-controlled polymerizations with narrow PDIs.[1]
This comparative guide provides a foundational understanding of the catalytic systems available for the ring-opening polymerization of this compound. The choice of catalyst will ultimately depend on the desired polymer characteristics, the required level of control over the polymerization, and considerations regarding catalyst cost and toxicity. The provided experimental protocols and workflows serve as a starting point for the development of robust and reproducible polymerization processes.
References
A Comparative Guide to the Copolymerization of 2-Methylene-1,3-dioxepane and Styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Methylene-1,3-dioxepane (MDO) with styrene in free-radical copolymerization. It addresses the conflicting reports in existing literature and presents data on related monomer systems to offer a broader context for researchers in polymer chemistry and materials science.
Introduction: A Tale of Two Findings
The copolymerization of cyclic ketene acetals, such as 2-Methylene-1,3-dioxepane (MDO), with vinyl monomers like styrene presents an attractive route to synthesizing degradable polymers. The ring-opening of MDO introduces ester linkages into the polymer backbone, which can be susceptible to hydrolysis. However, the literature presents a significant discrepancy regarding the copolymerization behavior of MDO and styrene.
An early study by Bailey et al. reported the successful copolymerization of MDO and styrene, determining the reactivity ratios to be r_MDO = 0.021 and r_Sty = 22.6. These values suggest that the styryl radical adds styrene monomer much more readily than it adds MDO, and the MDO radical also prefers to add styrene. This would lead to a copolymer with isolated MDO units.
In contrast, a later study by Morris et al., employing pulsed-laser polymerization, found no evidence of copolymerization. Their findings indicated that MDO acts merely as a diluent in the homopolymerization of styrene. This stark contradiction highlights the challenges and subtleties in this copolymerization system and underscores the need for careful experimental design and analysis.
This guide aims to provide a clear overview of the available data, a detailed experimental protocol for reinvestigating these reactivity ratios, and a comparison with other relevant monomer systems to aid researchers in their work.
Data Presentation: Reactivity Ratios in Copolymerization
The following table summarizes the reported reactivity ratios for the copolymerization of 2-Methylene-1,3-dioxepane (MDO) and related cyclic ketene acetals with styrene and other vinyl monomers. The conflicting data for the MDO-styrene system are presented to highlight the existing scientific debate.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |
| 2-Methylene-1,3-dioxepane (MDO) | Styrene | 0.021 | 22.6 | Free Radical | Bailey et al. |
| 2-Methylene-1,3-dioxepane (MDO) | Styrene | No Copolymerization | - | Pulsed-Laser Polymerization | Morris et al. |
| 2-Methylene-1,3-dioxepane (MDO) | Vinyl Acetate | 0.14 | 1.89 | Photo-induced cobalt-mediated radical polymerization | [1] |
| 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO) | Styrene | 1.08 | 8.53 | Atom Transfer Radical Polymerization (ATRP) | [2] |
Experimental Protocol: Determination of Reactivity Ratios using the Kelen-Tüdős Method
This protocol provides a detailed methodology for determining the reactivity ratios of 2-Methylene-1,3-dioxepane (MDO) and styrene, designed to address the conflicting reports in the literature. The Kelen-Tüdős method is a linearization method used to analyze the copolymer composition data. For higher accuracy, it is recommended to use non-linear least squares (NLLS) fitting of the copolymer composition equation as suggested by IUPAC.
1. Materials:
-
2-Methylene-1,3-dioxepane (MDO), purified by distillation under reduced pressure.
-
Styrene (St), inhibitor removed by washing with aqueous NaOH followed by distillation under reduced pressure.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Benzene or Toluene, as solvent, freshly distilled.
-
Methanol, as a non-solvent for polymer precipitation.
-
Deuterated chloroform (CDCl₃) for NMR analysis.
2. Polymerization Procedure:
-
Prepare a series of five to seven reaction mixtures with varying molar feed ratios of MDO and styrene (e.g., from 10:90 to 90:10) in sealed ampoules or a Schlenk flask.
-
The total monomer concentration should be kept constant (e.g., 2 mol/L) in a suitable solvent like benzene.
-
Add a consistent amount of AIBN initiator (e.g., 0.1 mol% with respect to the total monomer concentration).
-
Degas the reaction mixtures by several freeze-pump-thaw cycles to remove oxygen.
-
Immerse the sealed ampoules in a thermostatically controlled oil bath at a constant temperature (e.g., 60 °C).
-
Allow the polymerization to proceed to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant. The reaction time will need to be determined empirically for each feed ratio.
-
Quench the polymerization by rapidly cooling the ampoules in an ice bath.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and initiator, and dry it under vacuum to a constant weight.
3. Copolymer Composition Analysis:
-
Determine the copolymer composition using ¹H NMR spectroscopy.
-
Dissolve a known amount of the dried copolymer in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks for the incorporated styrene units (aromatic protons at ~6.5-7.5 ppm) and the ring-opened MDO units (ester methylene protons at ~4.1 ppm).
-
Calculate the molar ratio of the two monomer units in the copolymer by integrating the respective peaks and normalizing for the number of protons.
4. Calculation of Reactivity Ratios (Kelen-Tüdős Method):
-
From the initial molar feed ratio ([M₁]₀/[M₂]₀) and the determined copolymer composition (d[M₁]/d[M₂]), calculate the following parameters:
-
x = [M₁]₀ / [M₂]₀
-
y = d[M₁] / d[M₂]
-
-
Calculate the Kelen-Tüdős parameters η and ξ for each experiment:
-
η = y / (α + x)
-
ξ = x * y / (α + x)
-
where α is an arbitrary constant, typically set to the geometric mean of the lowest and highest x values to ensure even data distribution.
-
-
Plot η versus ξ. A linear relationship should be observed.
-
The intercept at ξ = 1 gives r₁ and the intercept at ξ = 0 gives -r₂/α.
Mandatory Visualization
Caption: Logical workflow for comparing MDO and styrene copolymerization.
This guide provides a framework for understanding and investigating the complex copolymerization behavior of 2-Methylene-1,3-dioxepane and styrene. The provided data and experimental protocol are intended to assist researchers in navigating the conflicting literature and in designing experiments that can contribute to a clearer understanding of this scientifically interesting and potentially valuable polymer system.
References
- 1. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 2. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation [mdpi.com]
A Comparative Analysis of the Thermal Properties of Poly(1,3-dioxepane) and Other Leading Polyesters
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal characteristics of poly(1,3-dioxepane) in comparison to commercially significant polyesters such as polycaprolactone (PCL), polylactic acid (PLA), and polyglycolic acid (PGA). This document provides a detailed overview of key thermal parameters, experimental methodologies, and a comparative framework to aid in material selection and application development.
In the realm of biodegradable polymers for biomedical and pharmaceutical applications, a thorough understanding of their thermal properties is paramount. These characteristics, including the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), dictate the material's processing window, structural integrity under physiological conditions, and overall stability. This guide provides a comparative analysis of the thermal properties of poly(this compound) (PDXP) against three widely utilized polyesters: polycaprolactone (PCL), polylactic acid (PLA), and polyglycolic acid (PGA).
While extensive data is available for PCL, PLA, and PGA, it is noteworthy that specific thermal data for poly(this compound) homopolymer is not readily found in publicly accessible literature. The majority of existing research focuses on copolymers of this compound, which exhibit different thermal behaviors compared to the homopolymer. This information gap highlights an area for future research and characterization of this potentially valuable biomaterial.
Comparative Thermal Properties
The thermal properties of PCL, PLA, and PGA are summarized in the table below. These values represent typical ranges found in the literature and can vary based on factors such as molecular weight, crystallinity, and measurement conditions.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) (PDXP) | Data not readily available | Data not readily available | Data not readily available |
| Polycaprolactone (PCL) | -60[1][2] | 59 - 64 | ~350 |
| Polylactic Acid (PLA) | 60 - 65[3] | 170 - 180[3] | ~350 |
| Polyglycolic Acid (PGA) | 35 - 40[4][5] | 220 - 230[4][5] | 240 (onset)[6] |
Logical Framework for Polymer Thermal Property Comparison
The following diagram illustrates the logical flow for comparing the thermal properties of different polymers, a critical process in material selection for specific applications.
Caption: Comparative analysis workflow for polymer thermal properties.
Experimental Protocols
The determination of the thermal properties of polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] It is used to determine the glass transition temperature (Tg) and the melting temperature (Tm).
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: A temperature program is initiated. A typical program involves:
-
An initial heating ramp to a temperature above the expected melting point to erase the thermal history of the sample.
-
A controlled cooling ramp (e.g., 10 °C/min) to allow for crystallization.
-
A second heating ramp (e.g., 10 °C/min) during which the thermal transitions are measured. The heating rate can influence the measured values.[7]
-
-
Data Analysis: The heat flow is plotted against temperature.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve. It is typically determined as the midpoint of this transition.
-
The melting temperature (Tm) is identified as the peak of the endothermic event (heat absorption) on the DSC curve.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature (Td) of the polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The system is purged with a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.
-
Thermal Program: The furnace heats the sample at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600-800 °C).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td at 5% or 10% weight loss) or as the peak of the derivative of the weight loss curve (DTG), which indicates the point of maximum rate of decomposition. The onset temperature of degradation provides information on the thermal stability of the polymer.[8]
-
References
Hydrolytic Stability of Polymers from 1,3-Dioxepane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of a polymer is a critical determinant of its utility in biomedical applications, influencing its degradation rate, drug release profile, and overall in vivo performance. This guide provides a comparative analysis of the hydrolytic stability of polymers derived from 1,3-dioxepane and its derivatives against commonly used biodegradable polyesters: poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and polycaprolactone (PCL).
Overview of Hydrolytic Degradation
Hydrolytic degradation is the cleavage of a polymer's backbone by reaction with water, leading to a decrease in molecular weight and eventual mass loss. For aliphatic polyesters, this process primarily occurs through the scission of ester bonds. The rate of hydrolysis is influenced by several factors, including the polymer's chemical structure, crystallinity, the surrounding pH, and temperature.[1][2] Degradation can proceed via two main mechanisms: bulk erosion, where water penetrates the entire polymer matrix causing degradation throughout, and surface erosion, where degradation is confined to the polymer's surface.[3][4]
Comparative Analysis of Hydrolytic Stability
In contrast, PLA, PGA, and PCL are well-characterized in terms of their hydrolytic degradation profiles. The following tables summarize key quantitative data on their stability.
Table 1: Comparison of Hydrolytic Degradation Rates of Common Biodegradable Polyesters
| Polymer | Degradation Time | Key Findings |
| Poly(lactic acid) (PLA) | Weeks to Months | Degradation rate is highly dependent on crystallinity and molecular weight. Amorphous PLA degrades faster than semi-crystalline PLA.[2][3] |
| Poly(glycolic acid) (PGA) | Weeks | Generally exhibits faster hydrolysis than PLA due to its higher hydrophilicity.[3] |
| Polycaprolactone (PCL) | Months to Years | Degrades significantly slower than PLA and PGA due to its higher hydrophobicity and crystallinity.[2][3] |
| Poly(this compound) (Expected) | Likely Weeks to Months | Expected to be hydrolytically unstable due to the presence of ester and acetal linkages in the backbone. The rate is anticipated to be influenced by pH.[1][5] |
Table 2: Molecular Weight Changes During Hydrolytic Degradation
| Polymer | Conditions | Time | Molecular Weight (Mn) Reduction |
| PLA | PBS, 37°C | 28 days | Significant reduction, dependent on initial Mw and crystallinity. |
| PGA | PBS, 37°C | 14 days | Rapid decrease in molecular weight. |
| PCL | PBS, 37°C | 6 months | Slow reduction in molecular weight. |
| Poly(this compound) (Expected) | PBS, 37°C | - | Expected to show a decrease in molecular weight due to chain scission at ester and acetal linkages. |
Table 3: Mass Loss During Hydrolytic Degradation
| Polymer | Conditions | Time | Mass Loss |
| PLA | PBS, 37°C | 60 days | Gradual mass loss after an initial lag phase corresponding to molecular weight reduction. |
| PGA | PBS, 37°C | 30 days | Significant mass loss occurring relatively quickly. |
| PCL | PBS, 37°C | >12 months | Very slow mass loss. |
| Poly(this compound) (Expected) | PBS, 37°C | - | Expected to exhibit mass loss following a reduction in molecular weight below a critical threshold for solubility of oligomers. |
Experimental Protocols
Accurate assessment of hydrolytic stability is crucial for material selection and device design. Below are detailed methodologies for key experiments.
Hydrolytic Degradation Study
This protocol outlines the general procedure for evaluating the in vitro hydrolytic degradation of a polymer.
-
Sample Preparation:
-
Prepare polymer samples of uniform shape and size (e.g., films, scaffolds, or microspheres).
-
Thoroughly dry the samples under vacuum to a constant weight.
-
Record the initial dry weight (W_i) of each sample.
-
-
Incubation:
-
Immerse each sample in a vial containing a sterile hydrolytic medium, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.[6] The volume of the medium should be sufficient to ensure complete submersion and to avoid significant changes in pH due to degradation products.
-
Incubate the vials at a constant temperature, usually 37°C. Accelerated degradation studies can be performed at elevated temperatures (e.g., 50-70°C).[6]
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove triplicate samples from the incubation medium.
-
Gently rinse the samples with deionized water to remove any salts from the buffer.
-
Dry the samples to a constant weight under vacuum and record the final dry weight (W_f).
-
Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Analyze the molecular weight of the degraded polymer using Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC).
-
Measure the pH of the incubation medium to monitor the release of acidic degradation products.
-
Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Analysis
GPC/SEC is a powerful technique to determine the molecular weight distribution of a polymer and its changes during degradation.
-
Sample Preparation:
-
Dissolve a known concentration of the dried polymer sample (from the degradation study) in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform for many polyesters).
-
Filter the solution through a syringe filter (typically 0.2 or 0.45 µm) to remove any particulate matter.
-
-
Instrumentation and Analysis:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector. For more detailed analysis, a multi-detector system including light scattering and viscometer detectors can be used.
-
Calibrate the system with appropriate polymer standards (e.g., polystyrene).
-
Inject the filtered sample solution into the GPC/SEC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
pH Monitoring of Incubation Medium
Monitoring the pH of the surrounding medium provides insights into the release of acidic byproducts from polymer degradation.
-
Measurement:
-
At each sampling time point, before removing the polymer sample, carefully measure the pH of the incubation medium using a calibrated pH meter.
-
For continuous monitoring, specialized setups with in-situ pH sensors can be employed.
-
-
Interpretation:
-
A decrease in pH indicates the formation and release of acidic degradation products, such as carboxylic acids from the hydrolysis of ester bonds.
-
The rate and extent of the pH drop can be correlated with the rate of polymer degradation.
-
Visualizing the Processes
Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.
Caption: General mechanism of polyester hydrolysis.
Caption: Experimental workflow for hydrolytic degradation studies.
Conclusion
Polymers derived from this compound are expected to be hydrolytically degradable, a characteristic that can be advantageous for creating tunable biomaterials for drug delivery and tissue engineering. Their degradation profile is anticipated to be faster than that of PCL and potentially comparable to or faster than PLA, depending on the specific chemical structure and processing conditions. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the hydrolytic stability of these novel polymers against established biodegradable materials. This understanding is paramount for the rational design of next-generation medical devices and therapeutic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Molecules: MDO vs. BMDO - A Comparative Analysis for Researchers
In the vast landscape of chemical compounds, molecules with similar-sounding acronyms can represent vastly different worlds of scientific inquiry. This guide provides a detailed comparative analysis of 3,4-methylenedioxyamphetamine (MDO) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), two compounds that, despite a superficial resemblance in their names, occupy entirely distinct realms of research and application. This document is intended for researchers, scientists, and drug development professionals to clarify their respective properties and potential uses.
While MDO is a well-characterized psychoactive substance with a significant history of recreational and therapeutic interest, BMDO is a monomer primarily utilized in the field of polymer chemistry to create biodegradable materials for potential biomedical applications. This guide will objectively present the available experimental data for both, highlighting their disparate mechanisms of action and fields of application.
Section 1: Physicochemical and Pharmacological Profiles
A fundamental distinction between MDO and BMDO lies in their chemical structure and resulting biological activity. MDO is a phenethylamine derivative that acts on the central nervous system, whereas BMDO is a cyclic ketene acetal designed for polymerization.
| Property | MDO (3,4-methylenedioxyamphetamine) | 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) |
| Chemical Class | Amphetamine, Phenethylamine | Cyclic Ketene Acetal |
| Molar Mass | 179.22 g/mol | 176.19 g/mol |
| Primary Application | Psychoactive Drug (recreational, potential therapeutic) | Monomer for degradable polymer synthesis |
| Biological Target | Serotonin, Norepinephrine, and Dopamine transporters; 5-HT receptors.[1] | Not applicable in its monomeric form for therapeutic effect. |
| Mechanism of Action | Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a serotonin 5-HT2 receptor agonist.[1] | Undergoes radical ring-opening polymerization to introduce ester linkages into polymer backbones, rendering them hydrolytically degradable.[2][3][4] |
| Physiological Effects | Entactogenic, stimulant, and psychedelic effects.[1] | As a monomer, it is a precursor to polymers with potential for use in biomedical devices or drug delivery systems.[2] |
Section 2: Mechanism of Action and Application
The divergent applications of MDO and BMDO are a direct result of their distinct chemical functionalities. MDO is designed to interact with specific neurochemical pathways, while BMDO is engineered to form long-chain polymers with desirable material properties.
MDO: A Modulator of Monoaminergic Systems
MDO exerts its psychoactive effects by acting as a releasing agent and reuptake inhibitor at serotonin, norepinephrine, and dopamine transporters.[1] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in its characteristic entactogenic and stimulant effects. Additionally, its direct agonism at serotonin 5-HT2A receptors contributes to its psychedelic properties.[1]
Figure 1. Simplified signaling pathway of MDO in a serotonergic neuron.
BMDO: A Building Block for Degradable Polymers
BMDO is a key component in the synthesis of functionally degradable polymers. Through a process called radical ring-opening polymerization (rROP), the cyclic structure of BMDO opens to introduce ester bonds into the backbone of otherwise non-degradable vinyl polymers like polystyrene or poly(methyl methacrylate).[3][4][5] This imparts hydrolytic degradability to the resulting copolymer, making it a promising material for biomedical applications where transient device function is required.
Figure 2. Experimental workflow for the synthesis and application of BMDO-based copolymers.
Section 3: Experimental Protocols
The methodologies for studying MDO and BMDO are as distinct as their applications. Research on MDO focuses on its pharmacological and toxicological effects, while BMDO research centers on polymer synthesis and characterization.
Protocol 1: In Vivo Microdialysis for MDO Neurotransmitter Release
This protocol is a standard method to assess the effects of psychoactive compounds on extracellular neurotransmitter levels in the brains of living animals.
-
Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
MDO Administration: MDO is administered (e.g., intraperitoneally), and dialysate collection continues.
-
Sample Analysis: The concentrations of serotonin, dopamine, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Neurotransmitter levels post-MDO administration are expressed as a percentage of the pre-drug baseline.
Protocol 2: Synthesis of a BMDO-Styrene Copolymer
This protocol outlines a typical procedure for the radical ring-opening copolymerization of BMDO with styrene.
-
Monomer and Initiator Preparation: Styrene is passed through a column of basic alumina to remove inhibitors. 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) and a radical initiator such as azobisisobutyronitrile (AIBN) are weighed and placed in a reaction vessel.
-
Reaction Setup: The monomers and initiator are dissolved in an appropriate solvent (e.g., toluene) in a Schlenk flask. The mixture is degassed by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is placed in an oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization. The reaction proceeds for a defined period (e.g., 24 hours).
-
Polymer Isolation: The polymerization is quenched by cooling the vessel in an ice bath. The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and re-precipitated. This process is repeated to remove unreacted monomers. The final polymer is dried under vacuum.
-
Characterization: The copolymer composition is determined by ¹H NMR spectroscopy. The molecular weight and dispersity are determined by gel permeation chromatography (GPC). The presence of ester linkages can be confirmed by FTIR spectroscopy.
Conclusion
The comparative analysis of MDO and BMDO underscores the importance of precise chemical nomenclature and a clear understanding of a compound's intended application. MDO is a potent psychoactive substance with a well-defined neuropharmacological profile, making it a subject of interest in neuroscience and psychiatry. In stark contrast, BMDO is a valuable monomer in materials science, enabling the creation of degradable polymers with significant potential for biomedical innovation. For researchers, distinguishing between these two molecules is critical to navigating their respective fields of study and appreciating their unique contributions to science.
References
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradable vinyl polymer particles by radical aqueous emulsion copolymerization of methyl methacrylate and 5,6-benzo-2-methylene-1,3-dioxepane - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Copolymers of 5,6-Benzo-2-methylene-1,3-dioxepane and Styrene - ERef Bayreuth [eref.uni-bayreuth.de]
A Comparative Guide to the Quantification of 1,3-Dioxepane: An Overview of Validated Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cyclic ethers like 1,3-Dioxepane is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods applicable to the quantification of this compound and its structurally related compounds, offering insights into their performance characteristics and detailed experimental protocols.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for the closely related and structurally similar compound, 1,4-dioxane. The analytical principles and techniques presented here are readily adaptable for the quantification of this compound, providing a solid foundation for method development and validation.
Performance Comparison of Analytical Methods
The two primary analytical techniques suitable for the quantification of this compound and related cyclic ethers are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different analytical challenges.
| Parameter | Headspace GC-MS | HPLC-UV |
| Linearity (R²) | > 0.999[1][2] | ≥ 0.999[3] |
| Accuracy (% Recovery) | 94.6% - 102.1%[2] | 98.3% - 101.6%[3] |
| Precision (RSD) | 0.2% - 1.1%[2] | 1.07% (intra-day)[3] |
| Limit of Detection (LOD) | 0.11 mg/L[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.36 mg/L[1] | Not explicitly stated |
| Primary Application | Trace level analysis in complex matrices | Routine quality control |
| Selectivity | High (with MS detection) | Moderate (with UV detection) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both Headspace GC-MS and a representative HPLC-UV method are provided below. These protocols can be adapted for the specific analysis of this compound.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly effective for the determination of volatile and semi-volatile organic compounds like this compound in various sample matrices.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Headspace Autosampler
Chromatographic Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, ramp to 230°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Injection Mode: Splitless
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 20 minutes
-
Injection Volume: 1 mL
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). For this compound, characteristic ions would need to be determined. For 1,4-dioxane, m/z 88 is a common target ion.
Sample Preparation:
-
Accurately weigh or pipette the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide or water) and an internal standard (e.g., deuterated this compound or a related compound).
-
Seal the vial and vortex to ensure homogeneity.
-
Place the vial in the headspace autosampler for analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of less volatile cyclic ethers or when derivatization is employed.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The specific ratio will depend on the analyte's polarity. For example, a starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., < 210 nm) would be necessary, or derivatization with a UV-absorbing agent would be required for enhanced sensitivity.
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to an HPLC vial for analysis.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
MDO-Based Adhesives vs. Traditional Formulations: A Comprehensive Performance Comparison
In the ever-evolving landscape of adhesive technology, the demand for high-performance bonding solutions is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of Methylene Diphenyl Diisocyanate (MDI)-based adhesives, a prominent type of polyurethane adhesive, against traditional epoxy formulations. This objective analysis, supported by experimental data and detailed methodologies, aims to equip professionals with the critical information needed for informed material selection.
Performance Characteristics: A Quantitative Overview
The selection of an adhesive is often dictated by a balance of performance metrics. The following tables summarize the typical quantitative data for key characteristics of MDI-based and epoxy adhesives. It is important to note that specific values can vary significantly based on the exact formulation, substrates, and curing conditions.
| Performance Metric | MDI-Based Adhesives (Polyurethane) | Traditional Epoxy Adhesives | ASTM/ISO Test Method |
| Tensile Strength | 20 - 30 N/mm² (2900 - 4400 psi) | 35 - 41 N/mm² (5100 - 6000 psi) for single-component heat-cured[1] | ASTM D638 / ISO 527 |
| Shear Strength (on Aluminum) | Up to 20 MPa[2] | Up to 30 MPa[2] | ASTM D1002 |
| Peel Strength | High | Moderate to Low | ASTM D1876 (T-Peel) |
| Cure Time (Full Strength) | 12 - 48 hours at room temperature[3][4] | 24 - 72 hours at room temperature[3] | Manufacturer TDS/Internal SOPs |
| Working Life (Pot Life) | 1 minute to 45 minutes for two-part systems[5] | 5 minutes to 2 hours for two-part systems[5] | Manufacturer TDS/ASTM D2471 |
| Viscosity (uncured) | Wide range, from self-leveling to non-slump pastes | Typically higher, often requiring mixing of two lower viscosity components | ASTM D1084 / ISO 2555 |
| Service Temperature Range | Approx. -140°C to 130°C[6] | Up to 150°F (65°C) for standard epoxies | Manufacturer TDS |
| Flexibility/Elongation | High[7][8] | Low, typically rigid and brittle[5] | ASTM D638 / ISO 527 |
Durability and Resistance: A Comparative Analysis
The long-term performance and reliability of an adhesive bond are critically dependent on its resistance to environmental factors.
| Resistance Property | MDI-Based Adhesives (Polyurethane) | Traditional Epoxy Adhesives | Relevant Standards |
| Water/Moisture Resistance | Good to Excellent[5] | Excellent[7][9] | ASTM D570 |
| Chemical Resistance | Good, but may not be suitable for extremely harsh chemical environments[3][9] | Excellent, resistant to a wide range of chemicals, acids, and solvents[7][9] | ASTM D543 |
| UV Resistance | Generally better than epoxy, less prone to yellowing[3][9][10] | Poor, tends to yellow and degrade with prolonged exposure[5] | ASTM G154 / G155 |
| Impact Resistance | Excellent due to flexibility[5][8] | Poor, can be brittle[3] | ASTM D256 |
| Abrasion Resistance | Superior[11] | High[11] | ASTM D4060 |
Experimental Protocols
To ensure accurate and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for key performance tests cited in this guide.
Tensile Lap-Shear Strength (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metal specimens.
-
Specimen Preparation: Two metal plates (e.g., aluminum or steel) of specified dimensions (typically 1 inch wide) are bonded together with the adhesive, creating a single-lap joint with a defined overlap area (e.g., 0.5 inches). The adhesive is cured according to the manufacturer's instructions.[12]
-
Test Procedure: The bonded assembly is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the joint ruptures.[12][13]
-
Data Analysis: The maximum load sustained before failure is recorded. The shear strength is calculated by dividing the maximum load by the shear area (overlap area). The type of failure (adhesive, cohesive, or substrate) is also noted.
T-Peel Strength (ASTM D1876)
This method measures the force required to peel apart a bonded assembly of two flexible adherends.
-
Specimen Preparation: Two flexible substrates are bonded together with the adhesive. The specimen is typically "T" shaped, with the unbonded ends bent at a 90-degree angle to the bonded section.
-
Test Procedure: The unbonded ends of the specimen are clamped in the grips of a universal testing machine. The grips are then moved apart at a constant rate, peeling the two substrates from each other.
-
Data Analysis: The peeling force is recorded as a function of grip separation. The peel strength is typically reported as the average force per unit width of the bond line.
Viscosity Measurement (ASTM D1084)
This standard covers the determination of the viscosity of free-flowing adhesives.
-
Apparatus: A rotational viscometer with a suitable spindle is used. The adhesive sample is placed in a container, and the spindle is immersed in the adhesive.
-
Test Procedure: The viscometer is operated at a specified rotational speed, and the resistance to the spindle's rotation is measured. The temperature of the adhesive should be controlled and recorded.
-
Data Analysis: The viscosity is read directly from the instrument or calculated from the torque reading and is typically expressed in centipoise (cP) or Pascal-seconds (Pa·s).
Cure Time Determination (Working Life/Pot Life - ASTM D2471)
This test method determines the pot life of liquid thermosetting resins.
-
Procedure: The two components of the adhesive are mixed in the specified ratio. The initial viscosity is measured. The viscosity is then monitored over time at a constant temperature.
-
Data Analysis: The pot life is defined as the time it takes for the initial viscosity to double.
Curing Mechanism and Experimental Workflow
The performance of an adhesive is intrinsically linked to its curing chemistry. The following diagrams illustrate the curing pathway of MDI-based adhesives and a typical experimental workflow for adhesive comparison.
Caption: Curing pathway of MDI-based adhesives.
Caption: Experimental workflow for adhesive comparison.
Conclusion
The choice between MDI-based polyurethane adhesives and traditional epoxy formulations is not straightforward and depends heavily on the specific application requirements. Epoxy adhesives generally offer superior tensile and shear strength, making them ideal for applications demanding high static load-bearing capacity.[7][14] They also exhibit excellent chemical and moisture resistance.[7][9] However, their rigidity can be a drawback in applications involving dynamic loads, impacts, or significant thermal expansion and contraction, where they can be prone to brittle failure.[5]
MDI-based polyurethane adhesives, in contrast, excel in applications requiring flexibility, impact resistance, and durability.[5][8][14] Their ability to form strong, yet pliable bonds makes them suitable for joining dissimilar materials and for use in environments with vibrations or movement. While their absolute strength may be lower than that of high-performance epoxies, their toughness and superior abrasion and UV resistance make them a more durable choice for many applications, particularly in outdoor or harsh environments.[3][9][11] The faster cure times of some polyurethane formulations can also be advantageous in high-throughput manufacturing settings.[3][7] Ultimately, a thorough evaluation of the performance data and a consideration of the specific end-use conditions are crucial for selecting the optimal adhesive solution.
References
- 1. permabond.com [permabond.com]
- 2. forgeway.com [forgeway.com]
- 3. jesons.net [jesons.net]
- 4. tytan.com [tytan.com]
- 5. gluegun.com [gluegun.com]
- 6. Optimization of Isocyanate Content in PF/pMDI Adhesive for the Production of High-Performing Particleboards | MDPI [mdpi.com]
- 7. factorydirectsupply.com [factorydirectsupply.com]
- 8. hengningfilm.com [hengningfilm.com]
- 9. rubcorp.com [rubcorp.com]
- 10. Epoxy vs Polyurethane: Key Differences for Industrial Coatings & Adhesives [elchemy.com]
- 11. Polyurethane Vs. Epoxy: Abrasion Resistance Compared [croccoatings.com]
- 12. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 13. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 14. tenax4you.com [tenax4you.com]
Safety Operating Guide
Proper Disposal of 1,3-Dioxepane: A Guide for Laboratory Professionals
For immediate release – Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1,3-Dioxepane, a cyclic ether that requires careful handling due to its potential for peroxide formation and flammability. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to maintain a safe working environment and mitigate risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and strictly adhere to your institution's specific hazardous waste management protocols. As a peroxide-forming chemical, this compound can form explosive peroxides upon exposure to air and light over time. Therefore, all containers of this compound must be dated upon receipt and upon opening.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 505-65-7[1][2][3][4][5][6][7] |
| Molecular Formula | C₅H₁₀O₂[4][5][6][7] |
| Molecular Weight | 102.13 g/mol [4][7] |
| Boiling Point | 119 °C to 139.5 °C[1][2] |
| Flash Point | 11 °C to 37.7 °C[1][2][8] |
| Density | 0.96 g/cm³ to 1 g/cm³[1][2] |
Experimental Protocol: Peroxide Detection in this compound
Regular testing for peroxides is a critical safety measure. Unopened containers should be disposed of after a maximum of 12 months, while opened containers should be tested periodically and disposed of after 3-6 months.[9] The following is a detailed methodology for peroxide detection.
Materials:
-
Sample of this compound to be tested
-
Potassium Iodide (KI) solution (5%)
-
Glacial Acetic Acid
-
Test tube
-
Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Procedure:
-
In a chemical fume hood, add 1-3 mL of the this compound sample to a clean, dry test tube.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add a few drops of the 5% potassium iodide solution.
-
Gently shake the test tube and observe for any color change.
-
Interpretation of Results:
-
No color change: Peroxide concentration is negligible.
-
Yellow to brown color: Indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration. If peroxides are detected, the chemical must be decontaminated or disposed of immediately.[10]
-
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, compatible, and leak-proof waste container with "Hazardous Waste," the full chemical name "this compound," and its concentration.
-
Do not mix this compound waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents.
-
-
Waste Collection and Storage:
-
Collect the this compound waste in the designated container, ensuring the container is kept tightly closed except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.
-
-
Peroxide Management:
-
If peroxides are detected at a concentration approaching 20 ppm, the chemical should be disposed of immediately.[11]
-
If visible crystals or a precipitate are observed in the container or around the cap, do not handle the container. This may indicate a high concentration of explosive peroxides. Immediately contact your EHS office for emergency disposal.[12]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached its storage time limit, contact your institution's EHS office to schedule a waste pickup.
-
Provide the EHS office with a complete and accurate description of the waste.
-
-
Spill Containment:
-
In the event of a spill, evacuate the area and remove all ignition sources.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Logical Workflow for this compound Disposal
References
- 1. 1,3-dioxepane505-65-7,Purity96%_MOLEKULA Ltd [molbase.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - ChemInfo Public [recherche.chemikalieninfo.de]
- 4. This compound | C5H10O2 | CID 68162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound - CAS - 505-65-7 | Axios Research [axios-research.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 505-65-7 Name: this compound [xixisys.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. ehs.mit.edu [ehs.mit.edu]
- 12. 过氧化物形成溶剂 [sigmaaldrich.com]
Personal protective equipment for handling 1,3-Dioxepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dioxepane in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds, such as 1,3-Dioxane, 1,3-Dioxolane, and 2-Methylene-1,3-dioxepane. It is imperative to handle this compound with extreme caution, assuming it is a flammable, irritant, and potentially peroxide-forming substance.
Assumed Hazards
-
Flammability: Assumed to be a flammable liquid and vapor. Vapors may be heavier than air and could travel to an ignition source.[1][2]
-
Peroxide Formation: As a cyclic ether, it may form explosive peroxides when exposed to air, light, or upon concentration.[1][3]
-
Irritation: May cause serious eye irritation, as well as skin and respiratory irritation.[1][2]
-
Health Hazards: May have other health hazards that have not been fully investigated.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection from splashes and vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin/Body | Flame-retardant lab coat, long pants, and closed-toe shoes | Prevents skin exposure to splashes and is crucial in case of a fire. |
| Hands | Double-gloving is recommended. An inner layer of neoprene and an outer layer of butyl rubber or natural rubber is a potential combination. | Provides protection against potential skin absorption and chemical degradation of the gloves.[1] Since specific glove compatibility data for this compound is unavailable, it is critical to test glove materials for resistance before extensive use. |
| Respiratory | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | Required when working outside of a fume hood or in poorly ventilated areas to protect against inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Remove all potential ignition sources, including sparks, open flames, and hot surfaces.[2][3][4][5][6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][4][5][7]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2][4][5][6][7]
-
Have appropriate fire extinguishing media readily available, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[2][8]
-
-
Handling:
-
Cleanup:
-
In case of a spill, remove all ignition sources immediately.[2][3]
-
Absorb small spills with an inert material such as sand, earth, or vermiculite.[2][4]
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][8]
-
Wash the spill area thoroughly.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[2]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste this compound:
-
Contaminated Materials:
-
Disposable PPE (e.g., gloves): Double-bag in sealed, transparent bags for hazardous waste disposal.[1]
-
Non-disposable PPE: Decontaminate before reuse.
-
Empty Containers: Decontaminate empty containers. They may still contain explosive vapors and should be handled with care.[2] Observe all label safeguards until containers are cleaned or destroyed.[2]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
